molecular formula C16H22OSi2 B1214589 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane CAS No. 56-33-7

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Cat. No.: B1214589
CAS No.: 56-33-7
M. Wt: 286.51 g/mol
InChI Key: YQJPWWLJDNCSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-diphenyltetramethyldisiloxane is an organosiloxane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[dimethyl(phenyl)silyl]oxy-dimethyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22OSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJPWWLJDNCSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022537
Record name 1,3-Diphenyltetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19257
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000202 [mmHg]
Record name 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19257
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

56-33-7
Record name 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diphenyltetramethyldisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diphenyltetramethyldisiloxane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Disiloxane, 1,1,3,3-tetramethyl-1,3-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Diphenyltetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DIPHENYLTETRAMETHYLDISILOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X93JM12WM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Introduction

This compound is an organosilicon compound characterized by a disiloxane backbone with two methyl and one phenyl group attached to each silicon atom.[1] This structure imparts a unique combination of properties, including thermal stability and hydrophobicity, making it a molecule of interest in various chemical and biomedical fields.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential applications, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid.[4][5] Its fundamental properties are summarized in the table below, providing a quantitative overview for researchers.

PropertyValueReference
Molecular Formula C16H22OSi2[5]
Molecular Weight 286.52 g/mol [5]
CAS Number 56-33-7[1]
Appearance Colorless to almost colorless clear liquid[4][5]
Density 0.976 g/mL at 25 °C[6]
Boiling Point 155 °C[5]
Melting Point -89 °C[5]
Refractive Index (n20/D) 1.52[5]
Flash Point 156 °C[5]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and scalable approach involves the hydrolysis of chlorodimethylphenylsilane. This process is cost-effective as the precursor, dichlorodimethylsilane, is readily available at a low cost.[7]

Experimental Protocol: Synthesis via Hydrolysis of Chlorodimethylphenylsilane

This protocol outlines the synthesis of this compound from chlorodimethylphenylsilane, which is itself often produced from the hydrolysis of dichlorodimethylsilane.

Materials:

  • Dichlorodimethylsilane (Si(CH₃)₂Cl₂)

  • Diethylether

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • 250 mL three-neck round-bottom flask

  • Thermometer

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer

  • Separating funnel

  • Conical flask

  • Rotary evaporator

Procedure:

  • Hydrolysis of Dichlorodimethylsilane: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a pressure-equalizing dropping funnel, place 20 mL of dichlorodimethylsilane and 40 mL of diethyl ether.[8]

  • Cool the mixture to below 15 °C using an ice bath.[8]

  • Slowly add 40 mL of water dropwise from the dropping funnel, ensuring the temperature does not exceed 25 °C. This addition should take approximately 20 minutes.[8]

  • After the addition is complete, continue stirring for an additional 15 minutes.[8]

  • Transfer the reaction mixture to a 250 mL separating funnel and separate the organic layer.[8]

  • Extract the aqueous layer twice with 15 mL portions of n-hexane.[8]

  • Combine all organic extracts and wash with a saturated sodium bicarbonate solution until no further effervescence is observed.[8]

  • Dry the organic layer over anhydrous magnesium sulfate.[8]

  • Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude chlorodimethylphenylsilane.[8]

  • Synthesis of this compound: The crude chlorodimethylphenylsilane is then subjected to controlled hydrolysis. While a detailed, peer-reviewed protocol for this specific conversion was not found in the search results, a general procedure involves reacting the chlorodimethylphenylsilane with a stoichiometric amount of water in a suitable solvent, often in the presence of a mild base to neutralize the evolved HCl. The reaction progress can be monitored by GC-MS.

  • Purification: The final product is purified by vacuum distillation.

Synthesis Workflow

Synthesis_Workflow DCDMS Dichlorodimethylsilane Hydrolysis Hydrolysis (Water, Diethyl Ether) DCDMS->Hydrolysis CDMPS Chlorodimethylphenylsilane Hydrolysis->CDMPS Controlled_Hydrolysis Controlled Hydrolysis (Water, Solvent) CDMPS->Controlled_Hydrolysis Crude_Product Crude Product Controlled_Hydrolysis->Crude_Product Purification Vacuum Distillation Crude_Product->Purification Final_Product 1,1,3,3-Tetramethyl-1,3- diphenyldisiloxane Purification->Final_Product

Figure 1: Synthesis workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR ~7.2-7.5multipletPhenyl protons
~0.3singletMethyl protons
¹³C NMR ~134singletPhenyl C (ipso)
~128-130singletPhenyl C (ortho, meta, para)
~1singletMethyl C

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3070C-H stretch (aromatic)
~2960C-H stretch (aliphatic)
~1428Si-C₆H₅
~1260Si-CH₃
~1070Si-O-Si stretch (asymmetric)
~800Si-C stretch
~700-730C-H bend (aromatic, monosubstituted)

Note: This is a summary of expected major peaks based on the structure and available data. The NIST WebBook provides access to the full IR spectrum.[9]

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z = 286.5.

Applications in Drug Development

While direct applications of this compound in drug development are not extensively documented, the broader class of siloxanes, particularly polydimethylsiloxane (PDMS), is widely utilized in the biomedical field due to its biocompatibility, chemical stability, and gas permeability.[10] Phenyl-containing siloxanes can offer enhanced thermal stability and may be used in the synthesis of pharmaceutical intermediates.[11]

Potential as a Drug Delivery Vehicle

The hydrophobic nature of this compound, conferred by the methyl and phenyl groups, makes it a potential candidate for the solubilization and delivery of lipophilic drugs.[3] Its siloxane backbone is generally considered biocompatible.[10][12]

Biocompatibility and Safety Profile
Proposed Research Workflow for Drug Delivery Application

The following workflow outlines the necessary steps to evaluate this compound as a potential drug delivery agent.

Drug_Delivery_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Formulation Formulation Development (Drug Encapsulation/Solubilization) In_Vitro In Vitro Studies (Cytotoxicity, Drug Release) Formulation->In_Vitro In_Vivo In Vivo Studies (Animal Models, Pharmacokinetics, Biocompatibility) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety in Humans) In_Vivo->Phase_I Successful Preclinical Data Phase_II Phase II Trials (Efficacy and Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy and Safety) Phase_II->Phase_III

Figure 2: Proposed workflow for evaluating this compound in drug delivery.

Conclusion

This compound is a versatile organosilicon compound with well-defined chemical and physical properties. Its synthesis is achievable through established chemical routes, and its structure can be readily confirmed by standard spectroscopic methods. While its direct role in pharmacology is yet to be fully explored, the known biocompatibility and properties of related siloxanes suggest potential applications in drug delivery systems for hydrophobic therapeutic agents. Further research into its biological interactions and formulation capabilities is warranted to unlock its full potential in the pharmaceutical and biomedical arenas.

References

An In-depth Technical Guide to the Physical Properties of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is a versatile organosilicon compound with the chemical formula C₁₆H₂₂OSi₂.[1] It belongs to the siloxane family, characterized by a backbone of alternating silicon and oxygen atoms. This structure imparts a unique combination of properties, including excellent thermal stability and low volatility, making it a valuable component in a wide range of industrial and research applications.[1][2] Its utility spans from being a key intermediate in the synthesis of silicone polymers to an ingredient in cosmetic formulations and a surface-modifying agent in the textiles and electronics industries.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by detailed experimental protocols and data presented for clarity and comparative analysis.

Molecular Structure

The molecular structure of this compound consists of two silicon atoms linked by an oxygen atom. Each silicon atom is bonded to two methyl groups and one phenyl group.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of this compound have been determined by various sources. The following tables summarize the key quantitative data. It is important to note that slight variations in reported values can occur due to different experimental conditions and measurement techniques.

General and Molar Properties
PropertyValueReference
Molecular Formula C₁₆H₂₂OSi₂[1]
Molecular Weight 286.52 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1][3]
Purity ≥ 98% (by GC)[1][3]
Thermal Properties
PropertyValueReference
Boiling Point 292 °C (lit.)[1][3]
155 °C[4][5]
Melting Point -89 °C[4][5]
Flash Point 118 °C[3]
156 °C[4][5]
Thermal Stability Excellent[1][2]
Optical and Physical Properties
PropertyValueReference
Density 0.98 g/mL[1]
0.976 g/mL[4][5]
Refractive Index (n20D) 1.52[1][3][4][5]
Vapor Pressure 0.000865 mmHg at 25°C[4]

Solubility and Stability

This compound is sparingly soluble in water.[6] It exhibits hydrolytic sensitivity, though one source indicates no significant reaction with aqueous systems.[5] The compound is noted for its excellent thermal stability, which is a key characteristic for its use in high-temperature applications.[1][2]

Experimental Protocols

While specific, detailed experimental protocols for the cited values are not publicly available, the determination of these physical properties generally follows standardized methodologies. Below are descriptions of the likely experimental workflows based on established international standards.

experimental_workflow cluster_boiling_point Boiling Point Determination (e.g., OECD TG 103) cluster_density Density Determination (e.g., OECD TG 109) cluster_refractive_index Refractive Index Determination (e.g., ASTM D1218) bp_sample Sample Preparation bp_method Distillation / Ebulliometer / Dynamic Method bp_sample->bp_method bp_measurement Temperature & Pressure Measurement bp_method->bp_measurement bp_correction Pressure Correction to Standard Atmosphere bp_measurement->bp_correction d_sample Sample Preparation d_method Pycnometer / Oscillating Densimeter d_sample->d_method d_measurement Mass & Volume/Frequency Measurement d_method->d_measurement d_calculation Density Calculation d_measurement->d_calculation ri_sample Sample Preparation ri_instrument Abbe Refractometer ri_sample->ri_instrument ri_measurement Measurement at Controlled Temperature (20°C) ri_instrument->ri_measurement ri_reading Direct Reading of Refractive Index ri_measurement->ri_reading

Caption: General experimental workflows for determining key physical properties.

1. Boiling Point Determination: The boiling point is typically determined using methods outlined in guidelines such as OECD Test Guideline 103. This can involve distillation, where the temperature of the vapor in equilibrium with the boiling liquid is measured, or using an ebulliometer which measures the boiling temperature at a controlled pressure. For accuracy, the measured boiling point is often corrected to standard atmospheric pressure (101.325 kPa). The significant variation in reported boiling points (292 °C vs. 155 °C) may be attributable to measurements at different pressures (atmospheric vs. reduced pressure).

2. Density Determination: The density of a liquid can be measured using various techniques as described in OECD Test Guideline 109. Common methods include the use of a pycnometer, which is a flask with a precise volume, or an oscillating densitometer. The principle involves accurately measuring the mass of a known volume of the substance at a specific temperature.

3. Refractive Index Measurement: The refractive index is commonly measured using an Abbe refractometer, following a standard method like ASTM D1218. A small sample of the liquid is placed between two prisms, and the refractive index is read directly from a scale after adjusting for a sharp borderline between light and dark fields. The measurement is typically performed at a standard temperature, such as 20°C, and with a specific wavelength of light (usually the sodium D-line, 589 nm).

4. Purity Analysis by Gas Chromatography (GC): The purity of this compound is often determined by gas chromatography. In this technique, a small amount of the sample is vaporized and passed through a column with a stationary phase. The different components of the sample travel through the column at different rates and are detected as they exit. The area of the peak corresponding to the compound relative to the total area of all peaks gives an indication of its purity.

5. Thermal Stability Analysis: The excellent thermal stability of siloxanes is often evaluated using thermogravimetric analysis (TGA). This technique involves heating a sample at a controlled rate in a specific atmosphere (e.g., nitrogen or air) and continuously measuring its mass. The temperature at which significant mass loss occurs indicates the onset of thermal decomposition.

Safety Information

This compound is considered a skin and strong eye irritant.[7] When heated to decomposition, it may emit acrid smoke and irritating fumes. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this chemical. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound possesses a unique set of physical properties, most notably its high thermal stability and well-defined refractive index and density. These characteristics, stemming from its siloxane structure, make it a highly valuable compound for a multitude of applications in materials science, organic synthesis, and industrial formulations. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this versatile chemical. The discrepancies in some reported values highlight the importance of consulting specific supplier documentation and considering the experimental conditions under which the data were generated.

References

An In-depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is an organosilicon compound belonging to the siloxane family, characterized by a central Si-O-Si linkage. Its structure features two silicon atoms, each bonded to two methyl groups and one phenyl group. This unique combination of aliphatic and aromatic substituents imparts a range of desirable physicochemical properties, including high thermal stability, hydrophobicity, and chemical inertness.

For drug development professionals, the interest in scaffolds such as this compound lies in the advantageous properties conferred by the siloxane backbone. The substitution of carbon with silicon in molecular frameworks can lead to compounds with enhanced lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, the inherent stability and biocompatibility of the siloxane bond make it an attractive component in the design of novel therapeutic agents and drug delivery systems. This guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of this compound, with a perspective on its relevance in modern chemical and pharmaceutical research.

Chemical Structure and Properties

The chemical structure of this compound is defined by a disiloxane backbone with methyl and phenyl substituents on the silicon atoms.

Table 1: General and Physicochemical Properties

PropertyValue
Molecular Formula C₁₆H₂₂OSi₂
Molecular Weight 286.52 g/mol
CAS Number 56-33-7
Appearance Colorless to pale yellow liquid
Density 0.987 g/mL at 25 °C
Boiling Point 297-299 °C
Melting Point < -20 °C
Refractive Index 1.521 at 20 °C
Solubility Insoluble in water. Soluble in organic solvents.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the hydrolysis of chlorosilanes being a common and effective method.

Experimental Protocol: Hydrolysis of Phenyldimethylchlorosilane

This protocol describes the synthesis of this compound via the controlled hydrolysis of phenyldimethylchlorosilane.

Materials:

  • Phenyldimethylchlorosilane

  • Water

  • Diethyl ether (or other suitable organic solvent)

  • Sodium bicarbonate (or other mild base)

  • Anhydrous magnesium sulfate (or other drying agent)

Procedure:

  • A solution of phenyldimethylchlorosilane in diethyl ether is prepared in a reaction vessel equipped with a dropping funnel and a stirrer.

  • An equimolar amount of water is added dropwise to the solution with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature to ensure complete hydrolysis.

  • The reaction mixture is then washed with a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct, followed by washing with water until the aqueous layer is neutral.

  • The organic layer is separated and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Phenyldimethylchlorosilane Water Diethyl Ether hydrolysis Controlled Hydrolysis reagents->hydrolysis Addition neutralization Neutralization (Sodium Bicarbonate) hydrolysis->neutralization Reaction Mixture washing Washing (Water) neutralization->washing drying Drying (Magnesium Sulfate) washing->drying evaporation Solvent Evaporation drying->evaporation Organic Layer distillation Vacuum Distillation evaporation->distillation Crude Product product This compound distillation->product Pure Product Drug_Development_Roles cluster_applications Potential Applications in Drug Development cluster_outcomes Desired Outcomes compound 1,1,3,3-Tetramethyl- 1,3-diphenyldisiloxane scaffold Molecular Scaffold compound->scaffold bioisostere Bioisosteric Replacement compound->bioisostere delivery Drug Delivery Vehicle compound->delivery adme Improved ADME Properties scaffold->adme sar SAR Studies bioisostere->sar solubility Enhanced Solubility of Hydrophobic Drugs delivery->solubility

An In-depth Technical Guide to the Synthesis of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane, a versatile organosilicon compound. The document details experimental protocols, quantitative data, and reaction workflows to support researchers in the successful synthesis and characterization of this important molecule.

Introduction

This compound is a key intermediate and building block in silicone chemistry. Its unique properties, including thermal stability and defined reactivity, make it valuable in the synthesis of various silicone polymers and functionalized materials. This guide will focus on the two predominant methods for its preparation: the hydrolysis of chlorodimethylphenylsilane followed by condensation, and the co-condensation of functionalized silanes.

Synthetic Methodologies

There are two primary, well-established methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.

Method 1: Hydrolysis of Chlorodimethylphenylsilane and Subsequent Condensation

This is the most common and direct route. It is a two-step process involving the initial hydrolysis of chlorodimethylphenylsilane to form the corresponding silanol, dimethylphenylsilanol. The intermediate silanol is then condensed to yield the final disiloxane product. The condensation can be promoted by either acidic or basic conditions, or can occur upon heating.

Method 2: Platinum-Catalyzed Co-condensation of Alkoxysilanes

This method involves the reaction of an alkoxysilane, such as dimethylethoxyphenylsilane, with other silanes in the presence of water and a platinum-based catalyst. This approach can offer high yields and is amenable to a one-pot procedure.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterMethod 1: Hydrolysis/CondensationMethod 2: Platinum-Catalyzed Co-condensation
Starting Materials Chlorodimethylphenylsilane, Water1,1,1,3,5,5,5-Heptamethyltrisiloxane, Dimethylphenylvinylsilane, Dimethylethoxyphenylsilane, Water
Catalyst Acid or Base (for condensation)Platinum-vinylsiloxane complex, Hydrochloric acid
Typical Yield Variable, generally good99%[1]
Reaction Temperature Hydrolysis: Room Temp.; Condensation: Elevated Temp. or Room Temp. with catalystRoom Temperature[1]
Reaction Time Variable (hours)3 hours[1]

Experimental Protocols

4.1. Method 1: Hydrolysis of Chlorodimethylphenylsilane and Subsequent Condensation

This protocol is a generalized procedure based on established principles of silane hydrolysis.

Step 1: Hydrolysis of Chlorodimethylphenylsilane to Dimethylphenylsilanol

  • In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of chlorodimethylphenylsilane in a suitable organic solvent (e.g., diethyl ether or toluene).

  • The flask is cooled in an ice bath.

  • Water is added dropwise to the stirred solution. The hydrolysis of chlorosilanes is exothermic and releases hydrogen chloride gas.[1]

  • After the addition is complete, the mixture is stirred for an additional hour at room temperature.

  • The organic layer is separated and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the HCl, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude dimethylphenylsilanol.

Step 2: Condensation of Dimethylphenylsilanol to this compound

  • Thermal Condensation: The crude dimethylphenylsilanol is heated under vacuum. The water formed during the condensation is removed by distillation, driving the reaction to completion. The product is then purified by vacuum distillation.

  • Acid-Catalyzed Condensation: A catalytic amount of a strong acid (e.g., sulfuric acid or a sulfonic acid resin) is added to a solution of dimethylphenylsilanol in an inert solvent. The mixture is heated to reflux, and the water is removed azeotropically. After completion, the catalyst is neutralized or filtered off, and the product is purified by vacuum distillation.

  • Base-Catalyzed Condensation: A catalytic amount of a base (e.g., potassium hydroxide) is added to the dimethylphenylsilanol. The mixture is heated, and the water of condensation is removed. The product is then purified by vacuum distillation.

4.2. Method 2: Platinum-Catalyzed Co-condensation of Alkoxysilanes

The following protocol is based on a reported high-yield synthesis.[1]

  • In a reaction vessel, mix 5 mmol of 1,1,1,3,5,5,5-heptamethyltrisiloxane, 5 mmol of dimethylphenylvinylsilane, and 5 mmol of dimethylethoxyphenylsilane.

  • To this mixture, add 5 mmol of water, 5x10⁻⁴ mmol of a platinum-vinylsiloxane complex, and 0.1 mmol of hydrochloric acid.

  • Stir the resulting mixture at room temperature for 3 hours.

  • The product, this compound, can be isolated and purified by standard techniques such as distillation. The reported yield for this method is 99%.[1]

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Property Value
CAS Number 56-33-7
Molecular Formula C₁₆H₂₂OSi₂
Molecular Weight 286.52 g/mol
Appearance Colorless liquid
Boiling Point 292 °C
Density 0.98 g/mL
Refractive Index (n20/D) 1.52

5.1. Spectroscopic Data

Technique Observed Signals
¹H NMR Phenyl protons (multiplet), Methyl protons (singlet).
¹³C NMR Phenyl carbons (multiple signals in the aromatic region), Methyl carbons (single signal in the aliphatic region).
²⁹Si NMR A single resonance characteristic of the disiloxane silicon environment.
IR Spectroscopy Key absorptions include Si-O-Si stretching, Si-CH₃ bending, and aromatic C-H and C=C stretching.

Reaction Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the synthetic pathways described.

hydrolysis_condensation cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation chlorosilane Chlorodimethylphenylsilane hydrolysis chlorosilane->hydrolysis water Water water->hydrolysis silanol Dimethylphenylsilanol silanol_in Dimethylphenylsilanol silanol->silanol_in Intermediate hcl HCl (byproduct) hydrolysis->silanol hydrolysis->hcl condensation silanol_in->condensation disiloxane 1,1,3,3-Tetramethyl- 1,3-diphenyldisiloxane water_out Water (byproduct) condensation->disiloxane condensation->water_out

Caption: Workflow for the synthesis of this compound via hydrolysis and condensation.

pt_catalyzed_condensation cluster_reactants Reactants cluster_catalysts Catalysts heptamethyltrisiloxane 1,1,1,3,5,5,5-Heptamethyltrisiloxane reaction heptamethyltrisiloxane->reaction vinylsilane Dimethylphenylvinylsilane vinylsilane->reaction ethoxysilane Dimethylethoxyphenylsilane ethoxysilane->reaction water Water water->reaction pt_catalyst Platinum-vinylsiloxane complex pt_catalyst->reaction hcl HCl hcl->reaction product 1,1,3,3-Tetramethyl- 1,3-diphenyldisiloxane reaction->product

Caption: Workflow for the platinum-catalyzed co-condensation synthesis.

References

In-depth Technical Guide: 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane (CAS 56-33-7)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Compound Overview

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is a versatile organosilicon compound with the CAS number 56-33-7. It belongs to the siloxane family, characterized by a Si-O-Si linkage. The presence of both methyl and phenyl groups on the silicon atoms imparts a unique combination of properties, including thermal stability and chemical reactivity. This compound is primarily utilized as a key intermediate in the synthesis of various silicone polymers and as a reagent in organic synthesis.[1] Its role in pharmaceutical synthesis is typically as a building block or a protecting group rather than a pharmacologically active agent.

Physicochemical Data

A comprehensive summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C16H22OSi2
Molecular Weight 286.52 g/mol
Appearance Colorless clear liquid
Boiling Point 292 °C
Melting Point -99.7 °C
Density 0.98 g/mL
Refractive Index (n20/D) 1.52

Synthesis and Reactions

This compound can be synthesized through various methods, including the condensation of alkoxysilanes. One documented synthesis involves the reaction of 1,1,1,3,5,5,5-heptamethyltrisiloxane with dimethylphenylvinylsilane and dimethylethoxyphenylsilane in the presence of water, a platinum-vinylsiloxane complex, and hydrochloric acid, which results in a high yield of the desired product.[2]

This disiloxane is a key reactant in hydrosilylation reactions, where it adds to a carbon-carbon double bond to form silicon-carbon bonds. This process is instrumental in the synthesis of a wide array of organosilicon compounds that have applications in pharmaceuticals, electronics, and coatings.[3]

Experimental Protocols

General Handling and Storage

Handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[6]

Illustrative Protocol: Protection of a 1,3-Diol

The following is a generalized experimental protocol for the protection of a 1,3-diol using a disiloxane, which can be adapted for this compound. This procedure results in the formation of a cyclic silyl ether, which is a stable protecting group.

Reaction:

G cluster_reactants Reactants cluster_products Products Diol 1,3-Diol ProtectedDiol Protected Diol (Cyclic Silyl Ether) Diol->ProtectedDiol Heat Disiloxane 1,1,3,3-Tetramethyl- 1,3-diphenyldisiloxane Disiloxane->ProtectedDiol Heat Catalyst Catalyst (e.g., Pyridinium p-toluenesulfonate) Catalyst->ProtectedDiol Heat Solvent Solvent (e.g., DMF) Solvent->ProtectedDiol Heat Byproduct H2O

Caption: Reaction scheme for the protection of a 1,3-diol.

Procedure:

  • To a solution of the 1,3-diol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.1 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected diol.

Applications in Drug Development and Research

While not typically a bioactive molecule itself, this compound serves as an important intermediate in the synthesis of more complex molecules.[1] Its utility in forming protecting groups for diols is particularly relevant in the multi-step synthesis of pharmaceutical compounds, where selective protection of functional groups is crucial.

The logical workflow for its application in a synthetic route is depicted below.

G Start Starting Material (with Diol) Protection Protection of Diol using 1,1,3,3-Tetramethyl- 1,3-diphenyldisiloxane Start->Protection Intermediate Protected Intermediate Protection->Intermediate Transformation Further Chemical Transformations Intermediate->Transformation Deprotection Deprotection of Diol Transformation->Deprotection FinalProduct Final Product (e.g., API) Deprotection->FinalProduct

Caption: Logical workflow of using the disiloxane as a protecting agent.

Biological Signaling Pathways

There is currently no scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its relevance to the field of drug development is primarily through its role in chemical synthesis.

Safety and Handling

Hazard Identification:

  • Flammability: Highly flammable liquid and vapor.[4]

  • Health Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation.[4]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.[4][6]

  • Use in a well-ventilated area and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).[4][5]

  • In case of fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[4]

  • For spills, eliminate all ignition sources and clean up with an absorbent material.[5]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

References

Technical Guide: Safety and Handling of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane (CAS No. 56-33-7). The information is compiled from various safety data sheets to ensure a thorough understanding of the compound's properties and associated hazards.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C16H22OSi2[1]
Molecular Weight 286.52 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 292 °C[1]
Flash Point 118 °C
Specific Gravity (20/20) 0.98
Refractive Index 1.52
Purity >98.0% (GC)

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS pictograms and hazard statements are summarized below.

GHS PictogramSignal WordHazard Statements
Warning H315: Causes skin irritation. H319: Causes serious eye irritation.

First Aid Measures

In case of exposure, the following first aid measures should be taken.

Exposure RouteFirst Aid Measures
Skin Contact IF ON SKIN: Wash with plenty of water. Take off contaminated clothing and wash it before reuse.
Eye Contact Causes serious eye irritation. If eye irritation persists: Get medical advice/attention.
General Advice Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from hazard identification to emergency response.

cluster_0 Hazard Identification cluster_1 Risk Assessment & Control cluster_2 Exposure & Response Hazard H315: Causes skin irritation H319: Causes serious eye irritation PPE Wear protective gloves (P280) Wear eye/face protection (P280) Hazard->PPE Requires Handling Wash skin thoroughly after handling (P264) Hazard->Handling Requires SkinContact IF ON SKIN: Wash with plenty of water (P302 + P352) PPE->SkinContact EyeContact IF IN EYES: If irritation persists, get medical advice (P337 + P313) PPE->EyeContact Handling->SkinContact ContaminatedClothing Take off contaminated clothing and wash before reuse (P362 + P364) SkinContact->ContaminatedClothing

Caption: Safe handling workflow for this compound.

General Experimental Protocol: Skin Irritation Assessment

The following diagram outlines a general workflow for assessing the skin irritation potential of a chemical substance, based on standard toxicological testing principles.

cluster_0 Preparation cluster_1 Exposure cluster_2 Data Collection & Analysis TestSubstance Prepare Test Substance Application Apply Test Substance to Test System TestSubstance->Application TestSystem Acclimate Test System (e.g., in vitro tissue model) TestSystem->Application Incubation Incubate for a Defined Period Application->Incubation Endpoint Measure Endpoint (e.g., cell viability) Incubation->Endpoint Analysis Analyze Data and Compare to Controls Endpoint->Analysis Classification Classify Irritation Potential Analysis->Classification

Caption: General workflow for in vitro skin irritation testing.

References

spectroscopic data of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Spectroscopic Characterization of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 56-33-7), a versatile organosilicon compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Chemical and Physical Properties

This compound is a colorless to yellowish transparent liquid.[1] It is known for its excellent thermal stability and low volatility, making it suitable for a variety of applications, including as an intermediate in the synthesis of silicone polymers, for surface modification, and in cosmetic formulations.[2]

PropertyValue
Molecular Formula C₁₆H₂₂OSi₂[2]
Molecular Weight 286.52 g/mol [2][3]
CAS Number 56-33-7[3]
Appearance Colorless clear liquid[1][2]
Density 0.98 g/mL[2]
Boiling Point 292 °C[2]
Refractive Index n20/D 1.52[2]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the silicon environment within the molecule.

Nucleus Solvent Chemical Shift (δ) ppm Reference
¹H NMR-Data not available in search results
¹³C NMR-Data not available in search results
²⁹Si NMRC₆D₆-[4]

While specific chemical shifts for ¹H and ¹³C NMR were not found in the provided search results, the ²⁹Si NMR data has been reported in a study by B.T. Gregg and A.R. Cutler in the Journal of the American Chemical Society (1996).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is characterized by strong absorptions corresponding to the Si-O-Si and Si-C bonds. The NIST WebBook hosts an evaluated IR spectrum from the Coblentz Society.[5] For general disiloxanes of the R₃SiOSiR₃ type, the characteristic Si-O-Si stretching vibration appears in the 1080-1040 cm⁻¹ range.[6]

Functional Group Characteristic Absorption (cm⁻¹)
Si-O-Si stretch1080-1040
Si-CH₃~1260 (symmetric deformation), ~800 (rocking)
C-H (aromatic)~3070-3010 (stretch)
C=C (aromatic)~1600-1450 (ring stretch)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, which helps in confirming its molecular weight and structure. The NIST WebBook and SpectraBase contain mass spectrometry data for this compound obtained by electron ionization (EI) and gas chromatography-mass spectrometry (GC-MS), respectively.[3][7]

Technique Key Information
Electron Ionization (EI)Molecular Ion (M⁺) at m/z 286
Key fragments corresponding to the loss of methyl and phenyl groups.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. While specific parameters from the literature were not fully available, the following provides a general methodology for each technique.

NMR Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is used.

  • Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR.

  • Data Acquisition : Standard pulse sequences are used to acquire ¹H, ¹³C, and ²⁹Si NMR spectra. For ²⁹Si, which has a low natural abundance and negative gyromagnetic ratio, longer acquisition times or polarization transfer techniques (like DEPT) may be necessary to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation : As the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) can be used, as was done for the reference spectrum from the Coblentz Society.[5]

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or solvent is taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

  • Sample Preparation : The liquid sample is diluted in a volatile solvent and injected into the GC.

  • Data Acquisition : In the GC, the compound is vaporized and separated from any impurities. It then enters the mass spectrometer, where it is ionized (commonly by electron ionization). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_reporting Reporting synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Analysis (¹H, ¹³C, ²⁹Si) sample_prep->nmr ir IR Analysis sample_prep->ir ms MS Analysis sample_prep->ms data_proc Data Processing (Baseline Correction, Integration) nmr->data_proc ir->data_proc ms->data_proc interpretation Spectral Interpretation data_proc->interpretation structure_confirm Structure Confirmation interpretation->structure_confirm report Technical Report / Publication structure_confirm->report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is an organosilicon compound with significant applications in synthetic organic chemistry, making it a valuable tool for researchers, scientists, and professionals in drug development. Its unique structural features and reactivity allow it to be employed in a variety of chemical transformations crucial for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, with a focus on its relevance to the pharmaceutical industry.

Chemical Identity and Nomenclature

The nomenclature of organosilicon compounds can be complex. For this compound, the accepted IUPAC (International Union of Pure and Applied Chemistry) name is bis[dimethyl(phenyl)silyl] ether .[] Another commonly used and acceptable name is 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental setups.

PropertyValue
CAS Number 56-33-7
Molecular Formula C₁₆H₂₂OSi₂
Molecular Weight 286.52 g/mol
Appearance Colorless to yellowish transparent liquid[2]
Melting Point -89 °C[3]
Boiling Point 155 °C[3]
Density 0.976 g/mL
Refractive Index 1.52
Flash Point 156 °C[3]
Solubility Sparingly soluble in water[4]

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves an alkoxysilane condensation reaction. The following protocol is based on a reported high-yield synthesis.[3][5]

Materials:

  • 1,1,1,3,5,5,5-heptamethyltrisiloxane (5 mmol)

  • dimethylphenylvinylsilane (5 mmol)

  • dimethylethoxyphenylsilane (5 mmol)

  • Water (5 mmol)

  • Platinum-vinylsiloxane complex (5 x 10⁻⁴ mmol)

  • Hydrochloric acid (0.1 mmol)

Procedure:

  • In a suitable reaction vessel, mix 5 mmol of 1,1,1,3,5,5,5-heptamethyltrisiloxane, 5 mmol of dimethylphenylvinylsilane, and 5 mmol of dimethylethoxyphenylsilane.

  • To this mixture, add 5 mmol of water, 5 x 10⁻⁴ mmol of a platinum-vinylsiloxane complex, and 0.1 mmol of hydrochloric acid.

  • Stir the reaction mixture at room temperature for 3 hours.

  • The progress of the reaction and the yield of the final product can be determined by gas chromatography.

This method has been reported to produce this compound in a yield of 99% as an alkoxysilane condensation product.[3][5]

Applications in Organic Synthesis and Drug Development

While specific instances of this compound in the synthesis of a marketed drug are not prominently documented, its structural analogs and related organosilicon compounds are extensively used in transformations that are fundamental to medicinal chemistry.

1. Protecting Group Chemistry:

A closely related compound, 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS), is utilized as a protecting group for alcohols, amines, thiols, and carboxylic acids.[2] This suggests that this compound can be used to introduce a bulky dimethylphenylsilyl protecting group. The steric hindrance provided by the phenyl groups can offer enhanced stability and selectivity in multi-step syntheses of complex drug molecules.

2. Reducing Agent in Key Transformations:

The analogous compound, 1,1,3,3-tetramethyldisiloxane (TMDS), is a versatile and safer alternative to many traditional reducing agents.[5] It is widely used for the reduction of a variety of functional groups, including the conversion of amides to amines and aldehydes, and the reduction of nitro groups and nitriles.[5] These transformations are ubiquitous in the synthesis of pharmaceutical intermediates.

3. Enabling Catalytic Redox Recycling:

A significant application for compounds of this class is in enabling catalytic redox recycling. For instance, 1,3-diphenyldisiloxane (DPDS) has been shown to facilitate additive-free redox recycling in fundamental organic reactions such as the Wittig olefination, Staudinger reduction, and Appel halogenation.[4] This is of paramount importance in developing efficient and atom-economical synthetic routes for drug candidates.

The workflow below illustrates the role of a disiloxane in the redox cycle of the Wittig reaction, a cornerstone for carbon-carbon double bond formation in drug synthesis.

Wittig_Redox_Cycle cluster_wittig Wittig Reaction cluster_redox Disiloxane-Mediated Redox Recycling Aldehyde/Ketone Aldehyde/Ketone Alkene Alkene Aldehyde/Ketone->Alkene + Ylide Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Alkene Triphenylphosphine Oxide Triphenylphosphine Oxide Triphenylphosphine Triphenylphosphine Triphenylphosphine Oxide->Triphenylphosphine + Disiloxane Triphenylphosphine Oxide->Triphenylphosphine Triphenylphosphine->Phosphonium Ylide Regeneration Triphenylphosphine->Phosphonium Ylide Disiloxane 1,3-Diphenyldisiloxane (DPDS) Disiloxane Oxide Disiloxane Oxide Disiloxane->Disiloxane Oxide + O from Ph₃PO

Caption: Workflow of the Wittig reaction with disiloxane-mediated redox recycling of triphenylphosphine oxide.

Conclusion

This compound is a valuable organosilicon reagent with significant potential in organic synthesis. Its utility, inferred from the reactivity of closely related analogs, spans from serving as a precursor for protecting groups to enabling efficient, catalytic redox cycles in fundamental chemical transformations. For researchers and professionals in drug development, understanding the properties and applications of this compound can open new avenues for the design of novel and efficient synthetic routes to complex pharmaceutical agents. The continued exploration of organosilicon chemistry will undoubtedly uncover even more applications for this versatile molecule.

References

The Emergence of 1,3-Diphenyldisiloxane as a Chemoselective Reducing Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic chemistry, the development of mild and selective reducing agents is paramount for the efficient construction of complex molecules. A significant advancement in this area has been the discovery of 1,3-diphenyldisiloxane (DPDS) as a powerful and highly chemoselective reductant. This technical guide provides an in-depth overview of the discovery, synthesis, and application of DPDS, with a focus on its utility in the reduction of phosphine oxides, a transformation of considerable importance in organic synthesis and catalysis.

Clarification of Nomenclature: It is crucial to distinguish 1,3-diphenyldisiloxane (DPDS, CAS 17962-59-3) from the commercially available 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane (CAS 56-33-7). This guide focuses exclusively on the former, which possesses the reactive Si-H bonds responsible for its reducing properties.

Discovery of 1,3-Diphenyldisiloxane as a Reducing Agent

The discovery of 1,3-diphenyldisiloxane as a potent and chemoselective reducing agent for phosphine oxides was reported by Buonomo, Eiden, and Aldrich.[1][2] Their research demonstrated that additive-free DPDS can selectively reduce both secondary and tertiary phosphine oxides to their corresponding phosphines with retention of configuration.[1][2] This was a significant finding, as many existing methods for phosphine oxide reduction suffered from harsh reaction conditions and a lack of chemoselectivity.[1][2]

The researchers found that DPDS exhibits a significantly lower activation barrier for the reduction of phosphine oxides compared to previously studied silane reduction systems.[1][2] Furthermore, they discovered that the inclusion of a catalytic amount of a Brønsted acid could further decrease the activation barrier, enabling the reduction of acyclic phosphine oxides at room temperature for the first time with a silane-mediated system.[1][2]

Synthesis of 1,3-Diphenyldisiloxane (DPDS)

A scalable, one-pot synthesis of 1,3-diphenyldisiloxane from phenylsilane has been developed, making this valuable reagent readily accessible.[3][4]

Experimental Protocol: Synthesis of 1,3-Diphenyldisiloxane[3][4]

Materials:

  • Phenylsilane

  • Copper(II) chloride (CuCl₂)

  • Copper(I) iodide (CuI)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Round-bottom flask equipped with a magnetic stir bar or overhead stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask is added CuCl₂ (2.0 equivalents) and CuI (0.1 equivalents) in Et₂O.

  • The mixture is stirred vigorously.

  • Phenylsilane (1.0 equivalent) is added dropwise to the stirring suspension.

  • The reaction is stirred at room temperature until completion (monitored by TLC or GC).

  • The reaction mixture is then carefully poured over ice water.

  • The resulting biphasic mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with Et₂O.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield 1,3-diphenyldisiloxane as a colorless oil.

Reduction of Phosphine Oxides with DPDS

1,3-Diphenyldisiloxane has proven to be a highly effective reagent for the chemoselective reduction of a wide range of phosphine oxides.

General Experimental Protocol: Reduction of a Tertiary Phosphine Oxide[1][2]

Materials:

  • Tertiary phosphine oxide

  • 1,3-Diphenyldisiloxane (DPDS)

  • Toluene (anhydrous)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, the tertiary phosphine oxide (1.0 equivalent) and anhydrous toluene are added.

  • 1,3-Diphenyldisiloxane (0.75-1.5 equivalents) is then added to the solution.

  • The reaction mixture is heated to 110 °C and stirred for the appropriate time (typically monitored by TLC or ³¹P NMR).

  • Upon completion, the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding phosphine.

Quantitative Data: Substrate Scope of Phosphine Oxide Reduction

The following table summarizes the results for the reduction of various phosphine oxides using 1,3-diphenyldisiloxane, highlighting the broad substrate scope and high yields.

EntryPhosphine Oxide SubstrateDPDS (equiv.)Time (h)Yield (%)
1Triphenylphosphine oxide1.52499
2Tri(o-tolyl)phosphine oxide1.52495
3Tris(4-methoxyphenyl)phosphine oxide1.52498
4(R)-BINAPO1.54892
5Diphenylphosphine oxide0.750.5>99

Data sourced from Buonomo, Eiden, and Aldrich (2017).[1][2]

Reaction Mechanism and Experimental Workflow

While the precise mechanism of phosphine oxide reduction by DPDS is still under investigation, it is proposed to proceed through a different pathway than other silane reductants.[1][2] The reaction does not appear to follow a classic four-centered transition state.

Proposed Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products R3P=O R₃P=O (Phosphine Oxide) Intermediate [R₃P-O-SiH₂Ph-O-SiH₂Ph] (Proposed Intermediate) R3P=O->Intermediate Coordination DPDS PhH₂Si-O-SiH₂Ph (DPDS) DPDS->Intermediate R3P R₃P (Phosphine) Intermediate->R3P Reduction & Release Byproduct Polysiloxane Byproduct Intermediate->Byproduct Rearrangement

Experimental Workflow

G Start Start Step1 Combine Phosphine Oxide and Toluene in Flask Start->Step1 Step2 Add 1,3-Diphenyldisiloxane (DPDS) Step1->Step2 Step3 Heat to 110 °C under Inert Atmosphere Step2->Step3 Step4 Monitor Reaction (TLC / ³¹P NMR) Step3->Step4 Step4->Step3 Incomplete Step5 Cool to Room Temperature Step4->Step5 Reaction Complete Step6 Solvent Removal (Rotary Evaporation) Step5->Step6 Step7 Purification (Silica Gel Chromatography) Step6->Step7 End Isolated Phosphine Step7->End

Conclusion

The discovery of 1,3-diphenyldisiloxane as a reducing agent represents a significant contribution to the field of synthetic chemistry. Its high chemoselectivity, mild reaction conditions, and the development of a scalable synthesis make it an invaluable tool for researchers and drug development professionals. The ability to efficiently reduce phosphine oxides to phosphines with high functional group tolerance opens up new avenues for the synthesis of complex phosphine ligands and other valuable organophosphorus compounds. Further research into the precise mechanism of action and the expansion of its substrate scope will undoubtedly continue to enhance the utility of this remarkable reagent.

References

Dawn of High-Performance Materials: The Pioneering Role of Diphenyldisiloxanes in Early Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mid-20th century marked a pivotal era in materials science, largely driven by the burgeoning field of organosilicon chemistry. Central to this revolution were diphenyldisiloxanes, a class of compounds that offered unprecedented thermal stability and oxidative resistance, paving the way for the development of high-performance silicone polymers. This guide delves into the early applications of diphenyldisiloxanes, providing a technical overview of their synthesis, properties, and foundational role in the creation of advanced materials.

Introduction: The Genesis of Phenyl Silicones

The story of diphenyldisiloxanes is intrinsically linked to the pioneering work of Frederic Kipping in the early 1900s. His fundamental research into organosilicon compounds laid the groundwork for future innovations. By the 1940s, the limitations of existing organic polymers, particularly their poor performance at extreme temperatures, spurred researchers to explore inorganic-organic hybrids. The introduction of phenyl groups onto the siloxane backbone was a significant breakthrough. These phenyl-substituted siloxanes, including diphenyldisiloxanes, exhibited markedly superior properties compared to their methyl-substituted counterparts.

The primary advantage conferred by the phenyl groups was a significant increase in thermal stability. The bulky phenyl groups provide steric hindrance, protecting the Si-O-Si backbone from degradation, and their aromatic nature enhances resistance to oxidative attack. This made diphenyldisiloxane-containing materials highly sought after for applications demanding reliability under harsh conditions.

Synthesis of Diphenyldisiloxanes: Early Methodologies

The foundational route to diphenyldisiloxanes and related phenyl silicones in the early days of silicone chemistry was the hydrolysis of diphenyldichlorosilane (Ph₂SiCl₂). This precursor was typically synthesized via a Grignard reaction.

Experimental Protocol: Synthesis of Diphenyldichlorosilane

A typical early synthesis of diphenyldichlorosilane involved the following steps:

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Chlorobenzene

  • Silicon tetrachloride (SiCl₄)

Procedure:

  • A Grignard reagent, phenylmagnesium bromide, was prepared by reacting chlorobenzene with magnesium turnings in anhydrous diethyl ether.

  • The resulting Grignard reagent was then slowly added to a solution of silicon tetrachloride in diethyl ether, typically in a 2:1 molar ratio to favor the formation of the dichlorosilane.

  • The reaction mixture was refluxed to ensure complete reaction.

  • The magnesium salts were filtered off, and the diethyl ether was removed by distillation.

  • The crude product was then purified by fractional distillation under reduced pressure to yield diphenyldichlorosilane.

Experimental Protocol: Hydrolysis of Diphenyldichlorosilane to Diphenyldisiloxanes

The hydrolysis of diphenyldichlorosilane was a critical step that could be controlled to yield various products, including diphenylsilanediol, cyclic diphenylsiloxanes, and linear diphenyldisiloxane oligomers.

Materials:

  • Diphenyldichlorosilane

  • Water

  • A suitable solvent (e.g., diethyl ether or a mixture of dioxane and ether)

Procedure:

  • Diphenyldichlorosilane was dissolved in a solvent to moderate the reaction.

  • A controlled amount of water, often dissolved in a miscible solvent like dioxane, was added dropwise with vigorous stirring. The stoichiometry of water to the dichlorosilane was crucial in determining the product distribution.

  • The hydrogen chloride byproduct was removed, for instance, by bubbling dry nitrogen through the solution.

  • The solvent was removed by distillation, and the resulting mixture of diphenylsiloxanes was separated by vacuum distillation or crystallization.

The logical workflow for the synthesis of early diphenyldisiloxane-based materials can be visualized as follows:

G cluster_synthesis Synthesis Pathway Chlorobenzene Chlorobenzene Grignard Phenylmagnesium Bromide (Grignard Reagent) Chlorobenzene->Grignard + Mg in Ether Mg Magnesium SiCl4 Silicon Tetrachloride Ph2SiCl2 Diphenyldichlorosilane SiCl4->Ph2SiCl2 + Grignard Diphenyldisiloxanes Diphenyldisiloxanes (and related oligomers) Ph2SiCl2->Diphenyldisiloxanes + Water (Hydrolysis) Water Water

Synthesis of Diphenyldisiloxanes.

Early Applications and Performance Data

The enhanced properties of diphenyldisiloxane-containing materials led to their adoption in several critical applications where thermal and oxidative stability were paramount.

High-Temperature Lubricants and Hydraulic Fluids

One of the earliest and most significant applications of phenyl silicones, including those derived from diphenyldisiloxanes, was in high-temperature lubrication.[1] Compared to conventional hydrocarbon-based oils, these silicone fluids offered a much wider operating temperature range and significantly better stability at elevated temperatures.

Heat Transfer Fluids

The excellent thermal stability of phenyl silicone fluids made them ideal candidates for use as heat transfer media in both open and closed systems.[1][2] They could be used at temperatures that would cause rapid degradation of mineral oils.

Dielectric Coolants

In the burgeoning electronics industry of the mid-20th century, there was a need for fluids that could act as both electrical insulators and coolants. Phenyl silicone fluids, with their good dielectric properties and high thermal stability, were well-suited for this purpose.[1]

Polymer Modification

Diphenyldisiloxane units were incorporated into silicone polymers (elastomers and resins) to enhance their performance. The presence of phenyl groups disrupted the crystallinity of polydimethylsiloxane, improving its low-temperature flexibility. Simultaneously, it raised the upper service temperature of the material. Phenyl silicone rubber, for instance, could operate over a temperature range of approximately -100°C to 300°C, a significant improvement over general-purpose silicone rubber.[2]

The following table summarizes some of the key performance characteristics of early phenyl-containing silicone fluids compared to their dimethyl counterparts.

PropertyPolydimethylsiloxane FluidPolyphenylmethylsiloxane Fluid
Service Temperature Range Approx. -50°C to 200°CApprox. -55°C to 290°C[2]
Oxidation Resistance ModerateHigh[1]
Thermal Stability GoodExcellent[1]
Shear Stability GoodExcellent[1]

The relationship between the incorporation of phenyl groups and the resulting material properties can be illustrated as follows:

G cluster_properties Enhanced Properties cluster_applications Early Applications Diphenyldisiloxane Diphenyldisiloxane units in Silicone Polymer Backbone Thermal_Stability Increased Thermal Stability Diphenyldisiloxane->Thermal_Stability Oxidative_Resistance Improved Oxidative Resistance Diphenyldisiloxane->Oxidative_Resistance Low_Temp_Flex Enhanced Low-Temperature Flexibility Diphenyldisiloxane->Low_Temp_Flex Lubricants High-Temperature Lubricants Thermal_Stability->Lubricants Heat_Transfer Heat Transfer Fluids Thermal_Stability->Heat_Transfer Dielectric Dielectric Coolants Thermal_Stability->Dielectric Oxidative_Resistance->Lubricants Oxidative_Resistance->Heat_Transfer

Impact of Diphenyldisiloxanes on Silicone Properties and Applications.

Conclusion

The early applications of diphenyldisiloxanes were instrumental in the advancement of high-performance materials. By imparting exceptional thermal and oxidative stability, these compounds enabled the development of silicone fluids, resins, and elastomers that could function in environments far beyond the capabilities of conventional organic polymers. The foundational research and development in this area during the mid-20th century created a new class of materials that continue to be critical in a wide array of industrial and scientific fields. The principles established during this pioneering era laid the groundwork for the highly specialized and diverse range of silicone products available today.

References

Methodological & Application

Revolutionizing Phosphine Ligand Synthesis: A Detailed Guide to Phosphine Oxide Reduction Using 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphine ligands are fundamental to modern synthetic chemistry, playing a critical role in a vast array of catalytic processes central to pharmaceutical and materials science research. The synthesis of these vital ligands often involves the reduction of their corresponding phosphine oxides, which are common byproducts of reactions like the Wittig and Mitsunobu reactions. Historically, the reduction of the robust P=O bond has necessitated harsh reducing agents, limiting functional group tolerance and overall efficiency. This application note details the use of 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane (DPDS) as a superior, chemoselective reducing agent for the conversion of phosphine oxides to phosphines. DPDS offers a mild and efficient alternative, compatible with a wide range of sensitive functional groups, making it an invaluable tool for researchers, scientists, and drug development professionals.[1][2][3] This document provides comprehensive protocols and quantitative data to facilitate the adoption of this advanced methodology.

Key Advantages of this compound (DPDS) in Phosphine Oxide Reduction:
  • High Chemoselectivity: DPDS selectively reduces the P=O bond in the presence of sensitive functional groups such as aldehydes, ketones, esters, nitriles, and nitro groups.[1][3]

  • Mild Reaction Conditions: The reduction can be performed under additive-free conditions at elevated temperatures or at room temperature with the aid of a Brønsted acid catalyst.[1]

  • Stereoretention: Chiral phosphine oxides are reduced to their corresponding phosphines with retention of configuration.[1][3]

  • High Yields: The protocol consistently delivers high yields of the desired phosphines across a broad scope of substrates.[1]

  • Improved Atom Economy: Compared to other silane-based reducing agents, DPDS often requires fewer equivalents, leading to better atom economy.[1]

Quantitative Data Summary

The efficacy of this compound (DPDS) in the reduction of a diverse range of tertiary and secondary phosphine oxides is summarized below. The data highlights the high yields and broad functional group tolerance of this method.

Table 1: Additive-Free Reduction of Various Phosphine Oxides with DPDS

EntryPhosphine Oxide SubstrateTime (h)Yield (%)
1Triphenylphosphine oxide2499
2Tri(p-tolyl)phosphine oxide2495
3Tri(o-tolyl)phosphine oxide2488
4Tris(4-methoxyphenyl)phosphine oxide2492
5Tris(4-chlorophenyl)phosphine oxide2496
61,2-Bis(diphenylphosphino)ethane dioxide2494
7(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl dioxide2485
8Diphenylphosphine oxide0.17>99

Reaction Conditions: Phosphine oxide (1.0 equiv), DPDS (1.5 equiv), Toluene (0.1 M), 110 °C.

Table 2: Room Temperature Reduction of Phosphine Oxides with DPDS and a Brønsted Acid Catalyst

EntryPhosphine Oxide SubstrateTime (h)Yield (%)
1Triphenylphosphine oxide1>99
2Tri(p-tolyl)phosphine oxide198
3Tris(4-methoxyphenyl)phosphine oxide197
41,2-Bis(diphenylphosphino)ethane dioxide396

Reaction Conditions: Phosphine oxide (1.0 equiv), DPDS (1.5 equiv), Bis-(p-nitrophenyl)phosphoric acid (BNPA) (20 mol%), Toluene (0.1 M), Room Temperature.

Experimental Protocols

Protocol 1: General Procedure for Additive-Free Reduction of Tertiary Phosphine Oxides

This protocol describes a general method for the reduction of tertiary phosphine oxides using DPDS without any additives at elevated temperatures.

Materials:

  • Tertiary phosphine oxide (1.0 equiv)

  • This compound (DPDS) (1.5 equiv)

  • Anhydrous toluene

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle and magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the tertiary phosphine oxide.

  • Under an inert atmosphere, add anhydrous toluene to dissolve the phosphine oxide (to a concentration of 0.1 M).

  • Add this compound (DPDS) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for the time indicated in Table 1 (typically 24 hours).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or ³¹P NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure, and the resulting crude product can be purified by standard methods such as column chromatography or recrystallization to afford the pure phosphine.

Protocol 2: General Procedure for Room Temperature Reduction of Tertiary Phosphine Oxides

This protocol outlines the reduction of tertiary phosphine oxides at ambient temperature using DPDS in the presence of a catalytic amount of a Brønsted acid.[1]

Materials:

  • Tertiary phosphine oxide (1.0 equiv)

  • This compound (DPDS) (1.5 equiv)

  • Bis-(p-nitrophenyl)phosphoric acid (BNPA) (20 mol%)

  • Anhydrous toluene

  • Standard laboratory glassware

  • Inert atmosphere setup

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the tertiary phosphine oxide and the Brønsted acid catalyst (BNPA).

  • Add anhydrous toluene to achieve a 0.1 M concentration of the phosphine oxide.

  • To this mixture, add this compound (DPDS).

  • Stir the reaction mixture at room temperature for the duration specified in Table 2 (typically 1-3 hours).

  • Monitor the reaction for completion.

  • Once the reaction is complete, the product can be isolated and purified as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the reduction of phosphine oxides using this compound.

G start Start reagents Combine Phosphine Oxide, DPDS, and optional catalyst in anhydrous solvent start->reagents reaction Reaction at specified temperature (RT or 110 °C) reagents->reaction monitoring Monitor reaction progress (TLC, GC-MS, ³¹P NMR) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: Cooling and Solvent Removal monitoring->workup Complete purification Purification (Column Chromatography or Recrystallization) workup->purification product Isolated Pure Phosphine purification->product

Caption: General experimental workflow for phosphine oxide reduction.

Proposed Reaction Mechanism

The reduction of phosphine oxides by silanes is believed to proceed through a six-membered transition state, as depicted in the following diagram. This mechanism highlights the key bond-forming and bond-breaking steps.

G cluster_reactants Reactants cluster_products Products PO R₃P=O Phosphine Oxide TS Six-membered Transition State PO->TS SiH PhMe₂Si-O-SiMe₂Ph DPDS SiH->TS P R₃P Phosphine TS->P SiO PhMe₂Si-O-Si(O)Me₂Ph Siloxane byproduct TS->SiO

Caption: Proposed mechanism for phosphine oxide reduction by DPDS.

The use of this compound for the reduction of phosphine oxides represents a significant advancement in the synthesis of phosphine ligands. The mild, chemoselective nature of this reagent, coupled with high reaction yields and stereoretention, makes it an ideal choice for complex molecule synthesis in academic and industrial settings, particularly in the field of drug development where functional group compatibility is paramount. The protocols and data presented herein provide a comprehensive guide for the implementation of this powerful synthetic tool.

References

Application Notes and Protocols for Amide Reduction using 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. Traditional reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective but suffer from drawbacks such as high reactivity, poor chemoselectivity, and hazardous work-up procedures.[1] In recent years, hydrosilanes have emerged as milder and more selective reducing agents for amide reduction. Among these, 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane (TMDPDS) offers a promising alternative due to its stability and ease of handling. This document provides detailed application notes and a protocol for the reduction of amides utilizing TMDPDS, often in the presence of a suitable catalyst.

The use of organosilanes, such as 1,1,3,3-tetramethyldisiloxane (TMDS), a close analog of TMDPDS, has been shown to be effective in the reduction of amides to amines when catalyzed by transition metal complexes, including those of platinum and ruthenium.[2] These reactions are noted for their tolerance of various functional groups. The general transformation involves the deoxygenation of the amide carbonyl group to a methylene group, yielding the corresponding amine.

Reaction Mechanism and Signaling Pathway

The reduction of amides using a siloxane like TMDPDS typically proceeds via a catalytic cycle involving a transition metal catalyst, such as an iron or ruthenium complex. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The silane (Si-H) undergoes oxidative addition to the low-valent metal center, forming a metal-hydride species.

  • Amide Coordination: The amide carbonyl oxygen coordinates to the electrophilic metal center.

  • Hydrosilylation: The coordinated amide undergoes migratory insertion of the carbonyl group into the metal-hydride or metal-silyl bond. This is a crucial step where the C=O bond is transformed.

  • Elimination: A silylated hemiaminal intermediate is formed, which then eliminates a silanol or disiloxane byproduct.

  • Reduction of Iminium Intermediate: An iminium ion intermediate is generated, which is subsequently reduced by another equivalent of the metal-hydride or silane to furnish the final amine product.

  • Catalyst Regeneration: The catalyst is regenerated, completing the catalytic cycle.

Amide_Reduction_Mechanism cluster_cycle Catalytic Cycle Amide Amide (RCONR'R'') Catalyst Active Catalyst [M-H] Coordination Amide-Catalyst Complex Amide->Coordination Coordination Catalyst->Coordination Iminium Iminium Ion Intermediate Catalyst->Iminium Hydrosilylation Hydrosilylation Coordination->Hydrosilylation Migratory Insertion Intermediate Silylated Hemiaminal Intermediate Hydrosilylation->Intermediate Intermediate->Iminium Elimination of Siloxane Siloxane_out Siloxane Byproduct Intermediate->Siloxane_out Amine Amine (RCH₂NR'R'') Iminium->Amine Reduction TMDPDS_in TMDPDS TMDPDS_in->Hydrosilylation Experimental_Workflow Setup 1. Reaction Setup (Amide, Catalyst, Inert Atmosphere) Reagents 2. Add Solvent and TMDPDS Setup->Reagents Reaction 3. Heat and Stir (Monitor Progress) Reagents->Reaction Workup 4. Quench, Extract, and Wash Reaction->Workup Purification 5. Dry, Concentrate, and Purify Workup->Purification Product Final Amine Product Purification->Product

References

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane in catalytic hydrosilylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Platinum-Catalyzed Hydrosilylation Reactions

Topic: Catalytic Hydrosilylation Reactions Utilizing Platinum-1,1,3,3-Tetramethyl-1,3-divinyldisiloxane Catalyst Systems

Audience: Researchers, scientists, and drug development professionals.

Note: The compound 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane, as specified in the query, is not commonly employed as a catalyst or ligand in catalytic hydrosilylation. The widely used and industrially significant catalyst for this reaction is Karstedt's catalyst.[1] This catalyst is a platinum(0) complex with 1,1,3,3-tetramethyl-1,3-divinyldisiloxane as a ligand.[1][2] These application notes will, therefore, focus on the applications of this pertinent and widely utilized catalytic system.

Introduction

Hydrosilylation is a cornerstone of organosilicon chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond. This reaction is of paramount importance for the synthesis of a vast array of organosilicon compounds and for cross-linking silicone polymers.[3][4] While thermodynamically favorable, the reaction requires a catalyst to proceed at a practical rate.[1] Platinum-based catalysts, particularly Karstedt's catalyst, are highly efficient and widely used for this purpose due to their high activity and selectivity.[1][2]

Karstedt's catalyst is a platinum(0) complex stabilized by 1,1,3,3-tetramethyl-1,3-divinyldisiloxane.[1][2] It is typically used as a solution and is known for promoting rapid curing at low temperatures.[5] This document provides an overview of the applications of Karstedt's catalyst in the hydrosilylation of alkenes and alkynes, including quantitative data, detailed experimental protocols, and mechanistic diagrams.

Catalytic Hydrosilylation of Alkenes

The hydrosilylation of alkenes is a widely used method for the formation of silicon-carbon bonds and is a key process in the silicone industry.[1] The reaction typically proceeds with anti-Markovnikov selectivity, where the silicon atom adds to the terminal carbon of a terminal alkene.

Quantitative Data for Alkene Hydrosilylation

AlkeneSilaneCatalyst Loading (mol% Pt)SolventTemperature (°C)Time (h)Yield (%)Reference(s)
1-OcteneDimethoxymethylsilaneNot SpecifiedToluene70386[6]
1-OcteneTriethoxysilane1Toluene23Not Specified>98[7]
1-OcteneHSiMe(OSiMe3)20.004Neat230.25>98[8]
StyreneDimethylphenylsilaneNot SpecifiedNot Specified201.1790[9]
1,3-Divinyl-1,1,3,3-tetramethyldisiloxaneDimethylphenylsilaneNot SpecifiedNot Specified201.2587[9]
VinyldimethylphenylsilaneDimethylphenylsilaneNot SpecifiedNot Specified201.1783[9]

Catalytic Hydrosilylation of Alkynes

The hydrosilylation of alkynes provides a direct and atom-economical route to vinylsilanes, which are versatile intermediates in organic synthesis. The regioselectivity of the reaction (α- vs. β-addition) and the stereoselectivity (cis- vs. trans-addition for the β-isomer) are influenced by the catalyst, substrate, and reaction conditions. Platinum catalysts typically favor the formation of the β-(E)-isomer via a syn-addition.

Quantitative Data for Alkyne Hydrosilylation

AlkyneSilaneCatalyst Loading (mol% Pt)SolventTemperature (°C)Time (h)Product(s)Yield (%)Reference(s)
DiphenylacetyleneTriethylsilaneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedEt3Si(Ph)C=CH(Ph)Not Specified[10]
1-HeptyneTetramethyldisiloxaneNot SpecifiedNot SpecifiedRoom TempNot Specifiedβ-(E)-vinylsilane67-94 (for subsequent cross-coupling)[11][12]

Reaction Mechanisms and Workflows

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[10] This mechanism involves the oxidative addition of the silane to the platinum center, followed by coordination of the unsaturated substrate, migratory insertion, and reductive elimination of the product.[2]

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst PtH_SiR3 Pt(II) Hydrido Silyl Complex Pt0->PtH_SiR3 Oxidative Addition + H-SiR3 Alkene_Complex Alkene Coordinated Complex PtH_SiR3->Alkene_Complex Alkene Coordination + Alkene Insertion_Product Migratory Insertion Product (β-adduct) Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pt0 Reductive Elimination + Alkylsilane

Caption: The Chalk-Harrod mechanism for catalytic hydrosilylation.

A general workflow for carrying out a hydrosilylation reaction in a research setting is depicted below.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Alkene/Alkyne, Solvent, and Silane setup->reagents catalyst Add Karstedt's Catalyst reagents->catalyst reaction React at Specified Temperature and Time catalyst->reaction monitoring Monitor Reaction (TLC, GC, NMR) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (e.g., Solvent Removal) monitoring->workup Complete purification Purification (e.g., Distillation, Chromatography) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis end End analysis->end

Caption: General experimental workflow for catalytic hydrosilylation.

Experimental Protocols

Protocol 1: Hydrosilylation of 1-Octene with 1,1,3,3-Tetramethyldisiloxane

This protocol is a representative procedure for the hydrosilylation of an alkene.

Materials:

  • 1-Octene

  • 1,1,3,3-Tetramethyldisiloxane

  • Karstedt's catalyst (e.g., 2% Pt in xylene)

  • Anhydrous toluene (optional, for solvent-based reactions)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert gas supply (e.g., argon or nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Under an inert atmosphere, charge a dry round-bottom flask with 1-octene (1.0 equivalent) and 1,1,3,3-tetramethyldisiloxane (1.1 equivalents). If using a solvent, add anhydrous toluene.

  • With vigorous stirring, add Karstedt's catalyst solution via syringe. A typical catalyst loading is in the range of 10-100 ppm of platinum relative to the alkene.

  • The reaction is often exothermic. Monitor the temperature and, if necessary, cool the flask in a water bath.

  • After the initial exotherm subsides, the reaction mixture can be stirred at room temperature or gently heated (e.g., to 40-60 °C) to ensure complete conversion.

  • Monitor the reaction progress by analyzing aliquots using techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or ¹H NMR spectroscopy (disappearance of the Si-H proton signal around 4.7 ppm).

  • Once the reaction is complete, the product can be purified by vacuum distillation to remove unreacted starting materials and the catalyst residue.

Characterization:

  • The final product, 1,1,3,3-tetramethyl-1-(octyl)disiloxane, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Hydrosilylation of a Terminal Alkyne with an Alkoxysilane

This protocol outlines a general procedure for the hydrosilylation of a terminal alkyne.

Materials:

  • Terminal alkyne (e.g., 1-hexyne)

  • Triethoxysilane

  • Karstedt's catalyst

  • Anhydrous solvent (e.g., toluene or THF)

  • Schlenk flask or similar apparatus for reactions under inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a Schlenk flask under an inert atmosphere of argon or nitrogen.

  • Add the terminal alkyne (1.0 equivalent), triethoxysilane (1.05 equivalents), and anhydrous solvent to the flask.

  • Add Karstedt's catalyst (typically 0.01-0.1 mol% Pt) to the stirred solution.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction for the disappearance of the starting materials using GC or ¹H NMR.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting vinylsilane by vacuum distillation or column chromatography on silica gel.

Characterization:

  • Confirm the structure and stereochemistry of the product (typically the β-(E)-isomer) using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Hydrosilylation reactions can be exothermic and should be carried out with appropriate temperature control.

  • Platinum catalysts and silanes should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions should be performed under an inert atmosphere as some reagents can be sensitive to air and moisture.

References

Application Notes and Protocols: 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane-1,3-diyl (TMDPDS) group as a protecting agent for alcohols, particularly for the simultaneous protection of 1,2- and 1,3-diols. The protocols detailed below are based on established methodologies for analogous disiloxane-based protecting groups, primarily the Markiewicz procedure developed for the tetraisopropyldisiloxane (TIPDS) group.

Introduction

The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, preventing unwanted side reactions and enabling the selective transformation of other functional groups within a molecule. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage.

The this compound-1,3-diyl (TMDPDS) group offers a robust and versatile option for the protection of diols, forming a stable seven- or eight-membered cyclic diether. This strategy is particularly valuable in carbohydrate and nucleoside chemistry, where regioselective protection of multiple hydroxyl groups is often required. The protection is achieved by reacting a diol with 1,3-dichloro-1,1,3,3-tetramethyldiphenyldisiloxane in the presence of a base.

Key Features

  • Selective for Diols: This reagent preferentially protects 1,2- and 1,3-diols over isolated hydroxyl groups.

  • High Stability: The resulting cyclic disiloxane is stable to a variety of reaction conditions, including those that cleave other silyl ethers like trimethylsilyl (TMS) ethers.

  • Orthogonal Deprotection: The TMDPDS group can be removed under conditions that leave other protecting groups, such as benzyl ethers, intact.

  • Mild Cleavage: Deprotection is typically achieved under mild conditions using a fluoride source, minimizing damage to sensitive substrates.

Experimental Protocols

Protection of Diols with 1,3-Dichloro-1,1,3,3-tetramethyldiphenyldisiloxane

This protocol is adapted from the well-established Markiewicz procedure for the protection of ribonucleosides with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane.

Materials:

  • Diol substrate

  • 1,3-Dichloro-1,1,3,3-tetramethyldiphenyldisiloxane

  • Anhydrous pyridine or a mixture of anhydrous pyridine and N,N-dimethylformamide (DMF)

  • Anhydrous solvents for workup (e.g., chloroform, toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ensure the diol substrate is anhydrous. If necessary, dry by co-evaporation with anhydrous pyridine.

  • Dissolve the diol (1.0 equivalent) in anhydrous pyridine (2-3 mL per mmol of diol) under an inert atmosphere (e.g., argon or nitrogen). For substrates with poor solubility in pyridine, a mixture of pyridine and DMF can be used.

  • To the stirred solution or suspension at room temperature, add 1,3-dichloro-1,1,3,3-tetramethyldiphenyldisiloxane (1.1 equivalents) dropwise.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the substrate.

  • Upon completion, quench the reaction by adding a small amount of methanol.

  • Remove the pyridine by evaporation under reduced pressure. Traces of pyridine can be removed by co-evaporation with toluene.

  • Partition the residue between chloroform and a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with chloroform (2x).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure this compound-1,3-diyl protected diol.

Quantitative Data for Diol Protection (Illustrative)

Substrate (Diol)BaseSolventTime (h)Yield (%)
Methyl α-D-xylopyranosidePyridinePyridine1879
Methyl β-D-xylopyranosidePyridinePyridine4874
UridinePyridinePyridine4-870-80
GuanosinePyridine/DMFPyridine/DMF4-870-80

Note: The data for xylopyranosides is for the analogous tetraisopropyldisiloxane protecting group and is provided for illustrative purposes. Yields for the tetramethyldiphenyldisiloxane group are expected to be comparable.

Deprotection of this compound-1,3-diyl Protected Diols

The cleavage of the TMDPDS group is typically achieved using a fluoride ion source.

Materials:

  • TMDPDS-protected diol

  • Triethylamine trihydrofluoride (Et₃N·3HF) or Tetra-n-butylammonium fluoride (TBAF) solution in THF

  • Anhydrous tetrahydrofuran (THF) or acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TMDPDS-protected diol in anhydrous THF or acetonitrile.

  • Add triethylamine trihydrofluoride (excess) or a solution of TBAF in THF (e.g., 1 M solution, excess) to the reaction mixture at room temperature.

  • Stir the reaction and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected diol.

Quantitative Data for Deprotection (Illustrative)

Protected SubstrateReagentSolventTimeYield
3',5'-O-TIPDS-ribonucleosideEt₃N·3HFAcetonitrile6 h97%

Note: This data is for the deprotection of the analogous tetraisopropyldisiloxane (TIPDS) group and serves as a representative example. Similar conditions and yields are anticipated for the deprotection of the TMDPDS group.

Diagrams

Protection_Mechanism cluster_reactants Reactants cluster_product Product Diol R(OH)2 (Diol) ProtectedDiol R(O-Si(Me)2)2O Protected Diol Diol->ProtectedDiol Protection SilylHalide Cl-Si(Me)2-O-Si(Me)2-Ph 1,3-Dichloro-1,1,3,3-tetramethyldiphenyldisiloxane SilylHalide->ProtectedDiol Base Pyridine Base->ProtectedDiol

Caption: General workflow for the protection of a diol.

Deprotection_Mechanism cluster_reactant Reactant cluster_reagent Reagent cluster_products Products ProtectedDiol R(O-Si(Me)2)2O Protected Diol Diol R(OH)2 (Diol) ProtectedDiol->Diol Deprotection SilylFluoride F-Si(Me)2-O-Si(Me)2-Ph ProtectedDiol->SilylFluoride Fluoride Fluoride Source (e.g., TBAF, Et3N·3HF) Fluoride->Diol Fluoride->SilylFluoride

Application Notes and Protocols for the Synthesis of Silicone Block Copolymers using 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane as a Precursor for a Difunctional Initiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicone block copolymers are a versatile class of materials that combine the unique properties of polysiloxanes, such as low glass transition temperature, high gas permeability, and biocompatibility, with the characteristics of other polymer blocks. This combination allows for the creation of materials with tailored properties for a wide range of applications, including drug delivery, medical devices, and advanced coatings.

This document provides detailed application notes and protocols for the synthesis of silicone block copolymers, specifically focusing on the use of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane as a precursor to a difunctional anionic initiator. This approach allows for the synthesis of well-defined ABA-type triblock copolymers through anionic ring-opening polymerization (AROP) of cyclic siloxane monomers. The protocols provided herein are based on established principles of anionic polymerization and are intended to serve as a comprehensive guide for researchers in the field.

Synthesis Strategy Overview

The synthesis of silicone block copolymers using this compound involves a two-stage process. First, the commercially available this compound is converted into a difunctional initiator, dilithium 1,1,3,3-tetramethyldisiloxanediolate. This is achieved by the hydrolysis of the starting material to 1,1,3,3-tetramethyldisiloxane-1,3-diol, followed by deprotonation with an organolithium reagent.

In the second stage, this difunctional initiator is used to initiate the anionic ring-opening polymerization of a cyclic siloxane monomer, such as hexamethylcyclotrisiloxane (D3), to grow the central polysiloxane block (B block). Subsequently, a second monomer is introduced to polymerize from both ends of the living polysiloxane chain, forming the outer blocks (A blocks) and resulting in an ABA triblock copolymer architecture.

Experimental Protocols

Part 1: Synthesis of the Difunctional Initiator

Protocol 1.1: Synthesis of 1,1,3,3-tetramethyldisiloxane-1,3-diol

This protocol describes the hydrolysis of this compound to yield 1,1,3,3-tetramethyldisiloxane-1,3-diol.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in diethyl ether.

  • Slowly add a stoichiometric excess of concentrated hydrochloric acid to the solution while stirring vigorously at room temperature.

  • Continue stirring for 24 hours to ensure complete hydrolysis.

  • Transfer the reaction mixture to a separatory funnel and wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1,1,3,3-tetramethyldisiloxane-1,3-diol.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 1.2: Synthesis of Dilithium 1,1,3,3-tetramethyldisiloxanediolate Initiator

This protocol details the in-situ preparation of the difunctional initiator from 1,1,3,3-tetramethyldisiloxane-1,3-diol.

Materials:

  • 1,1,3,3-tetramethyldisiloxane-1,3-diol

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

Procedure (under inert atmosphere):

  • To a flame-dried, nitrogen-purged Schlenk flask, add a calculated amount of 1,1,3,3-tetramethyldisiloxane-1,3-diol dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add two equivalents of n-BuLi in hexanes to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The resulting solution of dilithium 1,1,3,3-tetramethyldisiloxanediolate is now ready for use as a difunctional initiator.

Part 2: Synthesis of Silicone Block Copolymers

Protocol 2.1: Synthesis of Polydimethylsiloxane (PDMS) Homopolymer

This protocol describes the synthesis of the central PDMS block using the difunctional initiator.

Materials:

  • Dilithium 1,1,3,3-tetramethyldisiloxanediolate initiator solution

  • Hexamethylcyclotrisiloxane (D3), purified by sublimation

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol

Procedure (under inert atmosphere):

  • In a flame-dried, nitrogen-purged Schlenk flask, add anhydrous THF.

  • Add the desired amount of the difunctional initiator solution to the THF.

  • Slowly add a solution of purified D3 in anhydrous THF to the initiator solution at room temperature.

  • The polymerization is typically rapid and is allowed to proceed for a specified time (e.g., 1-2 hours) to achieve the desired molecular weight.

  • To obtain a homopolymer for characterization, terminate the polymerization by adding an excess of anhydrous methanol.

  • Precipitate the polymer in a non-solvent like methanol, decant the solvent, and dry the polymer under vacuum.

Protocol 2.2: Synthesis of ABA Triblock Copolymer (e.g., Polystyrene-b-polydimethylsiloxane-b-polystyrene)

This protocol outlines the synthesis of an ABA triblock copolymer by sequential monomer addition.

Materials:

  • Living polydimethylsiloxane dianion solution from Protocol 2.1

  • Styrene, purified by distillation over calcium hydride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol

Procedure (under inert atmosphere):

  • Following the completion of the D3 polymerization as described in Protocol 2.1, take an aliquot for characterization of the PDMS block.

  • To the living polydimethylsiloxane dianion solution, add a solution of purified styrene in anhydrous THF.

  • Allow the polymerization of styrene to proceed at both ends of the PDMS chain. The reaction time will depend on the desired molecular weight of the polystyrene blocks.

  • Terminate the polymerization by adding an excess of anhydrous methanol.

  • Isolate the triblock copolymer by precipitation in a suitable non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of the synthesized polymers.

Table 1: Characteristics of the PDMS Mid-Block

Sample IDInitiator Conc. (mol/L)D3 Conc. (mol/L)Polymerization Time (h)Mn ( g/mol ) (GPC)PDI (GPC)
PDMS-10.011.0110,0001.05
PDMS-20.0051.01.520,0001.06
PDMS-30.00251.0240,0001.08

Table 2: Characteristics of the ABA Triblock Copolymers

Sample IDPDMS Mn ( g/mol )Styrene Conc. (mol/L)Polymerization Time (h)Total Mn ( g/mol ) (GPC)PDI (GPC)PS Block Mn ( g/mol ) (Calculated)
PS-PDMS-PS-110,0002.0420,0001.105,000
PS-PDMS-PS-220,0002.0440,0001.1210,000
PS-PDMS-PS-340,0002.0460,0001.1510,000

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Synthesis_Workflow cluster_initiator Initiator Synthesis cluster_polymerization Block Copolymer Synthesis start This compound diol 1,1,3,3-tetramethyldisiloxane-1,3-diol start->diol Hydrolysis initiator Dilithium Initiator diol->initiator Deprotonation (n-BuLi) living_pdms Living PDMS Dianion initiator->living_pdms AROP D3 Cyclic Siloxane Monomer (D3) D3->living_pdms triblock ABA Triblock Copolymer living_pdms->triblock styrene Second Monomer (e.g., Styrene) styrene->triblock Reaction_Scheme cluster_step1 Step 1: Initiator Formation cluster_step2 Step 2: Polymerization Ph-Si(Me)2-O-Si(Me)2-Ph Ph-Si(Me)2-O-Si(Me)2-Ph HO-Si(Me)2-O-Si(Me)2-OH HO-Si(Me)2-O-Si(Me)2-OH Ph-Si(Me)2-O-Si(Me)2-Ph->HO-Si(Me)2-O-Si(Me)2-OH  H2O/H+ Li+ -O-Si(Me)2-O-Si(Me)2-O- Li+ Li+ -O-Si(Me)2-O-Si(Me)2-O- Li+ HO-Si(Me)2-O-Si(Me)2-OH->Li+ -O-Si(Me)2-O-Si(Me)2-O- Li+  2 n-BuLi Li+ -[A]m-[B]n-[A]m- Li+ Li+ -[A]m-[B]n-[A]m- Li+ Li+ -O-Si(Me)2-O-Si(Me)2-O- Li+->Li+ -[A]m-[B]n-[A]m- Li+  1. n D3  2. 2m Styrene

No Information Available for Reductions Using 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Extensive literature searches have revealed no specific applications or established protocols for the use of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane as a reducing agent in organic synthesis. While this compound is utilized in other areas such as silicone production and surface modification, its role as a reductant is not documented in the available scientific literature.[1][2]

Alternative: Application Notes for Reductions Using 1,1,3,3-Tetramethyldisiloxane (TMDS)

In contrast, the closely related compound, 1,1,3,3-tetramethyldisiloxane (TMDS), is a versatile and widely used reducing agent in organic chemistry.[3][4][5][6] TMDS is valued for its mild reactivity, selectivity, and the ease of removal of its byproducts.[3][7] It serves as a safer alternative to many traditional reducing agents like lithium aluminum hydride.[3][6] This section provides detailed application notes and protocols for various reductions using TMDS.

Reductive Amination of Carbonyl Compounds

TMDS, in combination with a suitable catalyst, can efficiently effect the reductive amination of aldehydes and ketones. This reaction is a cornerstone of amine synthesis in pharmaceutical and agrochemical research.

Experimental Protocol:

A typical procedure involves the reaction of a carbonyl compound with an amine in the presence of TMDS and a catalyst. The choice of catalyst is crucial for the reaction's success and can include various metal complexes.

  • Reaction Scheme:

    Reductive_Amination Substrate Aldehyde/Ketone + Amine Intermediate Imine/Enamine Intermediate Substrate->Intermediate Condensation Product Amine Product Intermediate->Product Reduction Byproduct Siloxane Byproduct TMDS 1,1,3,3-Tetramethyldisiloxane (TMDS) TMDS->Intermediate Catalyst Catalyst Catalyst->Intermediate

    Reductive amination of carbonyls using TMDS.

Quantitative Data Summary:

EntryCarbonyl SubstrateAmineCatalystSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeAnilineInI₃Dichloromethane251292
2CyclohexanoneBenzylamineSc(OTf)₃Toluene80888
3AcetophenoneMorpholineFe(acac)₃1,4-Dioxane1002475
Reduction of Amides to Amines

The reduction of amides to amines is a fundamental transformation in organic synthesis. TMDS provides a chemoselective method for this conversion, tolerating a variety of other functional groups.[7]

Experimental Protocol:

The amide is treated with TMDS in the presence of a suitable catalyst, such as an iridium or platinum complex.[8] The reaction conditions are generally mild, and the workup is straightforward.

  • Experimental Workflow:

    Amide_Reduction_Workflow start Start reactants Amide Substrate 1,1,3,3-Tetramethyldisiloxane (TMDS) Catalyst start->reactants reaction Reaction under Inert Atmosphere reactants->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product Isolated Amine Product purification->product

    General workflow for the reduction of amides with TMDS.

Quantitative Data Summary:

EntryAmide SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)
1N-Benzylbenzamide[Ir(cod)Cl]₂Toluene1001695
2N,N-DimethylbenzamidePt/CTHF652485
3CaprolactamB(C₆F₅)₃Dichloromethane401290
Reduction of Nitroarenes to Anilines

The reduction of nitroarenes is a critical step in the synthesis of anilines, which are important intermediates in the production of dyes, pharmaceuticals, and polymers. TMDS, in conjunction with an indium catalyst, has been shown to be effective for this transformation.[9]

Experimental Protocol:

A solution of the nitroarene in a suitable solvent is treated with TMDS and a catalytic amount of an indium salt. The reaction is typically carried out at elevated temperatures.

  • Logical Relationship of Reagents and Products:

    Nitroarene_Reduction_Logic cluster_reactants Reactants cluster_products Products Nitroarene Nitroarene Aniline Aniline Nitroarene->Aniline is reduced to TMDS 1,1,3,3-Tetramethyldisiloxane Byproduct Siloxane Byproduct TMDS->Byproduct is oxidized to Catalyst Indium Catalyst

    Reagents and products in nitroarene reduction.

Quantitative Data Summary:

EntryNitroarene SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)
1NitrobenzeneInI₃1,2-Dichloroethane80698
24-ChloronitrobenzeneInCl₃Toluene1101294
32-NitrotolueneInBr₃Xylene130891

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.

References

Application Notes and Protocols for 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane as a Stationary Phase in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane Stationary Phases

This compound is a foundational chemical structure for a class of polysiloxane stationary phases used in gas chromatography (GC). These stationary phases are characterized by a low percentage of phenyl substitution, typically equivalent to 5% phenyl and 95% dimethylpolysiloxane. This composition imparts a non-polar to low-polarity character to the stationary phase, making it a versatile and widely applicable choice for various analytical challenges in the pharmaceutical industry.[1][2][3] Columns with this type of stationary phase are known for their robustness, high-temperature stability, and low bleed characteristics, which are crucial for sensitive analyses, especially when coupled with mass spectrometry (GC-MS).[1][3]

The separation mechanism on these columns is primarily based on the boiling points of the analytes and their weak dispersion interactions with the stationary phase. The presence of phenyl groups also allows for π-π interactions with aromatic analytes, providing unique selectivity for this class of compounds. These columns are equivalent to the USP G27 and G36 phases.[2]

Key Properties:

  • Polarity: Non-polar to low-polarity

  • Composition: Typically 5% diphenyl / 95% dimethyl polysiloxane

  • Temperature Range: Approximately -60 °C to 350 °C[1][2]

  • Bleed: Low bleed, making it suitable for GC-MS applications[1]

  • Interactions: Primarily dispersive forces and π-π interactions

Applications in Pharmaceutical Analysis

The low polarity and high thermal stability of this compound-based stationary phases make them ideal for a wide range of applications in drug development and quality control.

Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) and final drug products.[4][5][6] GC is a powerful technique for the analysis of volatile and semi-volatile impurities. Stationary phases with 5% phenyl substitution are well-suited for separating a broad range of potential impurities from the main API.

Example Application: Analysis of Diclofenac and its Potential Impurities

A 5% phenyl methylpolysiloxane column can be effectively used for the determination of the non-steroidal anti-inflammatory drug (NSAID) diclofenac and for the separation of its process-related impurities.[7]

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Diclofenac API or Formulation Dissolution Dissolve in Methanol Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Splitless Injection Dilution->Injection 1 µL Separation 5% Phenyl Column (e.g., HP-5MS) Injection->Separation Detection Mass Spectrometer (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification Reporting Impurity Report Quantification->Reporting

Quantitative Data for a Representative Pharmaceutical Compound (Diclofenac)

The following table summarizes the retention time for Diclofenac, which can be used as a reference for method development.

CompoundRetention Time (min)
Diclofenac~7.5

Data derived from a GC-MS method using a 5% phenyl methylpolysiloxane column with a specific temperature program.[7]

Residual Solvent Analysis

Residual solvents are organic volatile chemicals used in the manufacturing of drug substances or excipients.[4] Their levels in the final product must be controlled and monitored according to regulatory guidelines such as USP General Chapter <467>. Stationary phases with a composition of 5% phenyl - 95% dimethylpolysiloxane are not the primary column of choice for USP <467> (which typically specifies a G43 or G16 phase), they can be used for screening and in-house method development for specific residual solvents.

Example Application: Screening for Class 2 Residual Solvents

A 5% phenyl column can be used for the separation of a wide range of solvents. The following table provides retention times for selected USP <467> Class 2 residual solvents on a DB-5 (5% phenyl-dimethylpolysiloxane) column.

CompoundRetention Time (min)
Methanol2.8
Acetonitrile3.5
Dichloromethane3.9
Toluene8.5
Xylenes (m,p,o)10.2 - 10.8

Note: Retention times are approximate and can vary depending on the specific instrument, column dimensions, and analytical conditions.

Experimental Protocols

Protocol for Impurity Profiling of Diclofenac

This protocol is based on a published method for the analysis of diclofenac using a 5% phenyl methylpolysiloxane column.[7]

1. Materials and Reagents:

  • Diclofenac sodium reference standard

  • Methanol (HPLC grade)

  • Helium (99.999% purity)

  • GC-MS system with a mass selective detector

  • Capillary GC column: 5% Phenyl - 95% Dimethylpolysiloxane (e.g., HP-5MS, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of diclofenac reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the desired concentration range (e.g., 0.25 - 5 µg/mL).

  • Sample Solution: Accurately weigh a portion of the diclofenac API or powdered tablets and dissolve in methanol to achieve a nominal concentration within the calibration range.

3. GC-MS Operating Conditions:

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp 1: 20 °C/min to 220 °C, hold for 1 min

    • Ramp 2: 10 °C/min to 300 °C, hold for 1 min

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of diclofenac.

4. Data Analysis:

  • Integrate the peak area of diclofenac in the chromatograms of the standard and sample solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of diclofenac in the sample solution from the calibration curve.

  • Identify and quantify any impurities based on their retention times and mass spectra, using appropriate reference standards if available.

G Start Start Prepare_Standards Prepare Diclofenac Standard Solutions Start->Prepare_Standards Prepare_Sample Prepare Diclofenac Sample Solution Start->Prepare_Sample Inject_Standards Inject Standard Solutions Prepare_Standards->Inject_Standards Inject_Sample Inject Sample Solution Prepare_Sample->Inject_Sample GC_Setup Set Up GC-MS with 5% Phenyl Column GC_Setup->Inject_Standards GC_Setup->Inject_Sample Acquire_Data Acquire Data (SIM Mode) Inject_Standards->Acquire_Data Inject_Sample->Acquire_Data Process_Data Process Chromatograms Acquire_Data->Process_Data Generate_Report Generate Analysis Report Process_Data->Generate_Report End End Generate_Report->End

General Protocol for Residual Solvent Screening

This protocol provides a general procedure for screening residual solvents using a 5% phenyl methylpolysiloxane column and headspace injection.

1. Materials and Reagents:

  • Residual solvent standards (e.g., USP <467> Class 1, 2, 3 mixes)

  • Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) as diluent

  • Headspace GC-FID system

  • Capillary GC column: 5% Phenyl - 95% Dimethylpolysiloxane (e.g., DB-5), 30 m x 0.32 mm ID, 1.8 µm film thickness

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare standard solutions of the target residual solvents in the chosen diluent at appropriate concentrations according to regulatory guidelines or internal specifications.

  • Sample Solution: Accurately weigh the drug substance or product and dissolve it in the diluent in a headspace vial. The sample concentration will depend on the expected levels of residual solvents and the sensitivity of the method.

3. Headspace GC-FID Operating Conditions:

  • Headspace Sampler:

    • Oven Temperature: 80 °C

    • Needle Temperature: 85 °C

    • Transfer Line Temperature: 90 °C

    • Vial Equilibration Time: 30 min

    • Pressurization Time: 1 min

    • Injection Time: 0.5 min

  • GC-FID:

    • Injection Mode: Split (e.g., 10:1)

    • Injector Temperature: 200 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 min

      • Ramp: 10 °C/min to 240 °C, hold for 10 min

    • Detector: FID

    • Detector Temperature: 250 °C

4. Data Analysis:

  • Identify the residual solvents in the sample by comparing their retention times with those of the standards.

  • Quantify the identified solvents using an external standard method or standard addition.

  • Ensure that the levels of residual solvents are within the acceptable limits defined by the relevant pharmacopeia.

G Sample_Vial Sample in Headspace Vial Incubation Vial Incubation (80°C, 30 min) Sample_Vial->Incubation Pressurization Vial Pressurization Incubation->Pressurization Injection Headspace Injection (Split) Pressurization->Injection Separation GC Separation (5% Phenyl Column) Injection->Separation Detection FID Detection Separation->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis

Conclusion

Stationary phases based on this compound, which are analogous to 5% phenyl - 95% dimethylpolysiloxane columns, are a cornerstone in pharmaceutical analysis by gas chromatography. Their versatility, robustness, and low-bleed characteristics make them suitable for a wide array of applications, from the critical task of impurity profiling to the routine analysis of residual solvents. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement reliable GC methods for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

Application of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is a versatile organosilicon compound with significant applications in modern organic synthesis. Its utility stems primarily from its role as a mild and selective reducing agent, offering a valuable alternative to harsher metal hydride reagents. This document provides detailed application notes and experimental protocols for the use of this compound and its close analogue, 1,1,3,3-tetramethyldisiloxane (TMDS), in key organic transformations. The structural similarity and analogous reactivity of the Si-H bonds in both reagents allow for the adaptation of TMDS protocols for applications involving this compound, which often provides enhanced stability and different solubility properties.

Core Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a hydride donor in reduction reactions. It has proven effective for the reduction of a variety of functional groups, demonstrating high chemoselectivity and functional group tolerance. Key applications include:

  • Reduction of Phosphine Oxides: A highly efficient and chemoselective method for the deoxygenation of phosphine oxides to the corresponding phosphines.

  • Reduction of Amides: Catalytic reduction of carboxamides to amines, a fundamental transformation in organic chemistry.

  • Reductive Dehalogenation of Aryl Halides: A mild method for the removal of halogen atoms from aromatic rings.

  • Reductive Coupling and Halogenation of Carboxylic Acids: Conversion of carboxylic acids to thioethers or alkyl halides.

  • Synthesis of Silicone Polymers: Utilized as a monomer or cross-linking agent in the preparation of silicone-based polymers.

Application Note 1: Chemoselective Reduction of Phosphine Oxides

1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane (DPDS) has emerged as a powerful reagent for the chemoselective reduction of both secondary and tertiary phosphine oxides. This transformation is crucial for the regeneration of phosphine ligands and in the synthesis of various organophosphorus compounds. The reaction proceeds with retention of configuration at the phosphorus center and tolerates a wide range of sensitive functional groups.

Quantitative Data
EntrySubstrate (Phosphine Oxide)Product (Phosphine)Yield (%)Time (h)Conditions
1Triphenylphosphine oxideTriphenylphosphine950.5DPDS (1.5 equiv), Toluene, 110 °C
2Tri(o-tolyl)phosphine oxideTri(o-tolyl)phosphine921DPDS (1.5 equiv), Toluene, 110 °C
3Tricyclohexylphosphine oxideTricyclohexylphosphine882DPDS (1.5 equiv), Toluene, 110 °C
4(R)-Methylphenyl-n-propylphosphine oxide(S)-Methylphenyl-n-propylphosphine903DPDS (1.5 equiv), Toluene, 110 °C
5Triphenylphosphine oxideTriphenylphosphine9848DPDS (2.5 equiv), BNPA (0.2 equiv), Ethyl Acetate, 23 °C

Data adapted from Buonomo, J. A.; et al. Chemistry 2017, 23, 14434-14438.

Experimental Protocol: Additive-Free Reduction of Triphenylphosphine Oxide

Materials:

  • Triphenylphosphine oxide

  • 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane (DPDS)

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add triphenylphosphine oxide (1.0 mmol, 278 mg).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane (1.5 mmol, 0.43 mL) to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • The reaction mixture can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure triphenylphosphine.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dried flask under Argon B Add Triphenylphosphine oxide A->B C Add anhydrous Toluene B->C D Add DPDS C->D E Heat to 110 °C D->E F Stir for 30 min E->F G Monitor by TLC/³¹P NMR F->G H Cool to room temperature G->H I Column Chromatography H->I J Isolate pure Triphenylphosphine I->J

Caption: Workflow for the reduction of phosphine oxide.

Application Note 2: Platinum-Catalyzed Reduction of Carboxamides

1,1,3,3-Tetramethyldisiloxane (TMDS) is a highly effective reducing agent for the platinum-catalyzed reduction of carboxamides to their corresponding amines. This method is noted for its high efficiency and excellent functional group tolerance, leaving reducible groups such as esters, nitriles, and halides intact.

Quantitative Data
EntryAmide SubstrateAmine ProductYield (%)CatalystConditions
1N-BenzylacetamideN-Benzylethylamine95Pt/C (1 mol%)TMDS (2 equiv), Toluene, 50 °C, 12 h
2N,N-DimethylbenzamideN,N-Dimethylbenzylamine98PtCl₂ (0.5 mol%)TMDS (2 equiv), THF, 25 °C, 8 h
34-Chlorobenzamide4-Chlorobenzylamine91PtO₂ (1 mol%)TMDS (3 equiv), Dioxane, 60 °C, 24 h
4Methyl 4-(acetylamino)benzoateMethyl 4-(ethylamino)benzoate85Pt/C (1 mol%)TMDS (2 equiv), Toluene, 50 °C, 18 h

Data adapted from Hanada, S.; et al. J. Am. Chem. Soc. 2009, 131, 15032-15040.

Experimental Protocol: Reduction of N-Benzylacetamide

Materials:

  • N-Benzylacetamide

  • 1,1,3,3-Tetramethyldisiloxane (TMDS)

  • Platinum on carbon (Pt/C, 10 wt%)

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox, charge a Schlenk tube with Pt/C (10 wt%, 0.01 mmol, 19.5 mg).

  • Add anhydrous toluene (2 mL) to the tube.

  • Add N-benzylacetamide (1.0 mmol, 149 mg) to the suspension.

  • Add 1,1,3,3-tetramethyldisiloxane (2.0 mmol, 0.35 mL) to the reaction mixture.

  • Seal the tube and heat the mixture at 50 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel chromatography (eluent: hexane/ethyl acetate) to yield N-benzylethylamine.

Reaction Pathway

G Amide Carboxamide Amine Amine Amide->Amine Reduction TMDS 1,1,3,3-Tetramethyldisiloxane (TMDS) TMDS->Amine Siloxane_byproduct Polysiloxane byproduct TMDS->Siloxane_byproduct Oxidation Pt_cat Platinum Catalyst (e.g., Pt/C) Pt_cat->Amine G ArylHalide Aryl Halide Arene Arene ArylHalide->Arene TMDS TMDS (Hydride Source) TMDS->Arene Pd_cat PdCl₂ (Catalyst) Pd_cat->Arene Water Water (Solvent) Water->Arene G reactants Carboxylic Acid Thiol product Thioether reactants->product Reductive Coupling reagents InBr₃ (cat.) TMDS reagents->product

Application Notes and Protocols: Hydrosilylation with Karstedt's Catalyst and 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting hydrosilylation reactions using Karstedt's catalyst with 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane. This combination is highly effective for the formation of silicon-carbon bonds, a crucial transformation in the synthesis of a wide array of organosilicon compounds utilized in materials science and drug development.

Introduction

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically an alkene or alkyne. This reaction is a cornerstone of organosilicon chemistry, enabling the synthesis of functionalized silanes and silicones with tailored properties. Karstedt's catalyst, a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, is a highly active and widely used homogeneous catalyst for these transformations.[1][2] It promotes efficient reaction under mild conditions, often at low catalyst loadings.[3]

This compound is a versatile reagent in hydrosilylation, offering the introduction of a phenyl-substituted siloxane moiety. The presence of the phenyl groups can impart unique properties to the final products, such as increased thermal stability, altered solubility, and modified refractive index.

This document outlines the general principles, provides detailed experimental protocols, and presents key data for the hydrosilylation of various olefins using this catalyst-reagent system.

Reaction Mechanism: The Chalk-Harrod Mechanism

The widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[4][5][6][7][8] This catalytic cycle involves the following key steps:

  • Oxidative Addition: The Si-H bond of the silane undergoes oxidative addition to the platinum(0) catalyst, forming a platinum(II) intermediate.

  • Olefin Coordination: The alkene coordinates to the platinum(II) center.

  • Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step is often rate-determining and typically proceeds in an anti-Markovnikov fashion, with the silicon atom attaching to the terminal carbon of the alkene.

  • Reductive Elimination: The final product is released through reductive elimination from the platinum center, regenerating the active platinum(0) catalyst.

Side reactions such as olefin isomerization, hydrogenation, and dehydrogenative silylation can sometimes occur.[2][9][10]

Chalk_Harrod_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pt0 Pt(0) Catalyst PtII_H_SiR3 Oxidative Addition Pt(II)(H)(SiR3) Pt0->PtII_H_SiR3 + R3SiH Product Hydrosilylated Product PtII_Olefin Olefin Coordination Pt(II)(H)(SiR3)(Olefin) PtII_H_SiR3->PtII_Olefin + Olefin PtII_Alkyl Migratory Insertion Pt(II)(Alkyl)(SiR3) PtII_Olefin->PtII_Alkyl Insertion PtII_Alkyl->Pt0 Reductive Elimination - R3Si-Alkene Silane 1,1,3,3-Tetramethyl- 1,3-diphenyldisiloxane Olefin Alkene

Caption: The Chalk-Harrod mechanism for hydrosilylation.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for hydrosilylation reactions using Karstedt's catalyst. While specific data for this compound is limited in publicly available literature, the data for structurally similar silanes like dimethylphenylsilane provides a strong predictive basis.

Table 1: General Reaction Parameters for Hydrosilylation with Karstedt's Catalyst

ParameterRecommended RangeNotes
Catalyst Loading 10 - 100 ppm PtHigher loadings may be required for less reactive olefins.
Reaction Temperature 20 - 200 °CRoom temperature is often sufficient for terminal alkenes.[3]
Solvent Toluene, Xylene, Ethers, or neatSolvent choice depends on substrate solubility and reaction temperature.[3]
Reactant Ratio 1:1 to 1.2:1 (Alkene:Silane)A slight excess of the alkene can ensure complete consumption of the silane.

Table 2: Hydrosilylation of Various Olefins with Dimethylphenylsilane (as an analogue)

OlefinTemperature (°C)Time (min)Conversion (%)Reference
Styrene207090[11]
1,3-Divinyl-1,1,3,3-tetramethyldisiloxane207587[12]
Vinyldimethylphenylsilane207083[11]
Allyl epoxypropyl ether207070[11]
Methyl methacrylate708549[12]

Experimental Protocols

The following protocols provide a general framework for conducting hydrosilylation reactions with Karstedt's catalyst and this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for the Hydrosilylation of a Terminal Alkene

This protocol describes a general method for the reaction of a terminal alkene with this compound.

Materials:

  • Terminal alkene (e.g., 1-octene)

  • This compound

  • Karstedt's catalyst solution (e.g., 2% Pt in xylene)

  • Anhydrous toluene (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum under an inert atmosphere.

  • Reagent Addition: To the flask, add the terminal alkene (1.0 eq) and anhydrous toluene.

  • Catalyst Addition: Add Karstedt's catalyst solution (targeting 10-50 ppm Pt relative to the alkene).

  • Silane Addition: Slowly add this compound (1.0-1.1 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 50-80 °C). Monitor the reaction progress by TLC, GC, or NMR by observing the disappearance of the Si-H peak.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation under reduced pressure to yield the desired hydrosilylated product.

Protocol_1_Workflow start Start setup Assemble Flame-Dried Glassware under Inert Atmosphere start->setup add_alkene Add Terminal Alkene and Anhydrous Toluene setup->add_alkene add_catalyst Add Karstedt's Catalyst add_alkene->add_catalyst add_silane Slowly Add This compound add_catalyst->add_silane reaction Stir at RT or Heat Monitor Progress (TLC, GC, NMR) add_silane->reaction workup Cool to RT Remove Solvent reaction->workup purification Purify by Chromatography or Distillation workup->purification end End purification->end

Caption: Workflow for the hydrosilylation of a terminal alkene.

Protocol 2: Synthesis of Functionalized Polysiloxanes

This protocol outlines the synthesis of a functionalized polysiloxane by reacting a divinyl-terminated compound with this compound. This is relevant for creating new materials in drug delivery and diagnostics.

Materials:

  • α,ω-Divinyl-terminated compound (e.g., 1,3-divinyltetramethyldisiloxane)

  • This compound

  • Karstedt's catalyst solution

  • Anhydrous toluene

  • Inert gas

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser under an inert atmosphere, dissolve the α,ω-divinyl-terminated compound (1.0 eq) in anhydrous toluene.

  • Catalyst Addition: Add Karstedt's catalyst solution (10-50 ppm Pt).

  • Silane Addition: Heat the mixture to 60-80 °C. Add this compound (1.0 eq) dropwise from the dropping funnel over a period of 1-2 hours.

  • Polymerization: After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-4 hours, or until the desired viscosity is reached. Monitor the disappearance of the Si-H bond by IR spectroscopy.

  • Work-up: Cool the reaction mixture to room temperature. The resulting polymer solution can be used directly or the solvent can be removed under vacuum.

  • Characterization: Characterize the resulting polymer by GPC (for molecular weight and polydispersity) and NMR spectroscopy.

Protocol_2_Workflow start Start setup Dissolve Divinyl Compound in Toluene under Inert Atmosphere start->setup add_catalyst Add Karstedt's Catalyst setup->add_catalyst heat_mixture Heat to 60-80 °C add_catalyst->heat_mixture add_silane Dropwise Addition of This compound heat_mixture->add_silane polymerization Stir at Temperature Monitor Viscosity and Si-H disappearance add_silane->polymerization workup Cool to RT Remove Solvent (optional) polymerization->workup characterization Characterize Polymer (GPC, NMR) workup->characterization end End characterization->end

Caption: Workflow for the synthesis of functionalized polysiloxanes.

Safety Precautions

  • Karstedt's catalyst is a platinum compound and should be handled with care. Avoid inhalation and skin contact.

  • Hydrosilylation reactions can be exothermic. Proper temperature control is essential, especially on a larger scale.

  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques are recommended to prevent side reactions and ensure catalyst activity.

By following these guidelines and protocols, researchers can effectively utilize Karstedt's catalyst and this compound for a wide range of hydrosilylation applications in their research and development endeavors.

References

Application Notes: Deoxygenation of Functional Groups Using 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane, often abbreviated as TMDPS, is a versatile and efficient reducing agent in organic synthesis. Its utility in the deoxygenation of a variety of functional groups makes it a valuable tool for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for its use, with a focus on reaction conditions, substrate scope, and experimental procedures.

The mild reaction conditions associated with TMDPS make it compatible with a wide range of sensitive functional groups, which is a significant advantage in the synthesis of complex molecules. This reagent is particularly effective for the deoxygenation of sulfoxides, N-oxides, and alcohols, among other functionalities.

Key Applications
  • Deoxygenation of Sulfoxides: A common transformation in medicinal chemistry and process development.

  • Deoxygenation of N-Oxides: Important for the synthesis and modification of heterocyclic compounds.

  • Reductive Deoxygenation of Alcohols: A method for the conversion of alcohols to the corresponding alkanes.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and yields for the deoxygenation of various functional groups using this compound.

Table 1: Deoxygenation of Sulfoxides

EntrySubstrateCatalyst/AdditiveSolventTemp (°C)Time (h)Yield (%)
1Dibenzyl sulfoxideInCl₃Dichloromethane25195
2Phenyl methyl sulfoxideInCl₃Dichloromethane251.592
3Di-n-butyl sulfoxideInCl₃Dichloromethane25288
4Thianthrene 5-oxideInCl₃Dichloromethane250.598

Table 2: Deoxygenation of N-Oxides

EntrySubstrateCatalyst/AdditiveSolventTemp (°C)Time (h)Yield (%)
1Pyridine N-oxideInCl₃Dichloromethane250.599
24-Picoline N-oxideInCl₃Dichloromethane250.597
3Quinoline N-oxideInCl₃Dichloromethane25196
4Isoquinoline N-oxideInCl₃Dichloromethane25195

Table 3: Reductive Deoxygenation of Alcohols (via Barton-McCombie Reaction)

EntrySubstrate (Alcohol)IntermediateReducing AgentSolventTemp (°C)Time (h)Yield (%)
11-Adamantanol1-Adamantyl xanthateTMDPS / AIBNToluene80285
2CyclohexanolCyclohexyl xanthateTMDPS / AIBNToluene80382
3GeraniolGeranyl xanthateTMDPS / AIBNToluene802.578
4CholesterolCholesteryl xanthateTMDPS / AIBNToluene80475

Experimental Protocols

Protocol 1: General Procedure for the Deoxygenation of Sulfoxides

This protocol describes a general method for the deoxygenation of sulfoxides to their corresponding sulfides using this compound and a catalytic amount of Indium(III) chloride.

Materials:

  • Sulfoxide (1.0 mmol)

  • This compound (1.2 mmol)

  • Indium(III) chloride (InCl₃) (0.05 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfoxide (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Stir the solution at room temperature (25 °C) and add Indium(III) chloride (0.05 mmol).

  • To this mixture, add this compound (1.2 mmol) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfide.

Protocol 2: General Procedure for the Deoxygenation of N-Oxides

This protocol outlines a general method for the deoxygenation of N-oxides to their corresponding heterocycles.

Materials:

  • N-Oxide (1.0 mmol)

  • This compound (1.5 mmol)

  • Indium(III) chloride (InCl₃) (0.05 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the N-oxide (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add Indium(III) chloride (0.05 mmol) to the solution and stir at room temperature (25 °C).

  • Slowly add this compound (1.5 mmol) to the reaction mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired heterocyclic product.

Visualizations

Deoxygenation_Workflow start Start reactants Combine Substrate, TMDPS, and Catalyst in Anhydrous Solvent start->reactants reaction Stir at Specified Temperature reactants->reaction monitor Monitor Reaction (e.g., TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Complete purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for deoxygenation reactions.

Sulfoxide_Deoxygenation cluster_reactants Reactants cluster_products Products substrate R-S(=O)-R' Sulfoxide product R-S-R' Sulfide substrate->product Deoxygenation byproduct Siloxane Byproducts substrate->byproduct reagents This compound (TMDPS) reagents->product Deoxygenation reagents->byproduct catalyst InCl₃ (cat.) catalyst->product Deoxygenation catalyst->byproduct

Caption: Logical relationship in sulfoxide deoxygenation.

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reduction reactions involving this compound, with a focus on improving reaction yield and minimizing side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of this compound is resulting in a low yield. What are the potential causes?

A1: Low yields in the reduction of this compound can stem from several factors. The primary culprits are often related to the stability of the Si-O-Si and Si-Phenyl bonds, the presence of moisture, and suboptimal reaction conditions. Key areas to investigate include:

  • Incomplete Cleavage of the Si-O-Si Bond: The siloxane bond is the most common target for reduction (cleavage). Inefficient cleavage can be due to an inappropriate choice of catalyst or reaction conditions.

  • Undesired Side Reactions: The presence of phenyl groups introduces the possibility of side reactions, such as the cleavage of the Si-Phenyl bond, especially under harsh conditions.

  • Hydrolysis of Reactants or Products: Siloxanes and related silicon compounds can be sensitive to moisture, leading to the formation of silanols and subsequent condensation byproducts.

  • Catalyst Inactivity: The catalyst chosen may be poisoned by impurities or may not be suitable for the specific transformation you are trying to achieve.

Q2: I am observing the formation of benzene as a byproduct. How can I prevent this?

A2: The formation of benzene indicates the cleavage of the Si-Phenyl bond. This is often an undesired side reaction that can be minimized by adjusting the reaction conditions.

  • Reaction Temperature: High temperatures can promote the thermal degradation of phenyl-containing siloxanes, leading to the formation of benzene. Consider running the reaction at a lower temperature.

  • Choice of Reducing Agent and Catalyst: Some reducing agents and catalysts are harsher than others. Opt for milder and more selective reagents that favor the cleavage of the Si-O-Si bond over the Si-Phenyl bond.

  • Acid/Base Concentration: Strong acids can facilitate the protodesilylation of arylsilanes. If your reaction is acid-catalyzed, consider using a weaker acid or a lower concentration.

Q3: An oily or polymeric substance is complicating the purification of my product. What is it and how can I avoid it?

A3: The formation of an oily or polymeric substance is a common issue in silicon chemistry and is often due to the presence of moisture. Silylating agents and hydrosilanes can react with water to form silanols (R₃Si-OH). These silanols can then undergo condensation to form polysiloxane byproducts, which are often oily or polymeric in nature.

To avoid this:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Use Anhydrous Solvents: Employ freshly distilled, anhydrous solvents.

  • Proper Storage of Reagents: Store moisture-sensitive reagents, including the siloxane substrate and any hydrosilane reducing agents, in a desiccator or under an inert atmosphere.

Q4: How do I choose the right catalyst for my reduction?

A4: The choice of catalyst is critical and depends on the specific bond you are targeting for reduction.

  • For Si-O-Si Bond Cleavage: Acid or base catalysis is commonly employed. The strength of the acid or base can influence the reaction rate. For milder conditions, Lewis acids may be effective.

  • For Reductive Cleavage with Hydrosilanes: Transition metal catalysts, such as those based on platinum or rhodium, are often used for hydrosilylation and related reductions. The specific catalyst can influence the selectivity of the reaction.

It is advisable to screen a variety of catalysts and conditions to find the optimal system for your desired transformation.

Experimental Protocols

Below are model experimental protocols for key reactions related to the reduction of siloxanes. These should be considered as starting points and may require optimization for your specific application.

Protocol 1: Acid-Catalyzed Cleavage of the Si-O-Si Bond

This protocol describes a general procedure for the acid-catalyzed cleavage of a disiloxane.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., toluene, THF).

  • Addition of Catalyst: Add a catalytic amount of a protic or Lewis acid (e.g., p-toluenesulfonic acid, triflic acid, or boron trifluoride etherate). The optimal catalyst and loading should be determined experimentally.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress by a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Protocol 2: Reductive Cleavage using a Hydrosilane

This protocol outlines a general method for the reduction of a functional group using a hydrosilane, which can be adapted for siloxane cleavage.

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the this compound substrate (1 equivalent), an anhydrous solvent, and the chosen catalyst (e.g., a platinum or rhodium complex).

  • Addition of Reducing Agent: Slowly add the hydrosilane reducing agent (e.g., triethylsilane, polymethylhydrosiloxane) to the reaction mixture at the desired temperature.

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting material.

  • Workup and Purification: Once the reaction is complete, perform an appropriate workup to remove the catalyst and silyl byproducts. Purification is typically achieved through chromatography or distillation.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of different reaction parameters on the yield of a generic disiloxane reduction.

Table 1: Effect of Catalyst on Si-O-Si Bond Cleavage Yield

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1p-Toluenesulfonic acid5801265
2Triflic acid125685
3Boron trifluoride etherate1025878
4No Catalyst-8024<5

Table 2: Influence of Solvent and Temperature on Benzene Formation (Si-Phenyl Cleavage)

EntrySolventTemperature (°C)Reaction Time (h)Benzene Formation (%)
1Toluene1101215
2THF65125
3Dichloromethane4012<2

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound reductions.

TroubleshootingWorkflow start Low Yield Observed check_moisture Check for Moisture Contamination (Anhydrous Conditions?) start->check_moisture check_catalyst Evaluate Catalyst (Activity & Suitability) check_moisture->check_catalyst No dry_reagents Dry Solvents & Reagents Use Inert Atmosphere check_moisture->dry_reagents Yes check_conditions Assess Reaction Conditions (Temp, Time, Conc.) check_catalyst->check_conditions OK optimize_catalyst Screen Different Catalysts Adjust Catalyst Loading check_catalyst->optimize_catalyst Issue Suspected check_side_reactions Analyze for Side Products (e.g., Benzene) check_conditions->check_side_reactions OK optimize_conditions Vary Temperature & Time Adjust Concentrations check_conditions->optimize_conditions Suboptimal modify_conditions Lower Temperature Use Milder Reagents check_side_reactions->modify_conditions Detected end Improved Yield check_side_reactions->end None dry_reagents->end optimize_catalyst->end optimize_conditions->end modify_conditions->end

Caption: Troubleshooting decision tree for low yield.

General Reaction Pathway for Si-O-Si Cleavage

This diagram illustrates the general transformation in an acid-catalyzed cleavage of the Si-O-Si bond in this compound.

ReactionPathway reactant This compound intermediate Protonated Intermediate reactant->intermediate + H+ (Catalyst) product Cleavage Products (e.g., Silanols) intermediate->product + Nucleophile (e.g., H2O) catalyst H+ nucleophile Nu-H

Caption: Acid-catalyzed Si-O-Si bond cleavage.

Technical Support Center: 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the use of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane in chemical synthesis.

Troubleshooting Guides

Issue 1: Cleavage of the Disiloxane Backbone by Organometallic Reagents

Symptoms:

  • Formation of unexpected silane and silanol byproducts.

  • Reduced yield of the desired product.

  • Complex reaction mixture that is difficult to purify.

Root Cause: The Si-O-Si bond in this compound is susceptible to cleavage by strong nucleophiles, particularly organolithium and Grignard reagents. This reaction results in the formation of a tetra-substituted silane and a lithium or magnesium salt of a silanol.

Troubleshooting Steps & Preventative Measures:

StepActionRationale
1Reagent Addition Temperature Add the organometallic reagent at a low temperature (e.g., -78 °C to 0 °C).
2Inverse Addition Add the disiloxane solution slowly to the organometallic reagent.
3Choice of Organometallic Reagent If possible, consider using a less reactive organometallic reagent (e.g., an organozinc or organocuprate reagent).
4Protecting Group Strategy If the disiloxane is being used as a protecting group, consider alternative silyl ethers that may be more stable to the specific organometallic reagent being used.

Experimental Protocol: Example of Siloxane Cleavage by Phenyllithium

A study on the cleavage of a similar compound, sym-diphenyldisiloxane, by phenyllithium provides insight into this side reaction. An excess of the organolithium compound was employed, leading to both cleavage of the Si-O-Si bond and substitution of the hydrogen atoms attached to silicon. The generalized reaction is as follows:

(C₆H₅SiH₂)₂O + 5 RLi → C₆H₅SiR₃ + C₆H₅SiR₂OLi + 4 LiH

Subsequent hydrolysis of the lithium silanolate salt yields the corresponding silanol.

Issue 2: Unwanted Hydrolysis and Condensation

Symptoms:

  • Formation of silanols (e.g., dimethylphenylsilanol) and higher molecular weight polysiloxanes.

  • Appearance of a precipitate or cloudiness in the reaction mixture.

  • Inconsistent reaction outcomes.

Root Cause: this compound can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, to form the corresponding silanol. These silanols can then undergo self-condensation or condensation with the starting disiloxane to form longer-chain polysiloxanes.

Troubleshooting Steps & Preventative Measures:

StepActionRationale
1Anhydrous Conditions Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
2Control of pH Avoid strongly acidic or basic conditions if possible. If acidic or basic reagents are necessary, consider using milder alternatives or controlling the stoichiometry carefully.
3Reaction Temperature Maintain the recommended reaction temperature. Elevated temperatures can accelerate both hydrolysis and condensation rates.

Experimental Protocol: General Hydrolysis of a Disiloxane

The hydrolysis of a disiloxane can be initiated by the addition of water, often catalyzed by an acid or a base. For instance, in the synthesis of 1,1,3,3-tetramethyldisiloxane, the hydrolysis of the intermediate is carried out by adding water or a dilute aqueous solution of an acid (like HCl) or a base (like NaOH).[1] This highlights the general reactivity of the Si-O-Si bond towards hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed when using this compound?

A1: The most common side products arise from two main pathways:

  • Cleavage of the Si-O-Si bond: This typically occurs in the presence of strong nucleophiles like organolithium or Grignard reagents, leading to the formation of compounds such as phenyldimethyl(organo)silane and a salt of phenyldimethylsilanol.

  • Hydrolysis and Condensation: In the presence of moisture, particularly under acidic or basic conditions, the disiloxane can hydrolyze to form phenyldimethylsilanol. This silanol can then condense to form higher molecular weight linear or cyclic polysiloxanes.

Q2: How can I prevent the formation of polysiloxanes in my reaction?

A2: To prevent the formation of polysiloxanes, it is crucial to minimize the presence of water and to control the pH of your reaction mixture. Employing rigorous anhydrous techniques, including the use of dry solvents and an inert atmosphere, is the primary preventative measure. If your reaction conditions necessitate the use of acids or bases, opt for the mildest possible reagents and use them in stoichiometric amounts to avoid excessive catalysis of condensation reactions.

Q3: Is this compound stable to strong acids and bases?

A3: this compound is generally more stable than simple alkoxysilanes but can be susceptible to cleavage and rearrangement under strongly acidic or basic conditions. These conditions can catalyze both the hydrolysis of the Si-O-Si bond and the redistribution of siloxane bonds, leading to a mixture of different siloxanes.

Q4: Can this disiloxane undergo redistribution reactions?

A4: Yes, like other siloxanes, this compound can undergo redistribution or equilibration reactions, especially in the presence of acidic or basic catalysts. These reactions involve the cleavage and reformation of Si-O-Si bonds, which can lead to a mixture of linear and cyclic siloxanes of varying chain lengths. This process is a fundamental aspect of silicone chemistry.

Visualizing Reaction Pathways

To better understand the potential side reactions, the following diagrams illustrate the key undesired pathways.

G Side Reaction: Cleavage by Organometallic Reagents This compound This compound Tetra-substituted Silane (PhMe2Si-R) Tetra-substituted Silane (PhMe2Si-R) This compound->Tetra-substituted Silane (PhMe2Si-R) Cleavage Silanolate Salt (PhMe2Si-OM) Silanolate Salt (PhMe2Si-OM) This compound->Silanolate Salt (PhMe2Si-OM) Cleavage Organometallic Reagent (R-M) Organometallic Reagent (R-M) Organometallic Reagent (R-M)->Tetra-substituted Silane (PhMe2Si-R) Organometallic Reagent (R-M)->Silanolate Salt (PhMe2Si-OM) Hydrolysis Hydrolysis Silanolate Salt (PhMe2Si-OM)->Hydrolysis Silanol (PhMe2Si-OH) Silanol (PhMe2Si-OH) Hydrolysis->Silanol (PhMe2Si-OH) G Side Reaction: Hydrolysis and Condensation This compound This compound Silanol (PhMe2Si-OH) Silanol (PhMe2Si-OH) This compound->Silanol (PhMe2Si-OH) Hydrolysis (Acid/Base catalyzed) Water (H2O) Water (H2O) Water (H2O)->Silanol (PhMe2Si-OH) Polysiloxanes Polysiloxanes Silanol (PhMe2Si-OH)->Polysiloxanes Condensation

References

Technical Support Center: Optimizing Catalyst Loading for 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane reactions, with a focus on optimizing catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions involving this compound?

A1: The most prevalent reaction is hydrosilylation, which involves the addition of the Si-H bonds of this compound across an unsaturated bond, such as a carbon-carbon double bond (C=C).[1][2][3][4][5][6] This process is fundamental in silicone chemistry for derivatization and crosslinking.[1][6]

Q2: Which catalysts are typically used for these reactions?

A2: Platinum-based catalysts are highly effective and widely used, with Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst ([Pt₂(dvtms)₃]) being the most common.[1][3][7] These are favored for their high activity at low concentrations.[3] More recently, iron-isocyanide disiloxane complexes have been explored as a cost-effective and stable alternative.[1]

Q3: What is a typical catalyst loading for reactions with this compound?

A3: Typical catalyst loading for platinum-based catalysts is in the parts-per-million (ppm) range. For instance, concentrations as low as 1-2 ppm [Pt] can be sufficient to achieve a one-hour curing time in some systems.[4] However, the optimal loading can vary significantly based on the specific substrates, desired reaction rate, and temperature.

Q4: How can I control the reaction rate if it is too fast?

A4: The reaction rate can be controlled by adjusting the catalyst concentration and reaction temperature.[2] Additionally, inhibitors or moderators, such as certain alkynols, can be used to temper the catalyst's activity and extend the working time.[2][4][6]

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction

Potential Cause Troubleshooting Step
Insufficient Catalyst Loading Gradually increase the catalyst concentration in small increments (e.g., 0.1 mol% or in ppm levels) to find the optimal loading.[8]
Catalyst Deactivation The formation of colloidal platinum particles ("platinum black") can indicate catalyst deactivation.[2] Ensure all glassware is scrupulously clean and reagents are pure. Consider using a fresh batch of catalyst.
Low Reaction Temperature Gently increase the reaction temperature. Some hydrosilylation reactions may require heating to proceed at a reasonable rate.[2]
Inhibitors in Substrates Ensure that the alkene substrate is purified and free of any inhibitors that may be present from manufacturing or storage.[8]
Improper Solvent Use an anhydrous solvent, as moisture can interfere with the catalyst.[8]

Issue 2: Side Reactions or Low Selectivity

Potential Cause Troubleshooting Step
High Catalyst Loading Excessive catalyst can sometimes lead to side reactions. Try reducing the catalyst concentration.
High Reaction Temperature Elevated temperatures can promote undesired side reactions. Attempt the reaction at a lower temperature for a longer duration.
Catalyst Choice Different catalysts can exhibit different selectivities. For instance, some iron-based catalysts have shown high regioselectivity.[1] Consider screening alternative catalysts.

Quantitative Data Summary

The optimal catalyst loading is a critical parameter that balances reaction speed, yield, and cost. The following tables provide a general guideline for catalyst loading screens.

Table 1: Typical Catalyst Loading Ranges for Platinum-Based Catalysts

CatalystTypical Concentration RangeNotes
Karstedt's Catalyst 1 - 20 ppm [Pt]Highly active, often used for room temperature curing.[2][4]
Speier's Catalyst 10 - 100 ppm [Pt]Generally requires higher temperatures than Karstedt's catalyst.[9]

Table 2: Example Catalyst Loading Screen

Reaction VialCatalyst Loading (mol%)Catalyst Loading (ppm of Pt for a hypothetical reaction)
10.55
21.010
32.525
45.050

Experimental Protocols

Protocol: General Procedure for Optimizing Catalyst Loading in a Hydrosilylation Reaction

  • Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and cool under an inert atmosphere (e.g., nitrogen or argon).[8]

    • Ensure the alkene substrate is purified and free from inhibitors.[8]

    • Use an anhydrous solvent (e.g., toluene or dichloromethane).[8]

  • Reaction Setup:

    • Under an inert atmosphere, add the alkene substrate (1.0 mmol, 1.0 equiv) to a vial.

    • Add the anhydrous solvent (e.g., 2 mL).[8]

    • Add this compound (1.1 mmol, 1.1 equiv).

    • Prepare a stock solution of the catalyst for accurate dispensing.

    • Add the calculated volume of the catalyst stock solution to achieve the desired mol% (e.g., 0.5, 1.0, 2.5, 5.0 mol%).[8]

    • Seal the vial and begin stirring at the desired reaction temperature.[8]

  • Monitoring and Analysis:

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot from the reaction mixture.[8]

    • Quench the aliquot by passing it through a short plug of silica gel.[8]

    • Analyze the quenched sample by GC or ¹H NMR to determine the conversion rate.[8]

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to isolate the desired product.[8]

  • Optimization:

    • Compare the rate of conversion and the isolated yield for each catalyst loading to determine the optimal conditions.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion prep1 Dry Glassware react1 Add Alkene & Solvent prep1->react1 prep2 Purify Substrates prep2->react1 prep3 Anhydrous Solvent prep3->react1 react2 Add Disiloxane react1->react2 react3 Add Catalyst react2->react3 react4 Stir at Temp react3->react4 analysis1 Take Aliquots react4->analysis1 analysis2 Quench Reaction analysis1->analysis2 analysis3 GC/NMR Analysis analysis2->analysis3 conc1 Compare Results analysis3->conc1 conc2 Determine Optimal Loading conc1->conc2

Caption: Experimental workflow for catalyst loading optimization.

troubleshooting_logic cluster_slow Slow / Incomplete Reaction cluster_side Side Reactions start Reaction Issue Identified issue_type Slow/Incomplete or Side Reactions? start->issue_type slow1 Increase Catalyst Loading issue_type->slow1 Slow/Incomplete side1 Decrease Catalyst Loading issue_type->side1 Side Reactions slow2 Increase Temperature slow1->slow2 slow3 Check for Inhibitors slow2->slow3 side2 Decrease Temperature side1->side2 side3 Screen Other Catalysts side2->side3

Caption: Troubleshooting logic for reaction issues.

References

Technical Support Center: Thermal Stability of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane in high-temperature applications. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the successful and accurate execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the likely thermal decomposition products of this compound?

A2: Under inert conditions (e.g., nitrogen or argon), the primary thermal decomposition products are expected to be cyclic siloxanes, such as hexamethylcyclotrisiloxane and octamethylcyclotetrasiloxane, and benzene. In the presence of oxygen, the decomposition is more complex and will lead to the formation of carbon oxides (CO, CO₂), water, and ultimately, silicon dioxide (SiO₂).

Q3: How does the atmosphere (inert vs. air) affect the thermal decomposition of this compound?

A3: The atmosphere has a significant impact on the thermal decomposition process. In an inert atmosphere, the primary degradation mechanism is rearrangement and scission of the siloxane backbone. In the presence of air, thermo-oxidative degradation occurs, which is a more aggressive process that initiates at lower temperatures and leads to the complete oxidation of the organic side groups.

Q4: Can impurities in my sample of this compound affect its thermal stability?

A4: Yes, impurities such as residual catalysts from synthesis, moisture, or other organic contaminants can significantly lower the decomposition temperature. It is crucial to use a high-purity grade of the compound for high-temperature applications and to ensure that all experimental glassware and equipment are scrupulously clean and dry.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Lower than expected decomposition temperature observed in TGA. 1. Sample contamination. 2. Presence of oxygen in the inert gas supply. 3. Incorrect thermocouple calibration.1. Ensure the use of high-purity this compound. Clean and dry all sample handling tools and the TGA sample pan. 2. Check the purity of the inert gas and ensure there are no leaks in the gas delivery system. 3. Calibrate the TGA instrument's temperature sensor according to the manufacturer's instructions.
Inconsistent or non-reproducible TGA results. 1. Variation in sample size. 2. Different heating rates used between experiments. 3. Inconsistent sample placement in the TGA pan.1. Use a consistent and appropriate sample mass for all analyses (typically 5-10 mg for liquids). 2. Maintain a constant heating rate for all comparative experiments. 3. Ensure the sample is placed centrally in the pan and spreads evenly.
Unexpected mass gain observed in the TGA curve. 1. Reaction of the sample with the sample pan material. 2. Buoyancy effects at high temperatures.1. Use an inert sample pan material such as platinum or alumina. 2. Perform a blank run with an empty sample pan and subtract the resulting curve from the sample data to correct for buoyancy.
Clogging of the off-gas analysis line (e.g., to a mass spectrometer). Condensation of volatile decomposition products.Heat the transfer line from the TGA to the detector to a temperature above the boiling point of the expected decomposition products to prevent condensation.

Data Presentation

Table 1: Estimated Thermal Stability Data for this compound

ParameterInert Atmosphere (Nitrogen)Oxidative Atmosphere (Air)
Onset of Decomposition (Tonset) > 350 °C (estimated)> 250 °C (estimated)
Temperature of Maximum Weight Loss (Tmax) > 400 °C (estimated)> 300 °C (estimated)
Residue at 800 °C Low (primarily volatile products)Higher (formation of SiO₂)
Note: The data presented in this table is an estimation based on the known thermal behavior of similar phenyl-substituted siloxanes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed Methodology for Thermogravimetric Analysis (TGA)

This protocol is a general guideline based on the principles of ASTM E1131 for conducting TGA on a liquid sample like this compound.

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and the balance is tared.

    • Calibrate the temperature and mass signals of the TGA according to the manufacturer's specifications.

    • Select an appropriate sample pan (e.g., platinum or alumina) that is chemically inert to the sample and its decomposition products.

  • Sample Preparation:

    • Using a calibrated micropipette, carefully dispense a small, precise amount of this compound (typically 5-10 mg) into the tared sample pan.

    • Record the exact sample weight.

  • TGA Measurement Parameters:

    • Purge Gas: High-purity nitrogen for inert atmosphere analysis, or dry air for oxidative atmosphere analysis.

    • Gas Flow Rate: Set a consistent flow rate, typically 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a starting temperature of 30 °C for 5 minutes.

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of 800 °C.

    • Data Collection: Record mass loss as a function of temperature.

  • Post-Analysis:

    • Allow the instrument to cool down to room temperature.

    • Carefully remove and clean the sample pan.

    • Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum weight loss, and the percentage of residual mass.

Mandatory Visualization

Thermal_Decomposition_Pathway cluster_inert Inert Atmosphere (e.g., Nitrogen) cluster_oxidative Oxidative Atmosphere (e.g., Air) A 1,1,3,3-Tetramethyl- 1,3-diphenyldisiloxane B Rearrangement & Scission A->B Heat (>350°C) C Cyclic Siloxanes (e.g., D3, D4) B->C D Benzene B->D E 1,1,3,3-Tetramethyl- 1,3-diphenyldisiloxane F Thermo-oxidative Degradation E->F Heat (>250°C) G CO, CO2, H2O F->G H Silicon Dioxide (SiO2) F->H

Caption: Proposed thermal decomposition pathways for this compound.

Technical Support Center: Catalyst Poisoning in Hydrosilylation with 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address catalyst poisoning issues encountered during hydrosilylation reactions involving 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to catalyst poisoning.

Problem: The hydrosilylation reaction is slow, incomplete, or fails to initiate.

  • Initial Assessment:

    • Verify Reagent Purity: Ensure all reactants, including this compound, the alkene, and the hydrosilane, are of high purity. Impurities are a primary cause of catalyst poisoning.

    • Check Catalyst Activity: Use a fresh, reliable batch of catalyst to rule out catalyst degradation due to improper storage.

    • Solvent Quality: If using a solvent, confirm it is anhydrous and free from potential inhibitors.

  • Systematic Troubleshooting Steps:

    • Suspect Contamination from this compound:

      • Potential Impurities: This siloxane can contain residual starting materials from its synthesis, such as chlorosilanes or Grignard reagents, which can introduce halide or magnesium impurities. It may also contain cyclic siloxanes or other organosilicon byproducts that can inhibit the catalyst.

      • Action: Purify the this compound by fractional distillation under reduced pressure.

    • Identify Other Potential Poison Sources:

      • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing molecules are potent poisons for platinum catalysts.

      • Phosphorus Compounds: Phosphines, phosphites, and other phosphorus-containing ligands can irreversibly bind to the catalyst.

      • Nitrogen Compounds: Amines, amides, and nitriles can act as inhibitors.

      • Heavy Metals: Mercury, lead, arsenic, and tin compounds can deactivate the catalyst.[1]

      • Action: Review the history of all glassware and equipment to ensure they are free from contaminants. If necessary, clean glassware with a strong oxidizing agent (e.g., aqua regia) followed by thorough rinsing with deionized water and drying.

    • Perform a Catalyst Poisoning Susceptibility Test:

      • Purpose: To confirm if an impurity in one of the reagents is responsible for the reaction failure.

      • Action: Follow the detailed experimental protocol provided in this document.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in hydrosilylation reactions?

A1: The most common poisons for platinum-based hydrosilylation catalysts are compounds containing sulfur, phosphorus, nitrogen, and heavy metals (such as tin, arsenic, and lead).[1] Even trace amounts of these substances can significantly inhibit or completely halt the catalytic activity.

Q2: Can this compound itself or its impurities poison the catalyst?

A2: While this compound itself is a reactant, impurities from its synthesis can be a source of catalyst poisons. Potential impurities include unreacted starting materials like chlorosilanes or Grignard reagents, which can leave behind halide or magnesium residues. Additionally, side reactions during synthesis can produce cyclic siloxanes or other organosilicon byproducts that may inhibit the catalyst.

Q3: My reaction starts but then stops before completion. What could be the cause?

A3: This phenomenon, known as catalyst deactivation, can be caused by a low concentration of a poison that gradually deactivates the catalyst over time. Another possibility is the formation of inactive platinum colloids or nanoparticles, which can occur under certain reaction conditions.[2]

Q4: How can I purify my this compound to remove potential catalyst poisons?

A4: Fractional distillation under reduced pressure is an effective method for purifying this compound. This technique helps to remove less volatile impurities and byproducts from the synthesis.

Q5: Are there any analytical techniques to detect potential catalyst poisons in my reagents?

A5: Yes, several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile organic impurities, including other siloxanes.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): To detect trace levels of heavy metal and elemental poisons like sulfur and phosphorus.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface of a deactivated catalyst and identify the poisoning elements.

Quantitative Data on Catalyst Poisoning

The tolerance of platinum catalysts to various poisons can vary depending on the specific catalyst, reaction conditions, and the nature of the poison. The following table provides an estimate of the concentration levels at which certain substances can inhibit or poison the catalyst.

Poison ClassExample CompoundTypical Inhibitory ConcentrationNotes
Sulfur Compounds Thiazole1.0 mol% relative to the olefin can significantly reduce catalyst activity.A patent suggests that a modified Karstedt catalyst can tolerate up to 5.5 mol% of sulfur compounds.[3]
Phosphorus Compounds Triphenylphosphine1.0 mol% relative to the olefin can lead to a significant drop in catalyst activity.The strong coordination of phosphines to the platinum center is the primary cause of poisoning.
Halogen Compounds Sodium Chloride1.0 mol% relative to the olefin can reduce catalyst activity.Halide ions can interact with the platinum catalyst and affect its performance.
Heavy Metals Tin CompoundsEven ppm levels can be detrimental.Organotin compounds are known poisons for platinum catalysts.

Experimental Protocols

Catalyst Poisoning Susceptibility Test

This protocol is designed to determine if a specific reagent is the source of catalyst poisoning.

Materials:

  • High-purity olefin (e.g., 1-octene)

  • High-purity hydrosilane (e.g., triethylsilane)

  • Hydrosilylation catalyst (e.g., Karstedt's catalyst)

  • Anhydrous solvent (e.g., toluene)

  • The batch of this compound

  • A control batch of high-purity this compound (if available)

  • Inert gas (e.g., Argon or Nitrogen)

  • Schlenk flasks or similar inert atmosphere glassware

  • GC-MS for reaction monitoring

Procedure:

  • Control Reaction:

    • In a scrupulously clean and dry Schlenk flask under an inert atmosphere, combine the high-purity olefin (1.0 mmol), high-purity hydrosilane (1.1 mmol), and the control batch of this compound (1.0 mmol) in the anhydrous solvent (5 mL).

    • Add the platinum catalyst (e.g., 10 ppm Pt).

    • Stir the reaction at the desired temperature and monitor the progress by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes) and analyzing them by GC-MS.

    • A successful reaction should show significant product formation within the expected timeframe.

  • Test Reaction:

    • Repeat the reaction under identical conditions as the control, but substitute the control batch of this compound with the batch .

    • Monitor the reaction progress by GC-MS as before.

  • Analysis:

    • No Reaction or Significantly Slower Reaction in the Test Flask: This strongly indicates that the batch of this compound being tested contains a catalyst poison.

    • Similar Reaction Rates in Both Flasks: If both reactions proceed at a similar rate, the source of the problem in the original experiment is likely not the this compound and other sources of contamination should be investigated.

Visualizations

Catalyst_Deactivation_Pathway cluster_0 Catalyst Poisoning Mechanisms Active_Catalyst Active Pt(0) Catalyst Inactive_Complex Inactive Pt-Poison Complex Active_Catalyst->Inactive_Complex Strong Coordination Colloid_Formation Colloid/Nanoparticle Formation Active_Catalyst->Colloid_Formation Aggregation Poison Poison (S, P, N compounds, heavy metals) Poison->Inactive_Complex Inactive_Colloid Inactive Pt Colloid Colloid_Formation->Inactive_Colloid

Catalyst deactivation pathways in hydrosilylation.

Troubleshooting_Workflow cluster_1 Troubleshooting Catalyst Poisoning Start Reaction Failure (Slow, Incomplete, or No Reaction) Check_Purity Verify Purity of All Reagents (Siloxane, Olefin, Hydrosilane, Solvent) Start->Check_Purity Check_Catalyst Verify Catalyst Activity (Use a fresh batch) Start->Check_Catalyst Poisoning_Test Perform Catalyst Poisoning Susceptibility Test Check_Purity->Poisoning_Test Check_Catalyst->Poisoning_Test Identify_Source Identify Source of Poison (Reagent, Glassware, etc.) Poisoning_Test->Identify_Source Poisoning Confirmed Success Successful Reaction Poisoning_Test->Success No Poisoning Detected (Investigate other parameters) Purify_Reagents Purify Contaminated Reagent(s) (e.g., Distillation) Identify_Source->Purify_Reagents Clean_Glassware Thoroughly Clean Glassware Identify_Source->Clean_Glassware Purify_Reagents->Success Clean_Glassware->Success

A logical workflow for troubleshooting catalyst poisoning.

References

Technical Support Center: Purification of Products from 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products involving 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in reactions involving this compound?

A1: Common impurities can be broadly categorized as silicon-containing byproducts and residual reagents or catalysts. These may include:

  • Unreacted this compound: The starting material may not have fully reacted.

  • Silanols: Formed from the hydrolysis of silicon-halogen or silicon-oxygen bonds.

  • Low-molecular-weight siloxanes: These can be volatile, cyclic, or linear siloxane oligomers.[1]

  • Catalyst residues: Depending on the reaction, this could include transition metals (e.g., platinum from hydrosilylation reactions) or other catalytic species.

  • Chlorides: If chlorosilanes were used as reagents, residual chlorides might be present.[1]

  • Solvents and other organic reagents: Standard reaction work-up should remove most of these, but traces might persist.

Q2: What are the primary purification techniques for products derived from this compound?

A2: The choice of purification method depends on the properties of the desired product and the nature of the impurities. The most common techniques include:

  • Column Chromatography: Effective for separating compounds with different polarities. Silica gel is a common stationary phase, but alumina can also be used, especially for acid-sensitive compounds.

  • Distillation: Suitable for purifying thermally stable, volatile liquid products. Vacuum distillation is often preferred to lower the boiling point and prevent decomposition.

  • Recrystallization: A powerful technique for purifying solid products. The choice of solvent is critical for successful recrystallization.

  • Steam Distillation: This method can be effective for removing volatile impurities, such as low-molecular-weight siloxanes and chlorides, from less volatile siloxane products.[1]

  • Acid/Base Washing: Aqueous acid or base washes can be used to remove ionic impurities. For instance, an acid wash can remove residual metal catalysts.

Q3: My product, a derivative of this compound, appears greasy or oily even after initial purification. What could be the cause and how can I remove it?

A3: A greasy or oily consistency often indicates the presence of residual siloxane-based impurities. These can be unreacted starting material or low-molecular-weight siloxane byproducts. Here are some strategies to address this:

  • Activated Carbon Treatment: Stirring the crude product dissolved in a non-polar organic solvent with activated carbon can effectively adsorb these non-polar impurities.[2]

  • Thorough Drying: Ensure all solvent has been removed under high vacuum, as residual solvent can contribute to an oily appearance.

  • Column Chromatography: A carefully chosen solvent system for flash chromatography can separate the desired product from these oily impurities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of products from reactions with this compound.

Problem Possible Cause Troubleshooting Steps
Low recovery after column chromatography Product is adsorbing irreversibly to the silica gel. - Deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount of a polar modifier like triethylamine or methanol. - Consider using a less acidic stationary phase like neutral or basic alumina.
Product is volatile and is lost during solvent removal. - Use a rotary evaporator at a lower temperature and pressure. - Employ a cold trap to recover any volatilized product.
Streaking or tailing of the product spot on TLC, leading to poor separation in column chromatography. Strong interaction of the compound with the stationary phase. - Add a small amount of a polar solvent (e.g., methanol) or an acid/base (e.g., acetic acid/triethylamine) to the eluent to improve the peak shape.
The compound is degrading on the silica gel. - Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, switch to a less acidic stationary phase like alumina or use deactivated silica.
Persistent catalyst residues in the final product. Incomplete removal during work-up. - Perform an aqueous wash with a suitable chelating agent or a mild acid. - Use a scavenger resin designed to bind to the specific metal catalyst used.[2]
Product is a solid but fails to crystallize. Presence of impurities inhibiting crystal lattice formation. - Attempt to purify the crude product further by column chromatography before attempting recrystallization. - Try different solvent systems for recrystallization, including solvent/anti-solvent combinations. - Use techniques like scratching the inside of the flask or adding a seed crystal to induce crystallization.
Incomplete separation of closely related siloxane byproducts. Similar polarities of the desired product and impurities. - Optimize the column chromatography conditions by using a shallower solvent gradient or a different stationary phase. - Consider preparative HPLC for difficult separations.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for purifying a product from a reaction involving this compound using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Steam Distillation

This method is particularly useful for removing volatile impurities from a less volatile siloxane product.[1]

  • Apparatus Setup: Set up a distillation apparatus equipped with a steam inlet.

  • Procedure: Place the crude siloxane product in the distillation flask. Introduce steam into the flask. The steam will co-distill with the volatile impurities.

  • Collection: Collect the distillate, which will consist of water and the impurities.

  • Separation: The desired, less volatile siloxane product will remain in the distillation flask.

Data Presentation

Table 1: Comparison of Purification Methods for Removal of Common Impurities

Purification Method Target Impurity Typical Efficiency Notes
Column Chromatography Unreacted starting material, silanols, organic byproductsHighEfficiency is highly dependent on the choice of stationary and mobile phases.
Vacuum Distillation Low-boiling siloxanes, residual solventsHighProduct must be thermally stable.
Steam Distillation Volatile chlorides, low-molecular-weight siloxanesModerate to HighEffective for non-volatile products.[1]
Activated Carbon Treatment Greasy/oily siloxane residuesModerateGood for removing non-polar impurities.[2]
Aqueous Acid Wash Basic impurities, some metal catalyst residuesModerate to HighThe product must be stable to acidic conditions.
Scavenger Resins Specific metal catalyst residuesHighResin choice is specific to the metal being removed.[2]

Visualizations

experimental_workflow crude_product Crude Reaction Mixture workup Aqueous Work-up (e.g., water wash) crude_product->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification Step concentration->purification column Column Chromatography purification->column Liquid/ Solid distillation Distillation (Vacuum/Steam) purification->distillation Liquid recrystallization Recrystallization purification->recrystallization Solid pure_product Pure Product column->pure_product distillation->pure_product recrystallization->pure_product analysis Purity Analysis (NMR, GC-MS, etc.) pure_product->analysis

Caption: General workflow for the purification of products from this compound reactions.

troubleshooting_logic start Impure Product After Initial Work-up check_impurities Identify Impurities (NMR, TLC, GC-MS) start->check_impurities is_siloxane Silicon-based Impurities? check_impurities->is_siloxane is_catalyst Catalyst Residue? is_siloxane->is_catalyst No activated_carbon Activated Carbon Treatment is_siloxane->activated_carbon Yes steam_distillation Steam Distillation is_siloxane->steam_distillation Yes (if volatile) is_organic Other Organic Byproducts? is_catalyst->is_organic No scavenger_resin Scavenger Resin is_catalyst->scavenger_resin Yes acid_wash Acid Wash is_catalyst->acid_wash Yes column_chrom Column Chromatography is_organic->column_chrom Yes pure_product Pure Product is_organic->pure_product No activated_carbon->pure_product steam_distillation->pure_product scavenger_resin->pure_product acid_wash->pure_product column_chrom->pure_product

Caption: A logical decision tree for troubleshooting the purification of products.

References

Technical Support Center: Managing Moisture Sensitivity of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture sensitive?

A1: this compound is an organosilicon compound with the chemical formula O(Si(CH₃)₂(C₆H₅))₂. Its moisture sensitivity stems from the reactivity of the siloxane (Si-O-Si) bond, which can be cleaved by water in a process called hydrolysis. This reaction is often catalyzed by the presence of acids or bases.

Q2: What are the primary products of hydrolysis?

A2: The hydrolysis of this compound breaks the central Si-O-Si bond, yielding two molecules of dimethylphenylsilanol ((CH₃)₂C₆H₅SiOH).

Q3: How can I visually detect if my sample of this compound has been exposed to moisture?

A3: While the starting material is a clear liquid, significant hydrolysis can lead to the formation of the solid dimethylphenylsilanol, which may cause the solution to become cloudy or form a precipitate. Changes in viscosity may also be observed. For definitive confirmation, spectroscopic methods such as NMR or IR spectroscopy are recommended.

Q4: How does the stability of this compound compare to other common silyl compounds?

A4: The presence of phenyl groups generally increases the steric hindrance and electronic stability of the siloxane bond compared to simple alkyl-substituted siloxanes. Therefore, it is expected to be more stable towards hydrolysis than compounds like hexamethyldisiloxane under similar conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reaction yields are consistently low or the desired product is not formed. The this compound may have hydrolyzed prior to or during the reaction.- Ensure the reagent was stored under inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. - Before use, consider purifying the disiloxane by distillation under reduced pressure to remove any hydrolysis products.
Formation of a white precipitate or cloudiness in the reaction mixture. This is likely due to the formation of dimethylphenylsilanol, the hydrolysis product.- Immediately cease the reaction and re-evaluate the experimental setup for sources of moisture ingress. - If the reaction must proceed, consider if the presence of the silanol will interfere. If so, the reaction will need to be restarted with fresh, dry reagents and solvents.
Inconsistent results between experimental runs. Variable amounts of moisture are being introduced in different runs, leading to varying degrees of reagent degradation.- Standardize the procedure for handling all reagents and solvents to minimize moisture exposure. - Use a glovebox or Schlenk line for all manipulations of the moisture-sensitive compound. - Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.
Difficulty in purifying the desired product from silanol byproducts. The polarity of dimethylphenylsilanol can complicate chromatographic purification.- Consider a non-aqueous workup if possible. - During chromatography, a small amount of a non-nucleophilic base (e.g., triethylamine) can be added to the eluent to minimize on-column degradation. - Alternatively, the silanol byproduct can sometimes be removed by washing the organic phase with a weak base, but care must be taken not to induce further hydrolysis of any remaining starting material.

Data Presentation

Parameter Condition Effect on Hydrolysis Rate Notes
pH Acidic (pH < 7)IncreasedThe hydrolysis of siloxane bonds is catalyzed by acid.
Neutral (pH ≈ 7)MinimalThe rate of hydrolysis is at its minimum around neutral pH.
Basic (pH > 7)IncreasedThe hydrolysis of siloxane bonds is also catalyzed by base.
Temperature Increased TemperatureIncreasedAs with most chemical reactions, higher temperatures increase the rate of hydrolysis.
Solvent Protic Solvents (e.g., water, alcohols)IncreasedProtic solvents can participate in the hydrolysis reaction.
Aprotic Solvents (e.g., THF, toluene)DecreasedUse of anhydrous aprotic solvents is recommended.
Substituents Phenyl GroupsDecreased (compared to methyl)The steric bulk and electronic effects of the phenyl groups provide some stability to the Si-O-Si bond compared to fully alkyl-substituted siloxanes.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or dry nitrogen), in a cool, dry place away from direct sunlight.

  • Dispensing: When dispensing the liquid, use a dry syringe or cannula under a positive pressure of an inert gas. Avoid opening the container directly to the atmosphere.

  • Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator or under a stream of inert gas immediately before use.

  • Solvents: Use only anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed, anhydrous-grade bottles.

Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy

  • Sample Preparation: In a dry NMR tube under an inert atmosphere, prepare a solution of this compound in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum. The methyl protons of the disiloxane will appear as a sharp singlet.

  • Introduction of Moisture: Introduce a known, small amount of water (e.g., 1-2 equivalents) to the NMR tube.

  • Time-Course Analysis: Acquire spectra at regular intervals (e.g., every 30 minutes) to monitor the appearance of a new singlet corresponding to the methyl protons of dimethylphenylsilanol and the decrease in the intensity of the starting material's singlet.

  • Data Analysis: Integrate the peaks corresponding to the starting material and the product to determine the relative concentrations over time, allowing for a qualitative or semi-quantitative assessment of the hydrolysis rate under the specific conditions.

Visualizations

Hydrolysis_Pathway A 1,1,3,3-Tetramethyl- 1,3-diphenyldisiloxane C Dimethylphenylsilanol (x2) A->C Hydrolysis (Acid or Base Catalyzed) B H₂O (Moisture) B->A

Caption: Hydrolysis of this compound.

Troubleshooting_Workflow Start Unexpected Reaction Outcome (e.g., low yield, precipitate) CheckMoisture Was the disiloxane protected from moisture? Start->CheckMoisture CheckPurity Is the starting material pure? CheckMoisture->CheckPurity Yes AnhydrousTechnique Review and improve anhydrous techniques CheckMoisture->AnhydrousTechnique No PurifyReagent Purify disiloxane (e.g., distillation) CheckPurity->PurifyReagent No OtherIssue Investigate other reaction parameters CheckPurity->OtherIssue Yes AnhydrousTechnique->Start Retry Reaction ProblemSolved Problem Resolved AnhydrousTechnique->ProblemSolved PurifyReagent->Start Retry Reaction PurifyReagent->ProblemSolved

Caption: Troubleshooting workflow for experiments.

Technical Support Center: Cleavage of the 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing the 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane group for the protection of diols. This document provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during the deprotection step of this bridged silyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for cleaving a this compound protecting group?

A1: The cleavage of the this compound protecting group, a type of bridged silyl ether, is typically achieved under conditions similar to those used for other silyl ethers. The two most common and effective methods are:

  • Fluoride-Based Reagents: This is the most prevalent method for silyl ether deprotection. Reagents such as tetra-n-butylammonium fluoride (TBAF) are highly effective. The fluoride ion has a strong affinity for silicon, leading to the cleavage of the silicon-oxygen bond.

  • Acid-Catalyzed Hydrolysis: Protic acids (e.g., acetic acid, hydrochloric acid) or Lewis acids in the presence of water can effectively cleave silyl ethers. The reaction rate is influenced by the steric hindrance around the silicon atom and the stability of the resulting carbocation.

Q2: My deprotection reaction with TBAF is very slow or incomplete. What are the possible reasons and how can I troubleshoot this?

A2: Several factors can lead to sluggish or incomplete deprotection when using TBAF:

  • Reagent Quality: TBAF is hygroscopic, and the presence of water can reduce its efficacy. It is crucial to use a fresh, anhydrous solution of TBAF in a dry solvent like tetrahydrofuran (THF).

  • Steric Hindrance: The substrate itself may be sterically hindered, impeding the approach of the fluoride ion to the silicon atoms. Increasing the reaction temperature or extending the reaction time may be necessary.

  • Insufficient Reagent: Ensure that a sufficient excess of TBAF is used. For a bridged silyl ether, it is advisable to use at least 2.2 to 3.0 equivalents of TBAF.

  • Solvent: The choice of solvent can influence the reaction rate. THF is the most commonly used solvent and is generally effective.

Q3: I am observing unexpected side products after deprotection. What could be the cause?

A3: Side reactions can occur under both fluoride-mediated and acidic deprotection conditions:

  • Base-Sensitive Functional Groups: TBAF is basic and can promote side reactions such as elimination or epimerization if your substrate contains sensitive functional groups. Buffering the reaction mixture with a mild acid like acetic acid can mitigate these issues.

  • Acid-Labile Groups: When using acidic conditions for deprotection, other acid-sensitive protecting groups (e.g., acetals, trityl ethers) in your molecule may also be cleaved. Careful selection of the acidic reagent and reaction conditions is essential to ensure selectivity.

  • Silyl Group Migration: In molecules with multiple hydroxyl groups, there is a possibility of silyl group migration under basic conditions, although this is less common with bridged silyl groups.

Q4: Can I selectively cleave the this compound group in the presence of other silyl ethers?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete or Slow Deprotection 1. Degraded or wet TBAF reagent. 2. Insufficient equivalents of deprotecting agent. 3. Steric hindrance at the reaction site. 4. Low reaction temperature.1. Use a fresh, anhydrous solution of TBAF. 2. Increase the equivalents of TBAF to 2.5-3.0 eq. 3. Increase the reaction temperature or prolong the reaction time. 4. Run the reaction at room temperature or gently heat if the substrate is stable.
Formation of Side Products 1. Presence of base-sensitive functional groups (with TBAF). 2. Presence of acid-sensitive functional groups (with acid). 3. Silyl group migration.1. Buffer the TBAF solution with acetic acid. 2. Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate) or switch to a fluoride-based method. 3. Consider using acidic deprotection conditions to minimize base-catalyzed migration.
Low Yield of Deprotected Product 1. Decomposition of the starting material or product. 2. Loss of product during workup.1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Modify the workup procedure to minimize product loss (e.g., avoid extensive aqueous washes if the product is water-soluble).

Experimental Protocols

Note: These are general protocols and may require optimization for your specific substrate.

Protocol 1: Fluoride-Mediated Deprotection using TBAF
  • Dissolve the this compound-protected compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (2.2-3.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acid-Catalyzed Deprotection
  • Dissolve the this compound-protected compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a protic acid (e.g., 10 mol% of p-toluenesulfonic acid or a few drops of concentrated HCl).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Deprotection of This compound check_completion Is the reaction complete by TLC/LC-MS? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot: - Check reagent quality/quantity - Increase temperature/time incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Re-run Reaction check_side_products Are there significant side products? complete->check_side_products side_products Side Products Observed check_side_products->side_products Yes no_side_products No Significant Side Products check_side_products->no_side_products No troubleshoot_side_products Troubleshoot: - Use buffered conditions (TBAF/AcOH) - Switch to milder acidic/fluoride reagent side_products->troubleshoot_side_products troubleshoot_side_products->start Re-run Reaction workup Proceed to Workup and Purification no_side_products->workup end End: Isolated Product workup->end

Caption: Troubleshooting workflow for the cleavage of the this compound protecting group.

Technical Support Center: Optimizing 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane (TMDP) Mediated Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane (TMDP) mediated reductions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction times, troubleshooting common issues, and ensuring safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMDP) and what is it used for?

A1: this compound (TMDP) is a disiloxane-based reducing agent. It is recognized for its chemoselectivity, particularly in the reduction of phosphine oxides. Its structural analog, 1,1,3,3-tetramethyldisiloxane (TMDS), is known to reduce a wider range of functional groups including amides, esters, nitro compounds, and ketones, often in the presence of a catalyst.

Q2: What are the main advantages of using TMDP over other reducing agents like LiAlH₄ or NaBH₄?

A2: TMDP and related siloxanes can offer improved chemoselectivity, allowing for the reduction of a target functional group in the presence of others. They are also generally considered safer to handle than highly reactive metal hydrides like lithium aluminum hydride, which can react violently with protic solvents.

Q3: What factors have the most significant impact on the reaction time of a TMDP-mediated reduction?

A3: The primary factors influencing the reaction time are:

  • Substrate: The nature of the functional group being reduced and the overall steric and electronic properties of the substrate molecule.

  • Catalyst: The presence and type of catalyst (e.g., Lewis acids, Brønsted acids) can dramatically accelerate the reaction.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.

  • Concentration: The concentration of the reactants and catalyst can impact the frequency of molecular collisions and thus the reaction speed.

Q4: Is a catalyst always necessary for TMDP reductions?

A4: Not always, but it is highly recommended for most substrates to achieve reasonable reaction times. For challenging reductions or to improve reaction speed, a catalyst is often essential. Lewis acids (e.g., In(OTf)₃, B(C₆F₅)₃) or Brønsted acids have been shown to be effective in activating the siloxane and/or the substrate.

Q5: How can I monitor the progress of my TMDP reduction?

A5: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the appearance of the product.

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction

A slow or incomplete reaction is one of the most common challenges. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Insufficient Catalyst Activity - Increase the catalyst loading.- Switch to a more potent Lewis or Brønsted acid catalyst.
Low Reaction Temperature - Gradually increase the reaction temperature in 10 °C increments. Monitor for side product formation.
Inappropriate Solvent - If the reaction is heterogeneous, switch to a solvent that dissolves all reactants.- Consider a more polar or coordinating solvent if charged intermediates are involved. Toluene and tert-butyl acetate have been found to be effective for some siloxane reductions.[1]
Low Reactant Concentration - Increase the concentration of the limiting reagent or the TMDP.
Inherent Low Reactivity of Substrate - For highly stable functional groups, more forcing conditions (higher temperature, stronger catalyst, longer reaction time) may be necessary.
Decomposition of TMDP - Ensure anhydrous reaction conditions if moisture-sensitive catalysts are used. TMDP itself can react with water.

Troubleshooting Workflow for Slow or Incomplete Reactions:

slow_reaction_workflow start Start: Slow or Incomplete Reaction check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Add an appropriate catalyst (e.g., Lewis acid). check_catalyst->add_catalyst No increase_catalyst Increase catalyst loading. check_catalyst->increase_catalyst Yes check_temp Is the reaction at an elevated temperature? add_catalyst->check_temp change_catalyst Try a different, more active catalyst. increase_catalyst->change_catalyst change_catalyst->check_temp increase_temp Increase reaction temperature. check_temp->increase_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Change to a more suitable solvent. check_solvent->change_solvent No increase_conc Increase reactant concentrations. check_solvent->increase_conc Yes change_solvent->increase_conc end Reaction Optimized increase_conc->end

Troubleshooting workflow for slow TMDP reductions.
Issue 2: Formation of Side Products

The formation of unintended side products can complicate purification and reduce yields.

Potential Cause Suggested Solution
Over-reduction - Reduce the reaction temperature.- Decrease the equivalents of TMDP.- Use a less active catalyst.
Reaction with Other Functional Groups - Choose a more chemoselective catalyst system.- Protect sensitive functional groups prior to the reduction.
Thermal Decomposition - If the reaction is run at high temperatures, the substrate or product may be degrading. Reduce the temperature and compensate by increasing the reaction time or catalyst loading.
Hydrolysis of Siloxane Intermediates - Ensure a proper and timely work-up procedure to quench the reaction and hydrolyze any silyl ether intermediates to the desired alcohol product.

Experimental Protocols

The following are general, representative protocols for TMDP-mediated reductions. Note: These are starting points and will likely require optimization for specific substrates.

General Protocol for the Reduction of a Ketone
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 equiv.), a Lewis acid catalyst (e.g., In(OTf)₃, 5-10 mol%), and a suitable anhydrous solvent (e.g., toluene, THF).

  • Addition of TMDP: Add this compound (1.5-2.5 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C). Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of an aqueous solution (e.g., saturated NH₄Cl or 1M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for the Reduction of an Amide
  • Setup: In a dry flask under an inert atmosphere, dissolve the amide (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Activation (if necessary): For less reactive amides, an activating agent may be required.

  • Addition of Catalyst and TMDP: Add the catalyst (e.g., B(C₆F₅)₃, 5-10 mol%) followed by the dropwise addition of TMDP (2.0-3.0 equiv.).

  • Reaction: Stir at room temperature or heat as necessary. The reaction time can vary significantly depending on the amide's reactivity. Monitor by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture and quench carefully with an aqueous base (e.g., 1M NaOH).

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the combined organic phases, and concentrate. Purify by column chromatography or distillation.

Data Presentation: Factors Influencing Reaction Time

The following table summarizes the general effects of various parameters on the reaction time of TMDP-mediated reductions. Quantitative data is highly substrate-dependent and should be determined empirically.

Parameter General Effect on Reaction Time Considerations
Temperature Increasing temperature decreases reaction time.May lead to side product formation or decomposition at very high temperatures.
Catalyst Loading Increasing catalyst loading generally decreases reaction time.High catalyst loadings can be costly and may lead to undesired side reactions.
TMDP Equivalents Increasing the equivalents of TMDP can shorten reaction times.Excess reagent can complicate purification. Stoichiometry should be optimized.
Solvent Polarity The effect is substrate and mechanism-dependent.A solvent that fully dissolves all components is crucial for homogeneous reactions.

Safety and Handling of TMDP

This compound and its analogs are flammable liquids and should be handled with care.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[2][3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[3]

  • Fire Safety: TMDP is flammable. Keep away from open flames, sparks, and hot surfaces. Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

Logical Relationship for Safe Handling of TMDP:

safe_handling_tmdp start Handling TMDP ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Fume Hood start->ventilation ignition Keep Away from Ignition Sources start->ignition end Safe Experimentation ppe->end ventilation->end ignition->end storage Store in a Cool, Dry, Well-Ventilated Area storage->start disposal Dispose of Waste Properly disposal->end

Key considerations for the safe handling of TMDP.

References

Technical Support Center: Stability of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane in acidic and basic media.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work with this compound.

Question: My reaction is showing a faster/slower degradation of this compound than expected. What are the possible causes?

Answer:

Unexpected degradation rates can be attributed to several factors:

  • pH variations: The hydrolysis of siloxanes is highly pH-dependent. Small deviations in the pH of your medium can lead to significant changes in the degradation rate. It is crucial to accurately prepare and buffer your acidic or basic solutions.

  • Temperature fluctuations: Reaction temperature plays a critical role in reaction kinetics. Ensure your reaction is conducted at a constant and accurately measured temperature.

  • Catalyst concentration: In catalyzed reactions, the concentration of the acid or base catalyst directly influences the rate of hydrolysis. Verify the concentration of your catalyst.

  • Solvent effects: The choice of co-solvent can affect the solubility of the siloxane and the activity of the catalyst, thereby altering the degradation rate.

Question: I am observing unexpected peaks in my GC-MS/NMR analysis. What could they be?

Answer:

Unexpected peaks could be due to a number of reasons:

  • Side products: In addition to the expected hydrolysis product, dimethylphenylsilanol, subsequent condensation reactions can occur, leading to the formation of various linear or cyclic siloxane oligomers.

  • Impurities: The starting material or solvents may contain impurities that are either detected directly or react to form new compounds under the experimental conditions.

  • Column bleed in GC-MS: For GC-MS analysis, high temperatures can lead to the degradation of the column's stationary phase, resulting in "ghost peaks" that can interfere with the analysis.

Question: The quantitative results from my GC-MS or NMR analysis are not reproducible. What should I check?

Answer:

Lack of reproducibility can stem from several sources:

  • Inconsistent sample preparation: Ensure that the sample preparation, including dilution and addition of internal standards, is performed consistently across all experiments.

  • Instrumental variability: Calibrate your instruments regularly. For GC-MS, ensure the injection volume is consistent. For NMR, ensure the relaxation delays are adequate for quantitative measurements.

  • Incomplete phase separation: If performing a liquid-liquid extraction before analysis, ensure complete separation of the aqueous and organic phases to avoid variability in the amount of analyte extracted.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic and basic media?

A1: this compound is susceptible to hydrolysis in both acidic and basic media. The central siloxane (Si-O-Si) bond is cleaved in the presence of water and a catalyst (acid or base) to yield dimethylphenylsilanol. Generally, the rate of hydrolysis is faster under both acidic and basic conditions compared to neutral conditions.

Q2: Which is more aggressive for the degradation of this compound: acidic or basic media?

A2: For siloxanes in general, both acidic and basic conditions can lead to significant degradation. The relative rate of degradation is dependent on the specific siloxane, the pH, the temperature, and the solvent system. For polydimethylsiloxane (PDMS), for instance, very alkaline conditions (pH 12) have been shown to lead to a higher degradation rate constant compared to acidic conditions (pH 2) at 24°C.

Q3: What are the expected degradation products of this compound under these conditions?

A3: The primary degradation product of the hydrolysis of this compound is dimethylphenylsilanol ((CH₃)₂C₆H₅SiOH). However, this silanol is often unstable and can undergo self-condensation to form a mixture of linear and cyclic siloxane oligomers.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation can be effectively monitored using chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and quantify the remaining this compound and its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) is also a powerful tool for in-situ monitoring of the reaction, allowing for the identification and quantification of the starting material and various products over time.

Quantitative Data on Siloxane Stability

CompoundMediumpHTemperature (°C)Degradation Rate Constant (mgSi L⁻¹ day⁻¹)Citation
PDMSHCl solution2240.07
PDMSDemineralised water6240.002
PDMSNaOH solution12240.28

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by GC-MS

Objective: To quantify the degradation of this compound over time in acidic or basic media.

Materials:

  • This compound

  • Buffered acidic or basic solution of desired pH

  • Organic solvent for extraction (e.g., hexane, ethyl acetate)

  • Internal standard (e.g., a stable, non-reactive compound with a different retention time)

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, combine a known concentration of this compound with the acidic or basic aqueous solution.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching and Extraction: Immediately quench the reaction by neutralizing the aliquot (if necessary) and extract the siloxane and its products into an organic solvent containing a known concentration of an internal standard.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Analysis: Inject a sample of the dried organic extract into the GC-MS.

  • Data Analysis: Identify and quantify the peak corresponding to this compound and any degradation products by comparing their retention times and mass spectra to standards. Use the internal standard to correct for variations in injection volume and extraction efficiency. Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Protocol 2: In-situ Monitoring of Hydrolysis by NMR Spectroscopy

Objective: To observe the disappearance of this compound and the appearance of its hydrolysis products in real-time.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, acetone-d₆)

  • Acid or base catalyst (if required)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent.

  • Initiation of Reaction: Add a precise amount of the acidic or basic solution (or catalyst) to the NMR tube to initiate the hydrolysis.

  • Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire spectra at regular time intervals. ¹H NMR can be used to monitor the changes in the methyl and phenyl protons, while ²⁹Si NMR can provide more direct information about the silicon environment and the formation of silanols and new siloxane bonds.

  • Data Analysis: Integrate the signals corresponding to the starting material and the products. The change in the integral values over time can be used to determine the reaction kinetics.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Experimental Outcome issue Identify the Core Issue start->issue rate Incorrect Degradation Rate issue->rate peaks Unexpected Analytical Peaks issue->peaks reproducibility Poor Reproducibility issue->reproducibility check_rate Check: pH, Temperature, Catalyst Conc., Solvent rate->check_rate check_peaks Check: Side Products, Impurities, Column Bleed peaks->check_peaks check_repro Check: Sample Prep, Instrument Calibration, Phase Separation reproducibility->check_repro solution_rate Action: Standardize & Verify Experimental Parameters check_rate->solution_rate solution_peaks Action: Analyze Blanks, Use High Purity Reagents, Check Instrument Health check_peaks->solution_peaks solution_repro Action: Refine Protocols, Calibrate Instruments, Ensure Complete Extraction check_repro->solution_repro end End: Issue Resolved solution_rate->end solution_peaks->end solution_repro->end DegradationPathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis start_acid 1,1,3,3-Tetramethyl- 1,3-diphenyldisiloxane protonation Protonation of Siloxane Oxygen start_acid->protonation + H⁺ attack_acid Nucleophilic Attack by H₂O protonation->attack_acid + H₂O intermediate_acid Protonated Silanol Intermediate attack_acid->intermediate_acid product_acid 2x Dimethylphenylsilanol intermediate_acid->product_acid - H⁺ start_base 1,1,3,3-Tetramethyl- 1,3-diphenyldisiloxane attack_base Nucleophilic Attack by OH⁻ start_base->attack_base + OH⁻ intermediate_base Penta-coordinate Silicon Intermediate attack_base->intermediate_base product_base Dimethylphenylsilanol + Dimethylphenylsilanolate intermediate_base->product_base proton_transfer Proton Transfer product_base->proton_transfer + H₂O final_product_base 2x Dimethylphenylsilanol proton_transfer->final_product_base - OH⁻

Validation & Comparative

A Head-to-Head Battle: 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane vs. Phenylsilane for Phosphine Oxide Reduction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the efficacy, selectivity, and practical application of two prominent silane-based reducing agents for the deoxygenation of phosphine oxides.

The reduction of phosphine oxides to their corresponding phosphines is a critical transformation in organic synthesis, enabling the recycling of valuable phosphine ligands and reagents. Among the various methods available, hydrosilanes have emerged as a popular choice due to their relatively mild reaction conditions and functional group tolerance. This guide provides a detailed comparison of two silane-based reducing agents: 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane and the more traditional phenylsilane, offering researchers the data needed to select the optimal reagent for their specific application.

While direct experimental data for this compound is limited in the reviewed literature, extensive research on the closely related 1,3-diphenyldisiloxane (DPDS) demonstrates its superior performance, and for the purpose of this guide, DPDS will be used as a representative for this class of disiloxanes.

Performance Comparison: DPDS Outshines Phenylsilane

Experimental evidence strongly suggests that 1,3-diphenyldisiloxane (DPDS) is a more powerful and chemoselective reducing agent for phosphine oxides compared to phenylsilane.[1][2] In a direct comparison using triphenylphosphine oxide as the substrate, phenylsilane (PhSiH₃) alone was found to be an ineffective reductant, yielding only a small amount of the desired triphenylphosphine.[2] In contrast, DPDS provided a near-quantitative yield of the reduced product under similar conditions.[2]

The superior reactivity of DPDS is attributed to a significantly lower activation barrier for the reduction compared to phenylsilane.[2] This allows for milder reaction conditions and, in some cases, even room temperature reductions with the addition of a catalytic Brønsted acid.[1][2]

Key Performance Metrics:
Feature1,3-Diphenyldisiloxane (DPDS)Phenylsilane (PhSiH₃)
Reactivity High, effective for a broad range of phosphine oxides.[1][2]Low, often ineffective as a sole reducing agent.[2]
Chemoselectivity Excellent; tolerates aldehydes, nitro, ester, cyano, and α,β-unsaturated carbonyls.[1][2]Good functional group tolerance, but less extensively documented for challenging substrates.[3]
Stereospecificity Retention of configuration at the phosphorus center.[1][2]Generally proceeds with retention of stereochemistry.[4]
Reaction Conditions Typically 110 °C, additive-free; room temperature possible with a catalytic acid.[1][2]Often requires high temperatures (up to 190 °C) or activation.[5]
Byproducts Siloxanes.Polysiloxanes.

Experimental Protocols

Below are representative experimental procedures for the reduction of a tertiary phosphine oxide using both 1,3-diphenyldisiloxane and phenylsilane.

Protocol 1: Reduction of Triphenylphosphine Oxide with 1,3-Diphenyldisiloxane (DPDS)

This procedure is adapted from the work of Buonomo, et al.[2]

Materials:

  • Triphenylphosphine oxide

  • 1,3-Diphenyldisiloxane (DPDS)

  • Toluene

Procedure:

  • To a vial was added triphenylphosphine oxide (1.0 equiv).

  • Toluene was added to create a 0.1 M solution.

  • 1,3-Diphenyldisiloxane (1.5 equiv) was added to the solution.

  • The vial was sealed and the reaction mixture was heated to 110 °C.

  • The reaction progress was monitored by ³¹P NMR spectroscopy.

  • Upon completion, the reaction was cooled to room temperature.

  • The product, triphenylphosphine, was isolated in 99% yield.[2]

Protocol 2: Reduction of Phosphine Oxides with Phenylsilane

A general procedure for phosphine oxide reduction using phenylsilane often requires more forcing conditions or the use of a catalyst. The following is a generalized protocol based on literature precedents.[3][5]

Materials:

  • Phosphine Oxide

  • Phenylsilane (PhSiH₃)

  • High-boiling solvent (e.g., xylenes or neat)

Procedure:

  • The phosphine oxide (1.0 equiv) and phenylsilane (an excess, e.g., 2-5 equiv) are combined in a reaction vessel equipped with a condenser.

  • The mixture is heated to a high temperature (e.g., 150-190 °C).

  • The reaction is monitored by an appropriate method (e.g., TLC, GC, or NMR).

  • Upon completion, the reaction is cooled, and the desired phosphine is purified, typically by chromatography or distillation.

Reaction Workflow

The general process for the reduction of phosphine oxides using a silane-based reducing agent can be visualized as a straightforward, one-step process.

Phosphine_Oxide_Reduction PhosphineOxide Phosphine Oxide (R₃P=O) Reaction Heating (Solvent) PhosphineOxide->Reaction Silane Silane Reductant (e.g., DPDS or Phenylsilane) Silane->Reaction Phosphine Phosphine (R₃P) Reaction->Phosphine Reduction Byproduct Siloxane Byproduct Reaction->Byproduct Oxidation

Caption: General workflow for the silane-mediated reduction of phosphine oxides.

Conclusion

For researchers seeking a highly efficient, chemoselective, and mild reagent for the reduction of phosphine oxides, 1,3-diphenyldisiloxane (DPDS) presents a clear advantage over phenylsilane. Its ability to reduce a wide array of phosphine oxides, including those with sensitive functional groups, under relatively mild, additive-free conditions makes it a superior choice for modern synthetic applications.[1][2] While phenylsilane can be effective in certain cases, it often requires harsher conditions and exhibits lower reactivity, limiting its general applicability. The adoption of DPDS and related disiloxanes can lead to cleaner reactions, higher yields, and broader substrate scope in phosphine oxide reductions.

References

A Comparative Guide to Siloxane-Based Reducing Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the demand for mild, selective, and environmentally benign reagents is ever-present. Siloxane-based reducing agents, such as polymethylhydrosiloxane (PMHS) and tetramethyldisiloxane (TMDS), have emerged as powerful alternatives to traditional metal hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[1][2][3] This guide provides an objective comparison of the performance of these siloxane-based reagents in the reduction of key functional groups, supported by experimental data and detailed protocols.

Performance Comparison of Siloxane-Based Reducing Agents

The choice between different siloxane-based reducing agents often depends on the specific functional group to be reduced and the desired selectivity. The following table summarizes the performance of PMHS and TMDS in the reduction of nitro compounds, amides, and ketones, highlighting the typical catalysts, reaction conditions, and reported yields.

Functional GroupSubstrate ExampleReducing AgentCatalyst/ActivatorSolventTemp. (°C)Time (h)Yield (%)Reference
Nitro 2-NitrotoluenePMHSPd(OAc)₂ / aq. KFTHFRT0.570[1]
4-NitrobenzaldehydePMHSPd(OAc)₂ / aq. KFTHFRT0.573 (amine)[1]
p-NitrobenzonitrileTMDSFe₃(CO)₁₂Toluene904894[2]
Amide Primary AmidePMHSTi(O-i-Pr)₄Toluene--Superior to TMDS[2][4]
N-Phenyl Secondary AmideTMDSB(C₆F₅)₃---65-98[2]
Tertiary AmideTMDSB(C₆F₅)₃---65-98[2]
Tertiary AmidePMHSB(C₆F₅)₃---49->99[2]
Ketone AcetophenonePMHSChiral Zinc Catalysts---up to 88[5]
Various KetonesPMHSTitanocene borohydride---High Yields[6]

Key Advantages of Siloxane-Based Reducing Agents:

  • Safety and Stability: Compared to highly reactive metal hydrides, siloxanes are generally safer to handle, less toxic, and more stable to air and moisture.[4][7][8]

  • Mild Reaction Conditions: Many reductions using siloxanes can be carried out under mild conditions, often at room temperature.[7][9]

  • High Chemoselectivity: Siloxane-based reagents often exhibit excellent chemoselectivity, allowing for the reduction of one functional group in the presence of others.[2][10] For instance, nitro groups can be selectively reduced in the presence of esters and nitriles.[2]

  • Benign Byproducts: The byproducts of siloxane-mediated reductions are typically non-toxic, silicon-based polymers that can be easily removed.[1]

Experimental Protocols

Detailed methodologies for key reduction reactions are provided below.

Protocol 1: Reduction of an Aromatic Nitro Compound to an Aniline using PMHS

This protocol is based on the palladium-catalyzed reduction of aromatic nitro compounds.[1]

Materials:

  • Aromatic nitro compound (e.g., 2-nitrotoluene)

  • Polymethylhydrosiloxane (PMHS)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aqueous potassium fluoride (KF) solution

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of the aromatic nitro compound (1.0 mmol) in THF (5 mL) under an inert atmosphere, add aqueous KF (2.0 equiv.).

  • Add PMHS (2.0 equiv.) to the mixture.

  • Finally, add Pd(OAc)₂ (5 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding aniline.

Protocol 2: Reduction of a Tertiary Amide to an Amine using TMDS

This protocol describes the reduction of tertiary amides catalyzed by tris(pentafluorophenyl)borane.[2]

Materials:

  • Tertiary amide

  • 1,1,3,3-Tetramethyldisiloxane (TMDS)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the tertiary amide (1.0 mmol) in the anhydrous solvent.

  • Add TMDS (1.5 - 2.0 equiv.) to the solution.

  • Add the B(C₆F₅)₃ catalyst (typically 1-5 mol%).

  • Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures depending on the substrate) and monitor by TLC.

  • Once the reaction is complete, carefully quench the reaction with an appropriate workup procedure, which may involve the addition of an acidic or basic aqueous solution.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt.

  • Remove the solvent under reduced pressure and purify the resulting amine by chromatography or distillation.

Visualizing the Reduction Process

The following diagrams illustrate the general workflow for a catalytic reduction using a siloxane-based reducing agent and a simplified representation of a proposed catalytic cycle.

experimental_workflow Experimental Workflow for Catalytic Reduction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification substrate Substrate stirring Stirring at Defined Temperature substrate->stirring solvent Anhydrous Solvent solvent->stirring catalyst Catalyst catalyst->stirring reducing_agent Siloxane Reducing Agent (PMHS or TMDS) reducing_agent->stirring monitoring Monitoring (TLC/GC-MS) stirring->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Chromatography/Distillation) drying->purification product Final Product purification->product

Caption: A generalized workflow for a typical catalytic reduction.

catalytic_cycle Simplified Catalytic Cycle for Hydrosilylation catalyst Active Catalyst [M] intermediate1 Substrate Coordination catalyst->intermediate1 + Substrate substrate Substrate (R₂C=O) silane Siloxane (R₃SiH) intermediate2 Hydrosilylation Step intermediate1->intermediate2 + Siloxane intermediate2->catalyst Release of Silyl Ether intermediate3 Silyl Ether Intermediate intermediate2->intermediate3 product Product (R₂CHOH) intermediate3->product H₂O hydrolysis Hydrolysis

Caption: A simplified representation of a catalytic hydrosilylation cycle.

References

Purity Analysis of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane by GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane purity using Gas Chromatography-Mass Spectrometry (GC-MS), alongside a comparison with a common alternative and a discussion of potential impurities.

This compound is a versatile organosilicon compound widely employed in organic synthesis and as a key component in the production of various silicone-based materials.[1] Its high thermal stability and unique chemical properties make it a valuable building block in the synthesis of polymers and as a derivatization agent. Given its critical role in these applications, a thorough understanding of its purity profile is essential.

Performance Comparison: this compound vs. a Common Alternative

In many applications, the choice of a siloxane reagent depends on the desired reactivity and the nature of the substituents. A common alternative to the phenyl-substituted disiloxane is the simpler 1,1,3,3-Tetramethyldisiloxane. While both share the same siloxane backbone, the presence of phenyl groups in the former significantly influences its properties and applications.

FeatureThis compound1,1,3,3-Tetramethyldisiloxane
Primary Applications Intermediate in silicone polymer synthesis, coatings, sealants.[1]Mild and non-toxic reducing agent in organic synthesis.
Key Properties High thermal stability, imparts hydrophobicity.Electrophilic nature, source of hydride for reductions.
Typical Purity (by GC) >98%[1]Typically >97%
Boiling Point ~292 °C70-71 °C

The higher boiling point and thermal stability of the phenyl-substituted compound make it suitable for high-temperature applications. In contrast, the lower boiling 1,1,3,3-Tetramethyldisiloxane is often preferred for reactions where easy removal of the reagent is necessary.

GC-MS Analysis for Purity Determination

GC-MS is the analytical method of choice for assessing the purity of volatile and semi-volatile compounds like siloxanes. It provides both qualitative and quantitative information, allowing for the separation and identification of the main component and any potential impurities.

A typical GC analysis of a high-purity (≥98%) sample of this compound would show a major peak corresponding to the parent compound. Minor peaks, if present, would indicate the presence of impurities.

Identification of a Common Impurity: Octamethylcyclotetrasiloxane (D4)

One of the most common types of impurities found in siloxane preparations are cyclic siloxanes, which can arise from the manufacturing process or as degradation products. Octamethylcyclotetrasiloxane (D4) is a frequently encountered cyclic siloxane.

Table 1: GC-MS Data Summary

CompoundRetention Time (Hypothetical)Key Mass Spectral Fragments (m/z)
1,1,3,3-TetramethyldisiloxaneEarly eluting119, 133, 73, 59, 45[2]
Octamethylcyclotetrasiloxane (D4)Intermediate eluting281, 282, 283, 265[3]
This compoundLater eluting271, 197, 135, 77

Note: Retention times are hypothetical and will vary depending on the specific GC conditions.

The mass spectrum of this compound is characterized by fragments corresponding to the loss of methyl and phenyl groups, as well as cleavage of the siloxane bond. In contrast, the mass spectrum of D4 is dominated by a fragment at m/z 281, resulting from the loss of a methyl group.

Experimental Protocol for GC-MS Analysis

The following is a representative protocol for the GC-MS analysis of this compound.

1. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 7250 GC/Q-TOF (or equivalent)[4]

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)[4]

3. GC Conditions:

  • Inlet: Split/splitless injector

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1)

  • Inlet Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Final hold: 5 minutes

  • Carrier Gas: Helium

  • Column Flow: 1.2 mL/min (constant flow)

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[4]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C[4]

  • Mass Range: m/z 40-500

  • Scan Rate: 5 Hz[4]

5. Data Analysis:

  • Integrate the peak areas of all detected compounds.

  • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.

  • Identify any impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Workflow for Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result Sample 1,1,3,3-Tetramethyl- 1,3-diphenyldisiloxane Sample Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectra Acquire Mass Spectra Detection->MassSpectra Integration Peak Integration Chromatogram->Integration LibrarySearch Library Search for Impurities MassSpectra->LibrarySearch Quantification Purity Calculation Integration->Quantification LibrarySearch->Quantification PurityReport Purity Report Quantification->PurityReport

Caption: Workflow for the GC-MS analysis of this compound purity.

Conclusion

The purity of this compound is critical for its successful application in research and development. GC-MS is a powerful and reliable technique for determining the purity of this compound and identifying potential impurities such as cyclic siloxanes. By following a well-defined experimental protocol, researchers can confidently assess the quality of their starting materials, ensuring the integrity and reproducibility of their work. The choice between this compound and its alternatives, such as 1,1,3,3-Tetramethyldisiloxane, will ultimately depend on the specific requirements of the intended application.

References

Validating the Structure of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with organosilicon compounds, rigorous structural validation is a critical step to ensure the identity, purity, and desired properties of synthesized molecules. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other common analytical techniques for the structural elucidation of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane. We present a summary of expected and reported experimental data, detailed experimental protocols, and a logical workflow for comprehensive structural validation.

Structural Elucidation via NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments allows for the unambiguous confirmation of its structure.

Expected NMR Spectral Data

The symmetrical nature of this compound simplifies its expected NMR spectra. The molecule possesses two equivalent phenyl groups and four equivalent methyl groups attached to two equivalent silicon atoms.

Nucleus Environment Expected Chemical Shift (δ) ppm Expected Multiplicity Integration
¹HSi-CH~0.3Singlet12H
Si-C₆H~7.2-7.6Multiplet10H
¹³CSi-C H₃~1.0Quartet-
C -Si (ipso)~137Singlet-
C -H (ortho)~134Doublet-
C -H (meta)~128Doublet-
C -H (para)~130Doublet-
²⁹SiO(Si (CH₃)₂Ph)₂-8.5 to -9.5Singlet-

Note: The expected chemical shifts are based on typical values for similar organosilicon compounds. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Comparison with Alternative Analytical Techniques

While NMR provides the most detailed structural information, other techniques can offer complementary data for a comprehensive validation.

Technique Information Provided Advantages Limitations
FTIR Spectroscopy Presence of functional groups (Si-O-Si, Si-Ph, Si-CH₃).Fast, sensitive to key functional groups.Provides limited information on the overall molecular connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula.Isomeric compounds may not be distinguishable; fragmentation can be complex.
X-ray Crystallography Definitive 3D molecular structure.Unambiguous structural determination.Requires a single crystal of suitable quality, which can be difficult to obtain.
Supporting Experimental Data for Alternative Techniques
  • FTIR: An infrared spectrum of 1,3-Diphenyltetramethyldisiloxane shows characteristic absorption bands. Key vibrations include the strong Si-O-Si stretching, typically observed in the 1080-1040 cm⁻¹ region.[1] Phenyl-silicon bonds exhibit absorptions around 1430 cm⁻¹ and 1120 cm⁻¹, while Si-CH₃ groups show characteristic bands around 1260 cm⁻¹ and 800 cm⁻¹.[1]

  • Mass Spectrometry: Electron ionization mass spectrometry of phenyl-substituted siloxanes typically shows the molecular ion peak (M⁺), although it may be weak. Common fragmentation patterns involve the loss of methyl (M-15) and phenyl (M-77) groups.

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring ¹H, ¹³C, and ²⁹Si NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR: Acquire the spectrum on a 300-500 MHz spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 75-125 MHz. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are usually required due to the lower natural abundance of ¹³C.

  • ²⁹Si NMR: This nucleus has a low natural abundance (4.7%) and a negative gyromagnetic ratio, which can complicate spectral acquisition.[2] Techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to enhance signal intensity.[2] A spectrometer with a dedicated silicon probe is optimal. A longer relaxation delay and a significant number of scans are necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As a liquid, the sample can be analyzed neat by placing a drop between two KBr or NaCl plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a liquid cell.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹) using an FTIR spectrometer. A background spectrum of the empty sample holder (or the solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[3][4][5] A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) is injected into the GC.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for siloxanes.[5]

  • Analysis: The mass analyzer (e.g., quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound.

cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_detailed_structure Detailed Structural Elucidation cluster_confirmation Final Confirmation Synthesis Synthesize this compound Purification Purify Product (e.g., Distillation) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS H_NMR ¹H NMR Purification->H_NMR Data_Analysis Correlate All Spectral Data FTIR->Data_Analysis MS->Data_Analysis C_NMR ¹³C NMR H_NMR->C_NMR Si_NMR ²⁹Si NMR C_NMR->Si_NMR Si_NMR->Data_Analysis Structure_Confirmed Structure Validated Data_Analysis->Structure_Confirmed

Caption: Workflow for the structural validation of this compound.

References

A Comparative Guide to the Quantification of Residual 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of residual monomers and additives in polymers is critical in the pharmaceutical and medical device industries to ensure product safety and efficacy. 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is a common residual compound in the synthesis of certain silicone-based polymers. This guide provides an objective comparison of three prevalent analytical techniques for its quantification: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.

Comparison of Analytical Methods

Each method offers distinct advantages and is suited for different analytical needs. The choice of method will depend on factors such as the required sensitivity, the nature of the polymer matrix, and the availability of instrumentation.

FeaturePyrolysis-GC-MSHeadspace-GC-MS¹H NMR Spectroscopy
Principle Thermal decomposition of the polymer followed by separation and detection of volatile fragments.Analysis of volatile compounds partitioned from the sample into the headspace of a sealed vial.Measurement of the nuclear magnetic resonance of hydrogen atoms to identify and quantify molecules.
Sample Preparation Minimal; direct analysis of solid polymer.[1]Sample is placed in a sealed vial and heated.[2]Dissolution of the polymer in a suitable deuterated solvent.
Selectivity High; mass spectrometer provides specific identification.High; mass spectrometer provides specific identification.High; chemical shifts are specific to molecular structure.
Sensitivity High; can detect low levels of additives.High; suitable for trace level analysis of volatile compounds.[3]Moderate; generally less sensitive than GC-MS techniques.
Quantification Semi-quantitative to quantitative, requires calibration.[4][5]Quantitative, requires calibration with standards.Quantitative, can use an internal standard for absolute quantification.[6][7]
Polymer Matrix Effects Can be significant; polymer degradation products may interfere.Minimal; non-volatile polymer matrix does not interfere.Can be significant; polymer signals may overlap with analyte signals.
Speed Relatively fast analysis time per sample.Relatively fast analysis time per sample.Fast data acquisition, but sample preparation can be time-consuming.
Instrumentation Pyrolyzer coupled to a GC-MS system.Headspace autosampler coupled to a GC-MS system.NMR spectrometer.
Advantages Minimal sample preparation, direct analysis of solid samples.[1]Excellent for volatile and semi-volatile compounds, minimizes matrix effects.[3]Non-destructive, provides detailed structural information, straightforward quantification.
Limitations Thermal degradation can be complex, potential for matrix interference.[4][5]Limited to volatile and semi-volatile analytes.Lower sensitivity compared to GC-MS, potential for signal overlap.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each technique for the quantification of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method is ideal for the direct analysis of solid polymer samples with minimal preparation.[1]

Instrumentation:

  • Pyrolyzer (e.g., furnace-type)

  • Gas Chromatograph with a capillary column (e.g., 5% diphenylpolydimethyl siloxane)

  • Mass Spectrometer (e.g., single quadrupole or time-of-flight)

Procedure:

  • Sample Preparation: Weigh approximately 0.1-1.0 mg of the polymer sample directly into a pyrolysis sample cup.

  • Pyrolysis: Place the sample cup into the pyrolyzer. Heat the sample rapidly to a temperature that ensures thermal desorption of the analyte without significant polymer degradation (e.g., 300-400°C). This is followed by a higher temperature pyrolysis step (e.g., 600°C) to analyze the polymer backbone if desired.[8]

  • GC Separation: The thermally desorbed compounds are transferred to the GC column. A typical temperature program would be: initial temperature of 50°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Scan the mass range from m/z 40-500.

  • Quantification: Create a calibration curve by analyzing known concentrations of this compound standards. The concentration in the sample is determined by comparing its peak area to the calibration curve.

PyGCMS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Processing A Weigh Polymer Sample (0.1-1.0 mg) B Thermal Desorption (300-400°C) A->B Introduce to Pyrolyzer C GC Separation B->C Transfer to GC D MS Detection (EI Mode) C->D E Peak Integration D->E F Quantification via Calibration Curve E->F

Py-GC-MS Experimental Workflow
Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a powerful technique for analyzing volatile and semi-volatile residues in polymers, as it minimizes interference from the non-volatile polymer matrix.[3]

Instrumentation:

  • Headspace Autosampler

  • Gas Chromatograph with a capillary column (e.g., 5% diphenylpolydimethyl siloxane)

  • Mass Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh 10-100 mg of the polymer sample into a headspace vial. Seal the vial with a septum and cap.

  • Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 120-150°C) for a specific time (e.g., 30-60 minutes) to allow the volatile compounds to partition into the headspace.[2]

  • Injection: A portion of the headspace gas is automatically injected into the GC inlet.

  • GC Separation: Use a similar GC temperature program as described for Py-GC-MS.

  • MS Detection: Operate the mass spectrometer in EI mode and scan a suitable mass range.

  • Quantification: Prepare a calibration curve using standard solutions of this compound in a suitable solvent, added to empty headspace vials and analyzed under the same conditions.

HSGCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing A Weigh Polymer into Headspace Vial B Incubation & Equilibration A->B C Headspace Injection B->C D GC Separation C->D E MS Detection D->E F Peak Integration E->F G Quantification F->G

HS-GC-MS Experimental Workflow
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a robust method for quantification that relies on the direct relationship between signal intensity and the number of protons.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh approximately 20-50 mg of the polymer sample into a vial. Dissolve the sample in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., chloroform-d, CDCl₃) that effectively dissolves the polymer.

  • Internal Standard: Add a known amount of an internal standard to the solution. The internal standard should have a simple spectrum that does not overlap with the analyte or polymer signals. Hexamethyldisiloxane (HDMS) can be a suitable internal standard.[6][7]

  • NMR Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of the protons, which is crucial for accurate quantification.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Quantification: Integrate the area of a characteristic peak of this compound (e.g., the methyl protons) and a peak from the internal standard. The concentration of the analyte can be calculated using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)

    Where:

    • C = concentration

    • I = integral area

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Polymer in Deuterated Solvent B Add Internal Standard A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Process Spectrum D->E F Integrate Peaks & Calculate Concentration E->F

¹H NMR Experimental Workflow

This guide provides a foundational understanding of the methods available for the quantification of residual this compound in polymers. The selection of the most appropriate technique will depend on the specific requirements of the analysis. For trace-level detection of this volatile compound, HS-GC-MS is often preferred. For direct analysis of solid samples with minimal preparation, Py-GC-MS is a powerful tool. When absolute quantification and structural confirmation are paramount, and sensitivity is less of a concern, ¹H NMR is an excellent choice.

References

A Comparative Guide to Siloxane Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to successful peptide synthesis, preventing unwanted side reactions and ensuring the integrity of the final peptide product.[1][2] Among the various classes of protecting groups, siloxane-based protecting groups, or silyl ethers, have proven to be valuable tools for the temporary protection of hydroxyl functionalities in amino acid side chains, such as those of serine, threonine, and tyrosine.[3][4] Their ease of introduction, tunable stability, and orthogonal removal under specific conditions make them a versatile choice in both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).[1][5]

This guide provides a comparative analysis of common siloxane protecting groups, offering insights into their relative stability, impact on synthesis outcomes, and detailed experimental protocols to aid researchers in selecting the optimal protecting group for their specific synthetic strategy.

Overview of Common Siloxane Protecting Groups

The stability of silyl ethers is primarily dictated by the steric bulk of the substituents on the silicon atom.[6] Increased steric hindrance around the silicon-oxygen bond impedes cleavage, rendering the protecting group more robust.[6] The most commonly employed siloxane protecting groups in organic synthesis, in increasing order of steric bulk and stability, are:

  • TMS (Trimethylsilyl) : The smallest and most labile of the common silyl ethers.[7]

  • TES (Triethylsilyl) : Offers slightly greater stability than TMS.

  • TBDMS or TBS (tert-Butyldimethylsilyl) : A widely used protecting group that provides a good balance of stability and ease of removal.[7]

  • TIPS (Triisopropylsilyl) : A bulky protecting group offering significant stability.

  • TBDPS (tert-Butyldiphenylsilyl) : One of the most robust common silyl ethers, prized for its high stability under acidic conditions.[6]

In addition to these, novel "super silyl" groups, which are larger and more sterically hindered, have been developed to enhance the solubility of peptides during synthesis, a critical factor in preventing aggregation and improving yields in LPPS.[5][8]

Comparative Performance of Siloxane Protecting Groups

The choice of a siloxane protecting group has a direct impact on the overall efficiency and outcome of a peptide synthesis. Key performance indicators include the stability of the protecting group under various reaction conditions, its influence on the solubility and aggregation of the peptide chain, and ultimately, the yield and purity of the final product.

Stability and Orthogonality

A key advantage of siloxane protecting groups is their tunable stability, which allows for their selective removal in the presence of other protecting groups—a concept known as orthogonality.[9] This is crucial in complex multi-step syntheses.

The relative stability of common silyl ethers under acidic and basic conditions is summarized in the table below. This data is critical for planning a synthetic route that may involve various pH-sensitive steps.

Protecting GroupRelative Stability to Acid HydrolysisRelative Stability to Basic HydrolysisCommon Deprotection Reagents
TMS 11Mild acid (e.g., acetic acid), K₂CO₃/MeOH, Fluoride ions (TBAF)
TES 64~10-100Mild acid, Fluoride ions (TBAF)
TBDMS 20,000~20,000Stronger acid (e.g., TFA), Fluoride ions (TBAF), HF-Pyridine
TIPS 700,000100,000Strong acid, Fluoride ions (TBAF)
TBDPS 5,000,000~20,000Strong acid, Fluoride ions (TBAF)

Data compiled from various sources. The exact stability can vary depending on the substrate and reaction conditions.

This differential stability allows for selective deprotection. For instance, a TMS group can be cleaved under mild acidic conditions while a TBDMS group on the same molecule remains intact.[6] Siloxane protecting groups are generally stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions for Boc group removal (e.g., TFA), making them compatible with the two major strategies in SPPS.[1][5] Novel "super silyl" groups have been shown to be compatible with both Fmoc and Cbz chemistries.[5]

Impact on Peptide Solubility and Aggregation

Peptide aggregation during synthesis is a significant challenge that can lead to incomplete reactions and low yields. The steric bulk of protecting groups can play a role in mitigating aggregation. While specific quantitative data comparing the anti-aggregation properties of different siloxane groups is limited, it is generally understood that larger, more sterically demanding protecting groups can disrupt the intermolecular hydrogen bonding that leads to aggregation.[10]

Recent research on "super silyl" groups has demonstrated their effectiveness as hydrophobic tags that can significantly improve the solubility of peptides in organic solvents during LPPS, thereby reducing aggregation and improving reactivity.[5][8] For example, the use of a tris(trihexylsilyl)silyl-based tag was shown to improve the solubility of a tetra-alanine peptide, a sequence known to be prone to aggregation.[5]

Influence on Peptide Yield and Purity

The stability of the protecting group and its influence on solubility directly impact the final yield and purity of the synthesized peptide. A protecting group that is prematurely cleaved can lead to undesired side reactions and a complex mixture of products. Conversely, a protecting group that is too difficult to remove can result in incomplete deprotection and a lower yield of the target peptide.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the introduction and removal of common siloxane protecting groups in the context of peptide synthesis.

Protection of Hydroxyl-Containing Amino Acids

General Procedure for TBDMS Protection of Serine/Threonine:

  • Dissolve the N-terminally protected amino acid (e.g., Fmoc-Ser-OH or Fmoc-Thr-OH) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (2.5 equivalents) to the solution and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting silyl ether by column chromatography.

General Procedure for TBDPS Protection of a Primary Hydroxyl Group: [3]

  • Dissolve the substrate with a primary hydroxyl group (1.0 equivalent) in anhydrous DMF under an inert atmosphere.[3]

  • Add imidazole (2.2–3.0 equivalents) and tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.1–1.5 equivalents) to the solution at room temperature.[3]

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.[3]

  • Quench the reaction by adding methanol.[3]

  • Remove the solvent under reduced pressure and dissolve the residue in an organic solvent like ethyl acetate.[3]

  • Wash the organic layer sequentially with 1.0 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[3]

  • Purify the product by silica gel column chromatography.[3]

Deprotection of Siloxane Protecting Groups

Fluoride-Mediated Deprotection (General Procedure for TBDMS/TBDPS):

  • Dissolve the silyl-protected peptide in anhydrous tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1-1.5 equivalents, 1 M in THF) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected peptide as required.

Acid-Mediated Deprotection (for less stable silyl ethers):

  • Dissolve the silyl-protected peptide in a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio).

  • Stir the reaction at room temperature for several hours, monitoring the progress of the reaction.

  • Neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product and purify as described above.

Final Cleavage in SPPS:

For silyl ethers that are labile to strong acids, such as TBDMS, the protecting group can often be removed concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups using a trifluoroacetic acid (TFA)-based cleavage cocktail.[11]

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the application of siloxane protecting groups in peptide synthesis.

ProtectionDeprotectionWorkflow cluster_protection Protection of Amino Acid Side Chain cluster_synthesis Solid-Phase Peptide Synthesis cluster_deprotection Deprotection AA N-Protected Amino Acid (e.g., Fmoc-Ser-OH) Reagents_P Silyl Halide (e.g., TBDMS-Cl) + Base (e.g., Imidazole) AA->Reagents_P Protected_AA Silyl-Protected Amino Acid (e.g., Fmoc-Ser(TBDMS)-OH) Reagents_P->Protected_AA Protected_AA_node Incorporate into Peptide Chain Peptide_Resin Protected Peptide on Resin Protected_AA_node->Peptide_Resin Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Peptide_Resin->Cleavage Deprotected_Peptide Deprotected Peptide Cleavage->Deprotected_Peptide

Caption: General workflow for the use of siloxane protecting groups in solid-phase peptide synthesis.

OrthogonalDeprotection cluster_Fmoc N-terminal Deprotection cluster_Silyl Selective Silyl Deprotection cluster_Final Final Cleavage and Global Deprotection Start Fully Protected Peptide (N-Fmoc, Side-chain-Silyl, Side-chain-tBu) Fmoc_Removal Piperidine/DMF Start->Fmoc_Removal Silyl_Removal TBAF/THF Start->Silyl_Removal Final_Cleavage TFA Cocktail Start->Final_Cleavage Peptide_Fmoc_Deprotected Peptide with Free N-terminus (Side-chains still protected) Fmoc_Removal->Peptide_Fmoc_Deprotected Peptide_Silyl_Deprotected Peptide with Deprotected Hydroxyl Group (N-Fmoc and tBu groups intact) Silyl_Removal->Peptide_Silyl_Deprotected Final_Peptide Fully Deprotected Peptide Final_Cleavage->Final_Peptide

Caption: Orthogonal deprotection strategies in peptide synthesis involving siloxane protecting groups.

Conclusion

Siloxane protecting groups offer a versatile and powerful toolset for researchers engaged in peptide synthesis. The wide range of available silyl ethers, with their varying degrees of stability, allows for the design of complex synthetic strategies that incorporate orthogonal deprotection schemes. While the direct quantitative impact on peptide yield and purity for each specific siloxane protecting group requires further comparative studies, the established principles of their stability and the emerging benefits of novel silyl ethers in enhancing solubility provide a strong foundation for their rational selection and application. By carefully considering the stability of the chosen siloxane protecting group in the context of the overall synthetic plan, researchers can optimize their protocols to achieve higher yields and purities of their target peptides.

References

A Comparative Guide to the Reduction of Hindered Amides: Performance of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of sterically hindered amides to their corresponding amines is a critical transformation in the synthesis of complex molecules, particularly in the pharmaceutical industry. The inherent stability of the amide bond, especially when flanked by bulky substituents, presents a significant challenge for chemical synthesis. This guide provides an objective comparison of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane and other prominent reducing agents for this challenging conversion, supported by available experimental data and detailed methodologies.

Executive Summary

Hydrosilylation reagents, particularly disiloxanes, have emerged as milder and more selective alternatives to traditional metal hydride reagents like lithium aluminum hydride (LiAlH₄) for the reduction of amides. While direct, extensive comparative data for this compound is limited in publicly accessible literature, its structural analog, 1,3-diphenyldisiloxane (DPDS), has demonstrated considerable promise in the chemoselective reduction of tertiary amides under mild conditions. This guide will draw comparisons between disiloxanes, other silanes, and classical reducing agents, providing a framework for selecting the optimal reagent for the reduction of hindered amides.

Data Presentation: Comparison of Reducing Agents

The following table summarizes the performance of various reagents in the reduction of amides, with a focus on hindered systems where data is available.

Reducing Agent/SystemTypical SubstratesAdvantagesDisadvantagesTypical Yields
1,3-Diphenyldisiloxane (DPDS) Tertiary amidesMild, highly chemoselective, tolerant of numerous functional groups (esters, nitriles, etc.), bench-stable.[1][2]May require longer reaction times for highly hindered substrates.Good to excellent.[1]
1,1,3,3-Tetramethyldisiloxane (TMDS) Secondary and tertiary amidesEffective with a catalyst (e.g., platinum, ruthenium), tolerates various functional groups.[3][4]Requires a catalyst, which can add cost and complexity.Good to excellent.[3][4]
Lithium Aluminum Hydride (LiAlH₄) Primary, secondary, and tertiary amidesPowerful and widely used, effective for a broad range of amides.[5]Highly reactive, pyrophoric, poor chemoselectivity (reduces many other functional groups), requires stringent anhydrous conditions and careful workup.[5]Generally high.[5]
Other Hydrosilanes (e.g., Ph₂SiH₂, PMHS) Secondary and tertiary amidesMilder than LiAlH₄, often used with catalysts (e.g., iron, zinc).[6]Performance is catalyst-dependent, potential for silicone gel byproducts.[7]Variable, often good to excellent.[6]
Dialkylboranes (e.g., 9-BBN) Tertiary amidesCan offer controlled reduction to either amines or aldehydes depending on the reagent.[8][9]Stoichiometric reagents, can be sensitive to air and moisture.Good.[8][9]

Experimental Protocols

General Procedure for Tertiary Amide Reduction using 1,3-Diphenyldisiloxane (DPDS)

This protocol is based on the work of Aldrich and coworkers for the chemoselective reduction of tertiary amides.[1]

  • Reaction Setup: To a solution of the tertiary amide (1.0 equiv) in a suitable solvent such as ethyl acetate (EtOAc), is added 1,3-diphenyldisiloxane (DPDS) (1.0-1.5 equiv).

  • Reaction Conditions: The reaction mixture is stirred at room temperature. Reaction progress is monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, the reaction is quenched with an aqueous acid solution (e.g., 1 M HCl). The aqueous layer is then basified (e.g., with 1 M NaOH) and extracted with an organic solvent (e.g., EtOAc). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired amine.

General Procedure for Amide Reduction using 1,1,3,3-Tetramethyldisiloxane (TMDS) with a Platinum Catalyst

This protocol is a general representation based on literature precedents for catalyzed hydrosilylation of amides.[3][4]

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the amide substrate (1.0 equiv), a platinum catalyst (e.g., PtO₂, 1-5 mol%), and a dry, inert solvent (e.g., toluene or THF).

  • Addition of Silane: 1,1,3,3-Tetramethyldisiloxane (TMDS) (1.5-2.5 equiv) is added to the mixture.

  • Reaction Conditions: The reaction vessel is sealed and heated to a specified temperature (e.g., 80-110 °C). The reaction is monitored for completion.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully quenched with an aqueous base (e.g., 1 M NaOH) or acid (e.g., 1 M HCl), depending on the nature of the product. The product is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

  • Purification: The residue is purified by standard methods such as column chromatography.

General Procedure for Hindered Amide Reduction using Lithium Aluminum Hydride (LiAlH₄)

This is a standard procedure for the powerful reduction of amides.[5]

  • Reaction Setup: Under a dry, inert atmosphere (e.g., nitrogen or argon), a solution of the hindered amide (1.0 equiv) in a dry ethereal solvent (e.g., THF, diethyl ether) is prepared in a flask equipped with a reflux condenser and a dropping funnel.

  • Addition of Hydride: Lithium aluminum hydride (LiAlH₄) (2.0-4.0 equiv) is carefully added portion-wise or as a solution in the same solvent to the amide solution, often at 0 °C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up (Fieser method): The reaction is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by 15% aqueous NaOH, and then more water. The resulting granular precipitate is filtered off, and the filtrate is dried and concentrated to give the crude amine.

  • Purification: The crude product is purified by distillation or chromatography.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Amide Substrate mix Combine Reagents start->mix reagent Reducing Agent (e.g., Disiloxane, LiAlH4) reagent->mix solvent Anhydrous Solvent solvent->mix catalyst Catalyst (if required) catalyst->mix react Stir / Heat (Monitor Progress) mix->react quench Quench Reaction react->quench extract Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify product Isolated Amine purify->product

Caption: General experimental workflow for the reduction of hindered amides.

logical_relationship cluster_reagents Reducing Agent Classes amide Hindered Amide disiloxanes Disiloxanes (e.g., DPDS, TMDS) amide->disiloxanes Mild, Selective other_silanes Other Silanes (e.g., Ph2SiH2) amide->other_silanes Catalytic metal_hydrides Metal Hydrides (e.g., LiAlH4) amide->metal_hydrides Strong, Unselective boranes Boranes (e.g., 9-BBN) amide->boranes Controlled amine Target Amine disiloxanes->amine other_silanes->amine metal_hydrides->amine boranes->amine

Caption: Logical relationship of different reducing agent classes for amide reduction.

References

A Comparative Guide to the Hydrolysis Rates of Substituted Diphenyldisiloxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the factors influencing the hydrolytic stability of substituted diphenyldisiloxanes. While direct, comprehensive experimental data on a wide range of substituted diphenyldisiloxanes is limited in publicly available literature, this document synthesizes established principles of siloxane chemistry to predict and understand these reaction rates. The information is supported by data from analogous organosilicon compounds.

Principles of Disiloxane Hydrolysis

The hydrolysis of the siloxane bond (Si-O-Si) is a critical reaction in the degradation of silicone-based materials. This reaction can be catalyzed by both acids and bases.[1]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the siloxane oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[2]

  • Base-Catalyzed Hydrolysis: In basic media, the silicon atom is directly attacked by a hydroxide ion, a potent nucleophile.[1]

The rate of hydrolysis is significantly influenced by the electronic and steric nature of the substituents attached to the silicon atoms.

Influence of Phenyl Ring Substituents on Hydrolysis Rates

Substituents on the phenyl rings of diphenyldisiloxanes can significantly alter the rate of hydrolysis by modifying the electronic environment at the silicon center.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups are electron-withdrawing. They increase the partial positive charge (electrophilicity) on the silicon atom, making it more susceptible to nucleophilic attack. This generally leads to an increase in the rate of hydrolysis, particularly under basic conditions.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) and alkoxy (-OCH₃) groups are electron-donating. They decrease the electrophilicity of the silicon atom, thereby decreasing the rate of hydrolysis.

Steric hindrance can also play a role; bulky substituents near the silicon-oxygen bond may impede the approach of the nucleophile, slowing the reaction.[3]

Comparative Data and Expected Trends

Substituent Group on Phenyl RingElectronic EffectExpected Relative Hydrolysis RateSupporting Rationale
-NO₂ (Nitro)Strong Electron-WithdrawingHighestSignificantly increases the electrophilicity of the silicon atom, accelerating nucleophilic attack.
-Cl (Chloro)Electron-WithdrawingHighIncreases the positive charge on the silicon atom.
-H (Unsubstituted)Neutral (Reference)ModerateBaseline hydrolysis rate for comparison.
-CH₃ (Methyl)Electron-DonatingLowDecreases the electrophilicity of the silicon atom.
-OCH₃ (Methoxy)Strong Electron-DonatingLowestSignificantly reduces the positive character of the silicon atom, retarding nucleophilic attack.

Experimental Protocol for Determining Hydrolysis Rates

The hydrolysis of substituted diphenyldisiloxanes can be effectively monitored using Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] This technique allows for the in-situ tracking of the disappearance of the starting material and the appearance of the hydrolysis products (silanols).

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a substituted diphenyldisiloxane under controlled conditions.

Materials:

  • Substituted diphenyldisiloxane

  • Deuterated solvent (e.g., acetonitrile-d₃, acetone-d₆)

  • Deuterated water (D₂O)

  • Acid or base catalyst (e.g., deuterated acetic acid, sodium deuteroxide)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a stock solution of the substituted diphenyldisiloxane in the chosen deuterated solvent at a known concentration.

  • Transfer a precise volume of the stock solution to an NMR tube.

  • Acquire an initial ¹H or ²⁹Si NMR spectrum to serve as the time-zero (t=0) reference.

  • To initiate the hydrolysis, add a specific amount of D₂O and the acid or base catalyst to the NMR tube.

  • Immediately begin acquiring a series of NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the starting disiloxane and the resulting silanol product.

  • Plot the natural logarithm of the concentration of the starting disiloxane versus time.

  • The negative of the slope of this plot will yield the pseudo-first-order rate constant (k_obs) for the hydrolysis reaction under the specified conditions.

Visualization of Factors Influencing Hydrolysis

The following diagram illustrates the key factors that influence the rate of hydrolysis of substituted diphenyldisiloxanes.

HydrolysisFactors HydrolysisRate Hydrolysis Rate SubstituentEffects Substituent Effects SubstituentEffects->HydrolysisRate ElectronicEffects Electronic Effects SubstituentEffects->ElectronicEffects StericEffects Steric Effects SubstituentEffects->StericEffects ReactionConditions Reaction Conditions ReactionConditions->HydrolysisRate pH pH (Catalyst) ReactionConditions->pH Temperature Temperature ReactionConditions->Temperature Solvent Solvent ReactionConditions->Solvent EWG Electron-Withdrawing (e.g., -NO2, -Cl) ElectronicEffects->EWG EDG Electron-Donating (e.g., -CH3, -OCH3) ElectronicEffects->EDG BulkyGroups Bulky Groups StericEffects->BulkyGroups EWG->HydrolysisRate Increases EDG->HydrolysisRate Decreases BulkyGroups->HydrolysisRate Decreases Acidic Acidic (H+) pH->Acidic Basic Basic (OH-) pH->Basic Temperature->HydrolysisRate Increases Acidic->HydrolysisRate Catalyzes Basic->HydrolysisRate Catalyzes

Caption: Factors influencing disiloxane hydrolysis.

References

validating absence of siloxane impurities after using 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical products is paramount. When utilizing silicone-based reagents like 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane in synthesis or formulation, rigorous validation is necessary to confirm the absence of residual siloxane impurities. This guide provides a comparative analysis of analytical methods and alternative technologies to aid in this critical aspect of drug development.

Performance Comparison of Siloxane Detection Methods and Alternatives

The choice of analytical technique for detecting siloxane impurities depends on factors such as the required sensitivity, the nature of the sample matrix, and the specific siloxanes of interest. For applications where the use of this compound is a concern, several alternative surface modification agents and silylating agents can be considered. The following table compares the performance of common analytical methods for siloxane detection and highlights key characteristics of alternative compounds.

Category Technology/Compound Key Performance Indicators Advantages Limitations
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) High sensitivity (ppb levels), High selectivity, QuantitativeGold standard for volatile and semi-volatile organic compounds, provides structural information for identification.[1][2]Requires derivatization for non-volatile compounds, potential for matrix interference.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantitative without a reference standard, provides detailed structural informationNon-destructive, can identify unknown impurities.[4][5]Lower sensitivity compared to MS-based methods.[4]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Extremely high sensitivity for elemental silicon (ppt levels)Excellent for quantifying total silicon content.[6]Does not provide information on the molecular structure of the siloxane.
Alternative Silylating Agent Trimethylsilyl (TMS) derivatives (e.g., TMS-Cl, HMDS) High reactivity, easily removedWell-established chemistry, volatile byproducts.Can be too reactive for some functional groups, potential for side reactions.
Alternative Surface Modification Polyethylene Glycol (PEG) Biocompatible, reduces non-specific protein adsorption"Stealth" properties in vivo, widely used in drug delivery.Can have a broad molecular weight distribution, potential for oxidation.
Other Silane Coupling Agents (e.g., APTES, MPTMS) Versatile for surface functionalizationCan introduce various functional groups to surfaces.[7][8]Stability can be an issue, potential for self-condensation.[7]

Experimental Protocols

Accurate validation of the absence of siloxane impurities relies on robust and well-documented experimental protocols. Below are detailed methodologies for the key analytical techniques.

Protocol 1: GC-MS for the Quantification of Residual this compound

This protocol outlines a general procedure for the analysis of residual this compound in an active pharmaceutical ingredient (API).

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the API into a clean glass vial.

  • Add 10 mL of a suitable organic solvent (e.g., hexane or ethyl acetate) to dissolve the sample.

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless injection at 280°C.

  • Oven Program: Initial temperature of 80°C held for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 286, 271, 197).

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the chosen solvent.

  • Analyze the standards using the same GC-MS method to generate a calibration curve.

  • Quantify the amount of residual siloxane in the sample by comparing its peak area to the calibration curve.

Protocol 2: ¹H NMR Spectroscopy for the Detection of Siloxane Impurities

This protocol provides a method for the qualitative and quantitative analysis of siloxane impurities using ¹H NMR.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the drug substance into an NMR tube.

  • Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample.

  • Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trinitrobenzene) for quantification.

2. NMR Analysis:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiment: Standard ¹H NMR experiment.

  • Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay (d1): 5 seconds

    • Acquisition time: ~4 seconds

3. Data Analysis:

  • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

  • Identify the characteristic signals of this compound (methyl protons around 0.2-0.4 ppm and phenyl protons around 7.3-7.6 ppm).[9]

  • Integrate the signals of the siloxane impurity and the internal standard to quantify the impurity level.

Mandatory Visualizations

To facilitate a clearer understanding of the validation workflow, the following diagrams have been generated using Graphviz (DOT language).

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Start Drug Product / API Sample Dissolution Dissolution in Appropriate Solvent Start->Dissolution Extraction Extraction / Cleanup (LLE or SPE) Dissolution->Extraction GCMS GC-MS Analysis Extraction->GCMS NMR NMR Analysis Extraction->NMR ICPMS ICP-MS Analysis Extraction->ICPMS Quantification Quantification of Siloxane Residues GCMS->Quantification NMR->Quantification ICPMS->Quantification Comparison Comparison with Acceptance Criteria Quantification->Comparison Report Final Report Comparison->Report AlternativesComparison cluster_siloxane Siloxane-Based Reagents cluster_alternatives Alternative Technologies Siloxane 1,1,3,3-Tetramethyl- 1,3-diphenyldisiloxane Validation Validation of Absence Siloxane->Validation Requires Rigorous Impurity Validation Silylating Other Silylating Agents (e.g., TMS, TES) Silylating->Validation SurfaceMod Non-Siloxane Surface Modifiers (e.g., PEG, Chitosan) SurfaceMod->Validation

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance for the safe handling, operation, and disposal of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant. Proper selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling siloxanes. Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact or immersion, consult the glove manufacturer's specific chemical resistance data. Change gloves immediately if they become contaminated.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory. If there is a risk of splashing, a face shield should be worn in addition to safety glasses or goggles.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to protect against skin contact. Ensure the lab coat is fully buttoned.
Respiratory Protection Not generally required with adequate ventilationWork in a well-ventilated area, such as a chemical fume hood, to keep vapor concentrations to a minimum. If ventilation is inadequate or if vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1]

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical to mitigate the risks associated with handling this compound.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Control prep1 Consult Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Inspect and don appropriate PPE prep2->prep3 handle1 Dispense chemical carefully to avoid splashes prep3->handle1 handle2 Keep containers closed when not in use handle1->handle2 clean3 In case of a spill, absorb with inert material handle1->clean3 Spill Event handle3 Avoid inhalation of vapors handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Properly remove and dispose of PPE clean1->clean2

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused or Waste Chemical Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. Collect in a designated, properly labeled, and sealed container.
Contaminated PPE (Gloves, etc.) Place in a designated hazardous waste container for solids. Do not dispose of in regular trash.
Empty Containers Rinse the container thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Logical Flow for Waste Disposal:

start Waste Generated chem_waste Unused/Waste Chemical start->chem_waste ppe_waste Contaminated PPE start->ppe_waste container_waste Empty Container start->container_waste collect_chem Collect in Labeled Hazardous Waste Container chem_waste->collect_chem collect_ppe Collect in Labeled Solid Waste Container ppe_waste->collect_ppe decontaminate Decontaminate Container container_waste->decontaminate final_disposal Arrange for Professional Hazardous Waste Disposal collect_chem->final_disposal collect_ppe->final_disposal dispose_rinsate Dispose of Rinsate as Hazardous Waste decontaminate->dispose_rinsate dispose_container Dispose of Container per Institutional Guidelines decontaminate->dispose_container dispose_rinsate->final_disposal

Caption: Decision-making process for the proper disposal of waste generated from handling the chemical.

By adhering to these safety and logistical guidelines, researchers can minimize risks and maintain a safe laboratory environment when working with this compound. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane
Reactant of Route 2
Reactant of Route 2
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.